4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
4-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHDUJPKUBAWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671970 | |
| Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086064-49-4 | |
| Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-1H,2H,3H-PYRROLO[2,3-B]PYRIDIN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound belonging to the 7-azaindole family, represents a significant scaffold in medicinal chemistry. The strategic placement of a bromine atom and a lactam function on this privileged core offers extensive opportunities for further chemical modification, making it a valuable intermediate in the synthesis of potential therapeutic agents.[1] Given its importance, a thorough understanding of its structural and electronic properties is paramount. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogs, serves as a predictive reference for its characterization.
Molecular Structure and Spectroscopic Overview
The structure of this compound (Molecular Formula: C₇H₅BrN₂O, Molecular Weight: 213.03 g/mol ) is depicted below. The key features that will dominate its spectroscopic signature are the bicyclic aromatic system, the lactam moiety (cyclic amide), the secondary amine (N-H), the methylene group (CH₂), and the carbon-bromine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the N-H proton of the pyrrole ring, the N-H proton of the lactam, and the CH₂ protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-N1 (Pyrrole NH) | 11.0 - 12.0 | Broad Singlet | - | The acidic proton on the pyrrole nitrogen is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange. |
| H-N3 (Lactam NH) | 8.0 - 9.0 | Singlet | - | The amide proton is also deshielded and its chemical shift can be concentration and solvent dependent. |
| H-6 | 7.8 - 8.2 | Doublet | ~5.0 - 6.0 | This proton is part of the pyridine ring and is coupled to H-5. Its chemical shift is influenced by the adjacent nitrogen atom. |
| H-5 | 6.8 - 7.2 | Doublet | ~5.0 - 6.0 | Coupled to H-6, this proton will appear upfield relative to H-6. |
| H-3 | 3.5 - 4.0 | Singlet | - | The protons of the CH₂ group in the lactam ring are adjacent to a carbonyl group and are expected to appear as a singlet in this region. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct carbon signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Carbonyl) | 170 - 175 | The carbonyl carbon of the lactam is highly deshielded. |
| C-7a | 145 - 150 | A quaternary carbon at the fusion of the two rings. |
| C-6 | 140 - 145 | Aromatic CH carbon in the pyridine ring, deshielded by the adjacent nitrogen. |
| C-4 | 115 - 120 | Aromatic quaternary carbon bearing the bromine atom. The chemical shift is influenced by the heavy atom effect of bromine. |
| C-5 | 110 - 115 | Aromatic CH carbon in the pyridine ring. |
| C-3a | 105 - 110 | Quaternary carbon at the ring junction. |
| C-3 | 35 - 40 | The sp³ hybridized methylene carbon of the lactam ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch (Pyrrole & Lactam) | 3200 - 3400 | Medium, Broad | Secondary Amine & Amide |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Weak | Aliphatic C-H (CH₂) |
| C=O Stretch (Lactam) | 1680 - 1720 | Strong | Amide Carbonyl |
| C=C & C=N Stretch | 1550 - 1650 | Medium-Strong | Aromatic Ring System |
| C-N Stretch | 1200 - 1350 | Medium | Amine and Amide |
| C-Br Stretch | 500 - 650 | Medium-Strong | Alkyl Halide |
The presence of a strong absorption band around 1700 cm⁻¹ would be a clear indication of the lactam carbonyl group. The broad absorptions above 3200 cm⁻¹ would confirm the presence of N-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted High-Resolution Mass Spectrum (HRMS)
For this compound (C₇H₅BrN₂O), the most informative data will come from HRMS.
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Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. There will be two major peaks of approximately equal intensity:
-
[M]⁺: for the molecule containing the ⁷⁹Br isotope.
-
[M+2]⁺: for the molecule containing the ⁸¹Br isotope.
-
-
Expected m/z values:
-
For C₇H₅⁷⁹BrN₂O: Calculated m/z = 211.9636
-
For C₇H₅⁸¹BrN₂O: Calculated m/z = 213.9616
-
Predicted Fragmentation Pattern
The molecule is expected to undergo fragmentation upon electron ionization. Key predicted fragments include:
-
Loss of Br•: [M - Br]⁺, leading to a peak at m/z ~133. This would be a significant fragment.
-
Loss of CO: [M - CO]⁺, resulting from the cleavage of the carbonyl group, leading to a peak at m/z ~185/187.
-
Loss of HNCO: A retro-Diels-Alder type fragmentation of the lactam ring could lead to the loss of isocyanic acid.
Experimental Protocols
To obtain the spectroscopic data discussed above, the following standard laboratory procedures would be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable N-H protons.
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Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The mass range should be set to scan from m/z 50 to 500.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks ([M+H]⁺ due to ESI) and their isotopic pattern. Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the target compound.
Structural Elucidation Logic
Caption: Interrelation of spectroscopic data for structural elucidation.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By correlating the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. This guide serves as a valuable resource for scientists engaged in the synthesis and development of novel therapeutics based on the 7-azaindole scaffold.
References
Physical and chemical properties of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
An In-depth Technical Guide to 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 1086064-49-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, this molecule holds potential as a versatile intermediate for the synthesis of biologically active compounds, particularly kinase inhibitors. This document consolidates available data on its structure, physicochemical properties, and predicted characteristics. It also explores the broader context of the pyrrolo[2,3-b]pyridine family, offering insights into its synthetic accessibility, reactivity, and established roles in pharmaceutical research. The guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding for future investigation and application.
Introduction and Molecular Overview
This compound is a brominated derivative of the 7-azaindole lactam system. The parent scaffold, 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic purine bases, making it a valuable core for designing inhibitors of enzymes such as kinases and polymerases.
The introduction of a bromine atom at the 4-position and an oxo group at the 2-position significantly modifies the electronic and steric properties of the 7-azaindole core. The bromine atom serves as a key functional handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The lactam functionality provides additional hydrogen bonding capabilities and influences the overall geometry and polarity of the molecule. These features make this compound a promising building block for creating targeted therapeutic agents. For instance, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been successfully investigated as potent fibroblast growth factor receptor (FGFR) inhibitors.[1]
Below is the chemical structure of the title compound, rendered to illustrate its core components.
Caption: Chemical structure of this compound.
Physicochemical Properties
Experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes key identifiers and predicted properties for this compound, alongside data for the closely related, un-oxidized precursor 4-Bromo-1H-pyrrolo[2,3-b]pyridine for comparative context.
| Property | This compound | 4-Bromo-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 1086064-49-4[2] | 348640-06-2 |
| Molecular Formula | C₇H₅BrN₂O[2] | C₇H₅BrN₂[3] |
| Molecular Weight | 213.03 g/mol [2] | 197.03 g/mol [3] |
| Appearance | Solid (Predicted) | Solid |
| Boiling Point | 403.0 ± 45.0 °C (Predicted)[2] | Not Available |
| Density | 1.768 ± 0.06 g/cm³ (Predicted)[2] | Not Available |
| Melting Point | Not Available | 178-183 °C |
| IUPAC Name | 4-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | 4-bromo-1H-pyrrolo[2,3-b]pyridine[3] |
Note: Properties for the title compound are based on computational predictions and should be confirmed experimentally.
Chemical Reactivity and Synthetic Considerations
The chemical behavior of this compound is dictated by its principal functional groups: the brominated pyridine ring, the pyrrole-like nitrogen, and the lactam system.
Cross-Coupling Reactions at C4-Position
The carbon-bromine bond on the pyridine ring is the most versatile site for synthetic modification. This aryl bromide is an excellent substrate for various palladium-catalyzed cross-coupling reactions. This strategic placement allows for the late-stage introduction of diverse functional groups, a highly desirable feature in the synthesis of compound libraries for drug screening.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step for installing functionalities often required for kinase hinge-binding.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a linker for further functionalization.
The workflow for a generalized Suzuki-Miyaura cross-coupling is depicted below. The choice of catalyst, ligand, and base is critical and must be optimized for specific substrates to minimize side reactions, such as debromination or catalyst inhibition by the heterocyclic core.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
N-Functionalization
The pyrrole nitrogen (N1) and the lactam nitrogen (if deprotonated) are potential sites for alkylation or acylation. Protecting the N1-H with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, may be necessary to prevent side reactions during cross-coupling or other transformations.[4] The choice of protecting group is crucial, as some can be challenging to remove without affecting other parts of the molecule.[4]
Spectral Characterization (Predicted and Analog-Based)
No specific spectral data has been published for this compound. However, characterization would rely on standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrole rings. The CH₂ group at the 3-position would likely appear as a singlet. A broad singlet corresponding to the N-H proton would also be expected.
-
¹³C NMR: The carbon spectrum would confirm the presence of the carbonyl carbon (C2) around 160-170 ppm and the bromine-substituted carbon (C4) at a characteristic chemical shift.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula, C₇H₅BrN₂O. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, which is a definitive characteristic of a monobrominated compound.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the lactam carbonyl (C=O) stretch, typically in the range of 1650-1700 cm⁻¹. An N-H stretching band would also be visible around 3200-3400 cm⁻¹.
Safety, Handling, and Storage
Specific GHS hazard classifications for this compound are not available. However, data from closely related analogs suggest that the compound should be handled with care.
The un-oxidized precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3] The isomeric compound, 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one, is listed as harmful if swallowed and causes skin and serious eye irritation.[6]
Based on these analogs, the following precautions are strongly recommended:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7] A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
The logical relationship for determining handling protocols is outlined below.
Caption: Logic for inferring safety protocols from related compounds.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery. While experimental data on the compound itself is limited, its structural features—a versatile brominated pyridine ring and a hydrogen-bonding lactam system—make it an attractive starting point for the synthesis of complex molecular architectures. Its utility is strongly suggested by the established importance of the 7-azaindole scaffold in developing kinase inhibitors and other therapeutic agents. Further research to fully characterize its physical properties and explore its synthetic applications is warranted and promises to be a fruitful area of investigation for medicinal chemists.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chembk.com [chembk.com]
- 3. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one | C7H5BrN2O | CID 66570679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Biological Activity Screening of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold
The quest for novel therapeutic agents, particularly in oncology, is driven by the exploration of unique chemical scaffolds that can serve as foundational structures for drug design. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents one such "privileged structure" in medicinal chemistry.[1][2] Its defining feature is the fusion of a pyrrole and a pyridine ring, which creates a bioisostere of indole and purine systems. This structure is particularly adept at forming key hydrogen bond interactions with the hinge region of ATP-binding sites within protein kinases, making it an excellent starting point for the development of kinase inhibitors.[1][3]
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major target for therapeutic intervention.[5] Numerous 7-azaindole derivatives have been successfully developed as potent kinase inhibitors, targeting enzymes such as B-RAF, FGFR, and CDK9, with some achieving FDA approval for cancer treatment.[4][5][6]
This guide focuses on a specific derivative, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , also known as 4-bromo-7-azaindolin-2-one. The introduction of a bromine atom at the 4-position and an oxo group at the 2-position provides a unique chemical handle for generating a diverse library of compounds. The bromine atom, for instance, serves as a versatile point for synthetic modification via cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). This guide presents a comprehensive, field-proven framework for the biological activity screening of novel derivatives synthesized from this core scaffold, with a primary focus on identifying potential anticancer agents through a tiered screening cascade.
Part 1: The Screening Cascade - A Strategic Approach
A successful screening campaign does not test compounds randomly; it follows a logical, tiered progression from broad, high-throughput assays to more specific, mechanistic studies. This "screening cascade" is designed to efficiently identify promising lead compounds while minimizing resource expenditure on inactive or non-specific molecules.
The rationale for screening derivatives of the 4-bromo-7-azaindolin-2-one core is strongly supported by precedent. A study on the closely related 5-bromo-7-azaindolin-2-one scaffold demonstrated that derivatives exhibit potent, broad-spectrum antitumor activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and ovarian (Skov-3) cancers.[7] In some cases, these derivatives were found to be significantly more potent than the approved multi-kinase inhibitor, Sunitinib.[7] This provides a compelling basis for hypothesizing similar, if not enhanced, activity from the 4-bromo isomers.
Our proposed cascade begins with a primary screen for general cytotoxicity against a panel of cancer cell lines to identify compounds with antiproliferative effects. Hits from this primary screen are then advanced to secondary assays to determine their specific mechanism of action, with a strong focus on kinase inhibition.
Figure 1: A tiered screening cascade for identifying novel anticancer agents.
Part 2: Experimental Methodologies
Scientific integrity is paramount. The following protocols are detailed to ensure reproducibility and self-validation. Each step is explained with its underlying causality, reflecting best practices in drug discovery.
Primary Screening: Cell Viability Assays
The initial goal is to cast a wide net to identify which derivatives possess cytotoxic or cytostatic activity against cancer cells. We recommend using a luminescent ATP-based assay like CellTiter-Glo® for its high sensitivity and broad linear range, though the colorimetric MTT assay remains a robust and cost-effective alternative.
Recommended Cell Line Panel: To assess the breadth of activity, a diverse panel of human cancer cell lines is recommended. A standard starting point includes:
-
MCF-7: Breast adenocarcinoma (Estrogen Receptor positive)
-
MDA-MB-231: Breast adenocarcinoma (Triple-negative)
-
A549: Lung carcinoma
-
HepG2: Hepatocellular carcinoma
-
HCT116: Colorectal carcinoma
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, a direct indicator of metabolically active, viable cells.[8] The "add-mix-measure" format is simple and ideal for high-throughput screening.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the 4-bromo-7-azaindolin-2-one derivatives in culture medium. Add the compounds to the cells (final concentration typically 10 µM for a primary screen). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times, making it possible to observe effects on proliferation.
-
Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for 30 minutes.[6] Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[2] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is proportional to the number of viable cells.
Data Presentation: Primary Screen
The results of the primary screen are typically expressed as percent inhibition relative to the vehicle control. Compounds exceeding a pre-defined threshold (e.g., >50% inhibition) are considered "hits."
| Compound ID | % Inhibition (MCF-7) | % Inhibition (A549) | % Inhibition (HepG2) | Hit Status |
| BR-PYR-001 | 85.2 | 78.9 | 91.5 | Hit |
| BR-PYR-002 | 12.5 | 8.3 | 15.1 | Non-Hit |
| BR-PYR-003 | 65.7 | 45.1 | 72.3 | Hit |
| Staurosporine | 99.8 | 99.9 | 99.7 | Control |
Secondary Screening: Kinase Inhibition Assays
Given the 7-azaindole scaffold's established role as a kinase-binding motif, hits from the primary screen should be evaluated for direct kinase inhibition.[1] The ADP-Glo™ Kinase Assay is a universal platform suitable for virtually any kinase. It measures the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity.[7]
Protocol 2: ADP-Glo™ Kinase Assay
This luminescent assay quantifies ADP production, providing a sensitive and universal method to measure the activity of any ADP-generating enzyme, including kinases.[10]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction (total volume 5 µL). This includes the kinase of interest (e.g., FGFR1, CDK9), its specific substrate, and ATP in an optimized kinase reaction buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to determine the IC₅₀ value. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well.[4] This step terminates the kinase reaction and depletes any remaining unconsumed ATP.[10] Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well.[4] This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase and luciferin to generate a light signal.[10] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence with a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Presentation: Kinase Inhibition
Results are presented as IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound ID | FGFR1 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | ROCK1 IC₅₀ (nM) |
| BR-PYR-001 | 85 | >10,000 | 1,250 |
| BR-PYR-003 | 1,500 | 120 | 980 |
| Reference Inhibitor | 10 | 25 | 50 |
Mechanistic Validation: Cellular Pathway Analysis
A potent enzyme inhibitor must also demonstrate efficacy within a cellular context. If a compound is found to inhibit a specific kinase (e.g., a member of the MAPK or PI3K pathways), the next logical step is to confirm that it inhibits the downstream signaling of that pathway in cancer cells. Western blotting is the gold-standard technique for this validation.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
In Vitro Evaluation of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Cytotoxicity: An In-depth Technical Guide
<
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Rigorous Preclinical Assessment
In the landscape of drug discovery and development, the preclinical phase serves as the critical gatekeeper, filtering promising therapeutic candidates from those with unfavorable safety profiles. Central to this evaluation is the assessment of cytotoxicity—the potential of a chemical entity to damage or kill cells. This technical guide provides a comprehensive, scientifically grounded framework for evaluating the in vitro cytotoxicity of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a member of the biologically active 7-azaindole class of compounds.[1][2][3] Moving beyond a mere recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the rationale behind experimental design, the nuances of assay selection, and the imperative of robust data analysis to ensure the scientific integrity of the findings.
Foundational Principles: Structuring a Scientifically Sound Cytotoxicity Study
The reliability of any cytotoxicity study hinges on a meticulously planned experimental design. This initial phase dictates the relevance and reproducibility of the generated data.
The Cornerstone of Relevance: Strategic Cell Line Selection
The choice of cellular model is paramount and should be directly informed by the compound's intended therapeutic application. For a compound like this compound, which belongs to a class of molecules with demonstrated anti-cancer potential, a panel of human cancer cell lines is a logical starting point.[1][2][3]
Critical Considerations for Cell Line Selection:
-
Pathological Relevance: The selected cell lines should represent the cancer types for which the compound is being investigated. For instance, testing against breast adenocarcinoma (e.g., MCF-7), cervical carcinoma (e.g., HeLa), and osteosarcoma (e.g., HOS) cells can provide initial insights into the compound's spectrum of activity.[1][4]
-
Growth Characteristics: Understanding the doubling time and metabolic rate of each cell line is crucial for optimizing assay parameters such as initial seeding density and incubation times.
A Multi-Faceted Approach: Selecting a Suite of Cytotoxicity Assays
Cytotoxicity is a complex biological process that can manifest through various cellular mechanisms, including apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[9] Consequently, relying on a single assay can provide an incomplete and potentially misleading picture. A multi-parametric approach, employing assays that interrogate different cellular endpoints, is the gold standard for a comprehensive cytotoxicity assessment.[10][11]
A Triad of Core Cytotoxicity Assays:
-
Metabolic Viability Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which serves as a surrogate for cell viability.[12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method based on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][14]
-
Membrane Integrity Assays (e.g., LDH): These assays quantify the release of intracellular components into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[15][16] The Lactate Dehydrogenase (LDH) assay is a common method that measures the activity of this stable cytosolic enzyme in the supernatant.[17][18]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V): These assays are designed to detect the specific biochemical events of apoptosis.[10][19][20] Caspase assays measure the activity of the caspase family of proteases, which are central executioners of the apoptotic cascade.[10][20][21][22] Annexin V staining, often used in conjunction with a viability dye like Propidium Iodide (PI), allows for the detection of phosphatidylserine externalization, an early apoptotic event, via flow cytometry.[23][24]
Experimental Protocols: A Detailed Methodological Blueprint
This section provides detailed, step-by-step protocols for the core cytotoxicity assays. The emphasis is on clarity, reproducibility, and the inclusion of critical controls.
Workflow for In Vitro Cytotoxicity Assessment
References
- 1. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why is authentication important? | Culture Collections [culturecollections.org.uk]
- 6. the-dna-universe.com [the-dna-universe.com]
- 7. biocompare.com [biocompare.com]
- 8. psomagen.com [psomagen.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. biocompare.com [biocompare.com]
- 20. abpbio.com [abpbio.com]
- 21. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kumc.edu [kumc.edu]
Whitepaper: Unlocking the Therapeutic Potential of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
A Technical Guide to Identifying and Validating Novel Therapeutic Targets
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1] Its unique ability to act as a bioisostere for purines allows it to effectively interact with highly conserved ATP-binding sites, making it a cornerstone for the development of targeted therapies. This guide focuses on a specific derivative, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, providing a comprehensive analysis of its most promising therapeutic target classes. We will delve into the rationale for target selection, present detailed, field-proven protocols for target validation, and offer a strategic perspective for advancing a drug discovery program based on this versatile scaffold. The primary focus will be on the protein kinase family, for which the 7-azaindole moiety serves as an exceptional hinge-binding motif.[1][2]
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole framework is a heterocyclic aromatic compound structurally analogous to indole but with a nitrogen atom at the 7-position. This substitution is not trivial; it fundamentally alters the molecule's electronic properties and hydrogen bonding capabilities. Specifically, the pyridine nitrogen introduces a hydrogen bond acceptor, while the pyrrole nitrogen provides a hydrogen bond donor. This arrangement perfectly mimics the hinge-binding pattern of adenine in ATP, allowing 7-azaindole derivatives to potently and often selectively bind to the active site of protein kinases.[1]
The subject of this guide, this compound, possesses several key features:
-
The 7-Azaindole Core: Provides the foundational ATP-mimetic structure for kinase binding.
-
The 2-Oxo Group: The lactam functionality may influence solubility and metabolic stability while providing an additional point for hydrogen bonding.
-
The 4-Bromo Substituent: This halogen atom offers a critical vector for synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the solvent-exposed region of the kinase active site and enhance selectivity or potency.[3] It may also participate directly in halogen bonding with the target protein.
Given these features, the logical starting point for identifying therapeutic targets for this compound is within the human kinome.
Primary Target Class: Protein Kinase Families
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer, autoimmune disorders, and inflammatory conditions.[4][5] The 7-azaindole scaffold has been successfully exploited to develop inhibitors for several key kinase families.[1][2] Below, we explore the most promising candidates for this compound.
Janus Kinases (JAKs)
The JAK family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases essential for cytokine signaling via the JAK-STAT pathway. Their aberrant activation is a hallmark of many autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as myeloproliferative neoplasms. Several pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine derivatives have been developed as potent JAK inhibitors.[6][7][8]
Mechanistic Rationale: The 7-azaindole core can form two crucial hydrogen bonds with the hinge region of the JAK kinase domain, mimicking the binding of ATP. Modifications at the 4-position can be tailored to exploit unique residues in the active sites of different JAK isoforms to achieve selectivity. For instance, developing a JAK1-selective inhibitor could offer therapeutic benefits while minimizing the hematological side effects associated with JAK2 inhibition.[6]
The following diagram and protocols outline a comprehensive strategy to confirm if this compound or its derivatives can function as a JAK inhibitor.
Caption: Workflow for JAK inhibitor validation.
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation: Prepare assay buffer, recombinant human JAK1/2/3 enzyme, a suitable substrate (e.g., a generic tyrosine kinase peptide), and ATP.
-
Compound Preparation: Perform a serial dilution of the test compound (e.g., starting from 100 µM down to 1 nM) in DMSO, followed by a final dilution in assay buffer. Include a known JAK inhibitor (e.g., Tofacitinib) as a positive control and DMSO as a vehicle (negative) control.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the test compound dilution, 10 µL of the enzyme/substrate mix, and initiate the reaction by adding 10 µL of ATP solution. Incubate at room temperature for 1 hour.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.
-
Rationale: This initial biochemical screen is crucial for determining the direct inhibitory potential and potency of the compound against the isolated enzyme, free from cellular complexities.[9]
-
This assay measures the inhibition of JAK-mediated phosphorylation of its direct downstream target, STAT3, in a relevant cell line (e.g., TF-1 cells stimulated with erythropoietin).
-
Cell Culture: Culture TF-1 cells according to standard protocols. Starve the cells of serum for 4-6 hours before the experiment.
-
Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with a pre-determined concentration of a relevant cytokine (e.g., IL-6 or EPO) for 15-30 minutes to activate the JAK/STAT pathway.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Electrophoresis: Determine protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Blotting & Probing: Transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 (t-STAT3) or a loading control like GAPDH.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
-
Analysis: Quantify the band intensity. A reduction in the p-STAT3/t-STAT3 ratio indicates target engagement and pathway inhibition in a cellular context.
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding to FGF ligands, trigger downstream pathways like RAS-MEK-ERK and PI3K-AKT.[10] Aberrant FGFR signaling, due to gene amplification, fusions, or mutations, is a known driver in various cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully used to develop potent FGFR inhibitors.[10][11]
Mechanistic Rationale: Similar to JAKs, the 7-azaindole core is expected to bind the FGFR kinase hinge. The 4-bromo position provides a crucial exit vector towards the solvent-front region, which can be functionalized to enhance potency and selectivity against other kinases. Research has shown that derivatives of this scaffold can achieve nanomolar potency against FGFR1-3.[10]
The validation process mirrors that for JAKs but uses FGFR-specific reagents and cell lines.
-
Biochemical Assays: Use recombinant FGFR1, 2, and 3 enzymes in an in vitro kinase assay to determine IC50 values.
-
Cellular Assays:
-
Pathway Inhibition: Use cell lines with known FGFR alterations (e.g., SNU-16 cells with FGFR2 amplification). Measure inhibition of FGFR autophosphorylation (p-FGFR) and downstream signaling (p-ERK, p-AKT) via Western Blot or ELISA.
-
Phenotypic Assays: Assess the compound's ability to inhibit proliferation and induce apoptosis in these FGFR-dependent cancer cell lines.
-
Other Promising Kinase Targets
The versatility of the 7-azaindole scaffold makes it a viable candidate for inhibiting other kinase families.[1] Based on published research on similar scaffolds, other high-potential targets include:
-
Phosphoinositide 3-Kinase (PI3K): A key regulator of the PI3K/AKT/mTOR pathway, central to cell growth and survival.[12][13] 7-azaindole derivatives have been discovered that show potent, subnanomolar activity against PI3K.[13]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. A 1H-pyrrolo[2,3-b]pyridine derivative was recently identified as a potent type II inhibitor of CDK8, an oncogene in colorectal cancer.[14]
-
FMS Kinase (CSF-1R): A receptor tyrosine kinase crucial for macrophage development and survival, implicated in both cancer and inflammatory diseases.[15]
The validation workflow for these targets would follow the same principles: start with biochemical assays for direct enzyme inhibition, followed by cellular assays to confirm on-target pathway modulation and desired phenotypic outcomes.
Data Interpretation and Path Forward
A successful target validation campaign will yield a clear, quantitative picture of the compound's biological activity. The data should be summarized for clear comparison.
Table 1: Hypothetical Target Profile for Derivative 'Compound-X'
| Target | Biochemical IC50 (nM) | Cellular p-Target IC50 (nM) | Cell Proliferation GI50 (nM) |
| JAK1 | 15 | 55 | 120 |
| JAK2 | 250 | 850 | >1000 |
| JAK3 | 8 | 40 | 95 |
| FGFR1 | 1,500 | >10,000 | >10,000 |
| FGFR2 | 980 | >10,000 | >10,000 |
| PI3Kα | 5,200 | >10,000 | >10,000 |
Interpretation: The hypothetical data in Table 1 suggests that 'Compound-X' is a potent and selective inhibitor of JAK3 and JAK1 over JAK2 and other tested kinases. The strong correlation between biochemical potency and cellular pathway inhibition, followed by a corresponding effect on cell proliferation, builds a compelling case for a JAK-mediated mechanism of action.
Next Steps:
-
Selectivity Profiling: A broad kinase panel screen (e.g., against >400 kinases) is essential to fully understand the compound's selectivity and identify potential off-target liabilities or opportunities.[16]
-
Biophysical Confirmation: Techniques like Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA) should be used to confirm direct, physical binding of the compound to the target protein, providing unequivocal evidence of target engagement.[17][18]
-
Structure-Activity Relationship (SAR): Synthesize analogs by modifying the 4-bromo position to improve potency, selectivity, and drug-like properties (ADME).
Caption: Drug discovery progression path.
Conclusion
This compound represents a starting point with significant therapeutic potential, grounded in the proven success of its core 7-azaindole scaffold. The most promising therapeutic targets are unequivocally protein kinases, with the JAK and FGFR families standing out as primary candidates based on extensive literature precedent. A rigorous, systematic validation workflow, beginning with biochemical assays and progressing through cellular mechanism and phenotypic studies, is critical to unlocking its potential. By leveraging the strategic 4-bromo position for synthetic elaboration, researchers can rapidly build a structure-activity relationship and optimize this promising scaffold into a next-generation targeted therapy.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. pnas.org [pnas.org]
The Ascendance of 1H-pyrrolo[2,3-b]pyridine: A Technical Guide to Synthesis and Discovery of Novel Derivatives
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and approved therapeutics.[1][2] Its unique electronic properties and ability to act as a bioisostere for indole and purine systems have made it a focal point in the design of targeted therapies, particularly in oncology.[1] This guide provides an in-depth exploration of the discovery and synthesis of novel 7-azaindole derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic rationale behind synthetic choices, present detailed experimental protocols for cutting-edge methodologies, and illuminate the biological pathways these compounds are designed to modulate.
The Strategic Imperative of the 7-Azaindole Core
The 7-azaindole moiety is not merely a serendipitous discovery but a calculated choice in modern drug design. The introduction of a nitrogen atom into the indole ring system fundamentally alters its physicochemical properties, offering advantages in potency, selectivity, and pharmacokinetic profiles.[1] A key feature is the scaffold's ability to form bidentate hydrogen bonds with the hinge region of various kinases, a critical interaction for potent and selective inhibition.[3][4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP.[3] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved BRAF inhibitor vemurafenib.[1][3]
Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and neuroprotective effects, highlighting the versatility of this remarkable scaffold.[5][6][7]
Navigating the Synthetic Landscape: From Classical to Contemporary Strategies
The construction of the 7-azaindole core and its subsequent functionalization has been an area of intense research. While classical methods like the Fischer and Madelung indole syntheses have been adapted for azaindoles, they often suffer from harsh reaction conditions and limited substrate scope.[4] The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of these heterocycles, offering milder conditions, greater functional group tolerance, and access to a wider array of derivatives.[8]
Palladium-Catalyzed Cross-Coupling: A Workhorse in 7-Azaindole Synthesis
Palladium-catalyzed reactions such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations are indispensable tools for the functionalization of the 7-azaindole nucleus.
-
Sonogashira Coupling: This reaction is pivotal for introducing alkynyl moieties, which can be further elaborated or serve as key pharmacophoric elements. A common strategy involves the coupling of a halo-7-azaindole with a terminal alkyne.[9]
-
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction enables the introduction of aryl and heteroaryl substituents, crucial for exploring structure-activity relationships (SAR).
-
Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds, allowing for the introduction of various amine functionalities at different positions of the 7-azaindole ring. This is particularly important for tuning the solubility and biological activity of the target compounds.
Rhodium-Catalyzed C-H Activation: A Modern Approach to Core Construction
A more recent and elegant strategy for the synthesis of the 7-azaindole core involves the Rh(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes.[4][10] This method offers high regioselectivity and functional group tolerance, providing direct access to a diverse range of 7-azaindoles.[10]
The proposed mechanism, elucidated through DFT simulations, involves the coordination of the aminopyridine to the Rh(III) catalyst, followed by C-H activation via a concerted metalation-deprotonation (CMD) pathway.[1][5][8][11] Subsequent alkyne insertion and reductive elimination furnish the 7-azaindole product. An external oxidant, such as a silver salt, is often required to regenerate the active Rh(III) catalyst.[1][5][8][11]
Caption: Rh(III)-catalyzed synthesis of 7-azaindoles via C-H activation.
Discovery of Novel 7-Azaindole Derivatives as FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[12][13] Aberrant activation of this pathway is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention.[2][11][14] Several 7-azaindole derivatives have been developed as potent and selective FGFR inhibitors.[2][11][14][15]
The design of these inhibitors often involves a structure-based approach, utilizing the 7-azaindole core to anchor the molecule in the ATP-binding pocket of the FGFR kinase domain.[15] Substituents at various positions of the 7-azaindole ring are then optimized to enhance potency and selectivity by exploiting interactions with specific residues in the active site.
The FGFR Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular tyrosine kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.
Caption: Simplified FGFR signaling pathway and its inhibition by 7-azaindole derivatives.
Experimental Protocols
The following protocols are illustrative examples of modern synthetic methods for the preparation of novel 7-azaindole derivatives.
Synthesis of 3-Alkynyl-5-Aryl-7-Azaindoles via Sequential Sonogashira and Suzuki Coupling
This protocol describes a general route for the synthesis of a library of 3-alkynyl-5-aryl-7-aza-indoles, which have shown promise as broad-spectrum antiviral agents.[7]
Experimental Workflow:
Caption: Synthetic workflow for 3-alkynyl-5-aryl-7-azaindoles.
Step 1: Sonogashira Coupling [7]
-
To a solution of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous THF, add the terminal alkyne (1.2 equiv), triethylamine (3.0 equiv), CuI (0.1 equiv), and Pd(PPh₃)₂Cl₂ (0.05 equiv) under an inert atmosphere.
-
Stir the reaction mixture at 30 °C until the starting material is consumed (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3-alkynyl-5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate.
Step 2: Suzuki-Miyaura Coupling [7]
-
To a solution of the 3-alkynyl-5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 equiv) in a mixture of dioxane and water (4:1), add the arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.1 equiv) under an inert atmosphere.
-
Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield the final 3-alkynyl-5-aryl-1H-pyrrolo[2,3-b]pyridine derivative.
Buchwald-Hartwig Amination of Halo-7-Azaindoles
This protocol provides a general procedure for the palladium-catalyzed amination of unprotected halo-7-azaindoles, a challenging transformation due to the presence of the acidic N-H proton.[16]
Experimental Protocol:
-
In a glovebox, charge a vial with the halo-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), a suitable palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), the corresponding phosphine ligand (e.g., BrettPhos, 5 mol%), and a base (e.g., K₃PO₄, 1.4 equiv).[17]
-
Add a suitable solvent (e.g., t-BuOH).
-
Seal the vial and heat the reaction mixture at 100 °C until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction mixture to room temperature and partition between an organic solvent (e.g., DCM or EtOAc) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amino-7-azaindole derivative.
Data Summary
The following table summarizes the inhibitory activities of exemplary 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases.
| Compound ID | Structure | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
| 4h | 3,5-dimethoxyphenyl substituted at C3 of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | [2][14] |
| 24 | Covalent inhibitor with acrylamide warhead | Potent | Potent | Potent | [15] |
| 30 | Covalent inhibitor with acrylamide warhead | Potent | Potent | Potent | [15] |
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a cornerstone in the development of novel therapeutics. The ongoing innovation in synthetic methodologies, particularly in the realm of transition-metal catalysis, provides unprecedented access to a vast chemical space of 7-azaindole derivatives. Structure-based drug design, coupled with a deeper understanding of the underlying biology of therapeutic targets, will undoubtedly lead to the discovery of next-generation 7-azaindole-based drugs with improved efficacy and safety profiles. The exploration of this versatile scaffold is far from over, and its future contributions to medicine are anticipated with great excitement.
References
- 1. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Structure Elucidation of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Analogues: A Multi-Modal Spectroscopic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Unambiguous Characterization
The 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, a derivative of 7-azaindole, is a privileged structure in modern medicinal chemistry. Its analogues have shown significant potential as inhibitors of various protein kinases, making them valuable candidates in oncology and inflammation research. As drug development professionals, we understand that the journey from a promising hit to a clinical candidate is predicated on the absolute certainty of our molecular structures. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a research program.
This guide eschews a rigid, templated approach. Instead, it offers a logical, field-proven narrative on how to achieve unambiguous structure elucidation for this specific class of compounds. We will delve into the core analytical triad—Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography—not as isolated techniques, but as an integrated, self-validating system. The causality behind each experimental choice will be explained, reflecting the mindset of an experienced analytical scientist tasked with delivering definitive structural proof.
The Analytical Workflow: An Integrated Strategy
The structure elucidation of a novel organic molecule is rarely a linear process. It is an iterative cycle of generating hypotheses from data and seeking cross-validation from complementary techniques. The most robust approach relies on the synergy between Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and, when possible, single-crystal X-ray Crystallography.
Figure 1: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The First Gatekeeper
Mass spectrometry is the initial and indispensable step, serving as the first validation of a synthesis outcome. Its primary roles are to confirm the molecular weight and determine the elemental composition of the new analogue.[1]
Expertise in Action: Why High-Resolution MS is Non-Negotiable
For novel compounds entering a drug discovery pipeline, low-resolution MS is insufficient. We must employ High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers.[1] The reason is precision. HRMS provides a mass measurement accurate to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. This is a critical self-validating checkpoint; the proposed molecular formula must align with the starting materials and the expected reaction.
Furthermore, the presence of the bromine atom in our core scaffold provides a unique and powerful validation signature. Due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), any singly-brominated compound will exhibit a characteristic M/M+2 isotopic pattern with two peaks of nearly equal intensity. This is a definitive piece of evidence that must be observed.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified analogue in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution must be free of particulate matter.
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method for this class of molecules due to its soft ionization nature, which typically yields the intact protonated molecule [M+H]⁺.[2]
-
Instrumentation: Utilize an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass calibration is current to guarantee high mass accuracy.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Confirm the presence of the M+2 peak with approximately equal intensity, confirming the presence of a single bromine atom.
-
Use the instrument's software to calculate the molecular formula from the exact mass of the monoisotopic peak. The measured mass should be within 5 ppm of the theoretical mass.
-
Data Presentation: Hypothetical Analogue A
Let's consider a hypothetical analogue: 6-fluoro-4-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
-
Molecular Formula: C₇H₄BrFN₂O
-
Theoretical Monoisotopic Mass [M+H]⁺: 230.9560
| Parameter | Observed Value | Theoretical Value | Delta (ppm) | Conclusion |
| [M+H]⁺ (Monoisotopic) | 230.9558 | 230.9560 | -0.87 | Excellent mass accuracy. Formula supported. |
| Isotopic Pattern | Peaks at m/z 230.9558 and 232.9537 (~1:1 ratio) | M/M+2 pattern | N/A | Presence of one bromine atom confirmed. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected.[3] For heterocyclic systems like our pyrrolopyridine core, a full suite of 1D and 2D NMR experiments is required to assemble the molecular skeleton and assign every proton and carbon.[4]
Expertise in Action: The Causality of 2D NMR
One-dimensional ¹H and ¹³C spectra provide the fundamental pieces of the puzzle: the number of unique proton and carbon environments and their immediate electronic surroundings. However, to connect these pieces, we rely on two-dimensional correlation experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to. It's the most reliable way to assign carbon resonances.
-
COSY (Correlation Spectroscopy): This reveals proton-proton couplings, typically through two or three bonds. It is essential for identifying adjacent protons and piecing together spin systems, such as the protons on the pyridine or pyrrole rings.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. By observing these long-range correlations, we can connect the different fragments of the molecule, unambiguously establishing the overall connectivity.[5]
Figure 2: Key 2D NMR correlations for structure assembly.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified analogue in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is often chosen for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. This provides chemical shifts, integration (proton count), and multiplicity (coupling patterns).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. A DEPT-135 experiment can be run to distinguish between CH/CH₃ (positive) and CH₂ (negative) signals.
-
-
2D Spectra Acquisition:
-
Acquire standard COSY , HSQC , and HMBC spectra. For the HMBC, it is crucial to set the long-range coupling constant (typically optimized for ~8 Hz) to observe the desired two- and three-bond correlations.
-
-
Data Analysis (An Integrated Approach):
-
Step 1 (HSQC): Assign all protonated carbons by correlating the ¹H and ¹³C spectra.
-
Step 2 (COSY): Identify coupled proton networks. For example, trace the connectivity of protons on the aromatic rings.
-
Step 3 (HMBC): Use the long-range H-C correlations to connect the molecular fragments. For instance, a correlation from the N-H proton to a carbonyl carbon would confirm the lactam structure. A correlation from a proton on the pyridine ring to a carbon on the pyrrole ring would fuse the two rings together.
-
Step 4 (Final Assignment): Synthesize all data to create a complete and self-consistent assignment table for all ¹H and ¹³C chemical shifts.
-
X-ray Crystallography: The Final Arbiter
While the combination of MS and NMR provides a highly confident 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[6] It provides a three-dimensional map of the electron density in a molecule, revealing the precise spatial arrangement of every atom, bond lengths, bond angles, and intermolecular interactions.[7][8]
Expertise in Action: When is Crystallography Essential?
Crystallography becomes critical when NMR data is ambiguous or when stereochemistry needs to be determined. For the this compound scaffold itself, the 2D structure is generally straightforward. However, for more complex analogues with new chiral centers, determining the absolute configuration is paramount. X-ray crystallography is the gold standard for this purpose.[6] The primary challenge is often not the analysis itself, but obtaining a high-quality single crystal suitable for diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most crucial and often rate-limiting step.[6] The goal is to slowly bring a supersaturated solution of the pure compound to a state of minimum solubility.
-
Method: Slow evaporation of a solvent in which the compound is moderately soluble is a common starting point. Other techniques include vapor diffusion (liquid/liquid or liquid/solid) and cooling.
-
Solvent Screening: Screen a variety of solvents (e.g., ethyl acetate, methanol, acetone, dichloromethane) and solvent mixtures.
-
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[7]
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This model is then "refined" using least-squares algorithms to achieve the best possible fit between the observed diffraction data and the calculated data based on the model. The final output is a detailed 3D structure with high precision.
-
Conclusion
The structure elucidation of novel this compound analogues is a cornerstone of their development as potential therapeutics. A successful and trustworthy characterization hinges on an integrated analytical strategy. High-resolution mass spectrometry acts as the initial gatekeeper, confirming elemental composition with high fidelity. A comprehensive suite of 1D and 2D NMR experiments then provides the detailed architectural blueprint of atomic connectivity. Finally, when ambiguity exists or when absolute stereochemistry must be defined, single-crystal X-ray crystallography serves as the ultimate arbiter, providing irrefutable three-dimensional proof. By employing these techniques in concert, researchers can ensure the scientific integrity of their findings and build a solid foundation for advancing new chemical entities through the drug discovery pipeline.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. rigaku.com [rigaku.com]
Topic: Exploring the Structure-Activity Relationship (SAR) of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
An In-Depth Technical Guide
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Its ability to form critical hydrogen bond interactions with the hinge region of kinases has made it a focal point for the development of potent and selective inhibitors. This guide focuses on the 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core, a versatile intermediate primed for extensive Structure-Activity Relationship (SAR) exploration.[2] We will provide a comprehensive overview of the synthetic strategies for molecular diversification, robust protocols for biological evaluation, and a systematic analysis of how structural modifications influence biological activity, with a focus on kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.
The 7-Azaindole Core: A Foundation for Kinase Inhibition
The 7-azaindole scaffold is a bioisostere of both indole and purine systems, granting it unique physicochemical properties. The pyridine nitrogen atom can serve as an additional hydrogen bond acceptor, which can enhance binding affinity and potency for biological targets. Derivatives of this core have been successfully developed as inhibitors for a range of kinases, including FGFR, Erk5, and BRAF, playing a crucial role in cancer therapy.[3][4][5] The 4-bromo substituent on the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one ring system serves as a chemically versatile handle, enabling a wide array of cross-coupling reactions to systematically probe the chemical space around the core structure.
Core Synthesis Strategy
The synthesis of the parent scaffold, this compound, provides the essential starting material for all subsequent analog preparations. A common and effective route involves the cyclization of a suitably substituted aminopyridine precursor.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 2,6-diamino-4-bromopyridine.
-
Step 1: Diazotization. To a cooled (0 °C) solution of 2,6-diamino-4-bromopyridine in aqueous H₂SO₄, add a solution of sodium nitrite (NaNO₂) dropwise. The reaction is stirred for 1 hour at 0 °C to form the diazonium salt.
-
Step 2: Chloroacetylation. The diazonium salt solution is then slowly added to a solution of chloroacetyl chloride and a copper catalyst. This step introduces the necessary carbon framework for cyclization.
-
Step 3: Intramolecular Cyclization. The resulting intermediate is treated with a base, such as sodium hydroxide, to induce an intramolecular cyclization, forming the desired 1H-pyrrolo[2,3-b]pyridin-2(3H)-one ring system.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the this compound as a solid.
Causality: This synthetic approach is chosen for its reliability and scalability. The diazotization of the aminopyridine is a classic transformation that allows for the introduction of various functionalities. The subsequent cyclization is an efficient method for constructing the bicyclic core.
A Systematic Approach to SAR Exploration
Our SAR strategy is designed to systematically probe the key regions of the molecule to understand their contribution to biological activity. The exploration is divided into three main vectors originating from the core scaffold.
Caption: A logical workflow for the SAR exploration of the core scaffold.
Vector 1: Modification of the C4-Bromo Substituent
The 4-position is a primary vector for interaction with the solvent front or deeper regions of a target's binding pocket. The bromo-substituent is an excellent starting point for diversification via cross-coupling chemistry.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling at C4
This protocol describes a general method for introducing aryl or heteroaryl groups at the C4 position.
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash chromatography to yield the C4-aryl analog.
Trustworthiness: This protocol is a standard, well-established method for C-C bond formation.[6] The use of a pre-catalyst and defined conditions ensures reproducibility. Controls should include a reaction run without the boronic acid to confirm its necessity for product formation.
Vector 2: N1-Position Alkylation
The N1-H of the pyrrolidinone ring is a potential hydrogen bond donor. Alkylating this position allows for probing the necessity of this interaction and exploring steric tolerance.
Experimental Protocol: N1-Alkylation
-
Deprotonation: To a solution of the 4-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH, 1.1 eq) at 0 °C.
-
Alkylation: After stirring for 30 minutes, add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) and allow the reaction to warm to room temperature.
-
Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the product with ethyl acetate and purify via column chromatography.
Biological Evaluation: A Tiered Assay Approach
A tiered approach to biological evaluation ensures efficient use of resources, starting with a broad primary screen followed by more specific secondary and cellular assays for promising compounds. Given the prevalence of 7-azaindoles as kinase inhibitors, our hypothetical target is a receptor tyrosine kinase, such as Fibroblast Growth Factor Receptor (FGFR).[5][7]
Caption: Tiered workflow for biological evaluation of synthesized compounds.
Primary Biochemical Assay: FGFR1 Inhibition
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the FGFR1 enzyme. The amount of phosphorylated product is quantified, typically using a fluorescence-based method.
Protocol:
-
Plate Preparation: Add assay buffer, the substrate peptide, and ATP to all wells of a 384-well plate.
-
Compound Addition: Add the test compounds from a dilution series (typically 10-point, 3-fold dilutions) to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Initiation: Add the FGFR1 kinase to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. After a brief incubation, read the fluorescence signal on a plate reader.
-
Data Analysis: Convert fluorescence units to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Assay: Anti-Proliferation (MTT Assay)
Principle: This assay assesses the ability of a compound to inhibit cell growth. The MTT reagent is reduced by metabolically active cells to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed a cancer cell line known to be dependent on FGFR signaling (e.g., NCI-H1703) into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition (GI) for each concentration and determine the GI₅₀ value.
SAR Analysis: Deciphering the Molecular Blueprint
The data generated from the biological assays are compiled to build a comprehensive SAR model. The following table represents hypothetical data for a series of analogs to illustrate the analysis process.
| Compound | R¹ (C4-Position) | R² (N1-Position) | FGFR1 IC₅₀ (nM) | NCI-H1703 GI₅₀ (nM) |
| 1 (Core) | -Br | -H | 850 | >10,000 |
| 2 | -Cl | -H | 920 | >10,000 |
| 3 | -I | -H | 750 | >10,000 |
| 4 | -Phenyl | -H | 150 | 2,500 |
| 5 | -3-Methoxyphenyl | -H | 45 | 600 |
| 6 | -3-Aminophenyl | -H | 25 | 350 |
| 7 | -Cyclopropyl | -H | 450 | 8,000 |
| 8 | -Br | -Me | 5,500 | >10,000 |
| 9 | -3-Aminophenyl | -Me | 180 | 2,100 |
Insights from the C4-Position
-
Halogen Series (1, 2, 3): The size of the halogen at C4 has a minimal impact on biochemical potency, suggesting this vector points towards a solvent-exposed region where bulk is tolerated but does not add significant favorable interactions.
-
Aryl Substituents (4, 5, 6): A significant increase in potency is observed upon introducing an aryl ring, indicating a potential hydrophobic pocket. The addition of a meta-methoxy group (Compound 5 ) further boosts activity, likely through a favorable interaction or by influencing the conformation of the phenyl ring. The most potent compound in this series, the meta-amino analog (Compound 6 ), suggests the formation of a key hydrogen bond with the target protein. This is a classic example of optimizing van der Waals and polar interactions.[8]
-
Alkyl Substituents (7): The cyclopropyl group provides a modest improvement over the bromo-analog but is significantly less potent than the aryl series, reinforcing the importance of the aromatic system for potent inhibition.
Insights from the N1-Position
-
N-Alkylation (8, 9): Methylation of the N1-position in both the bromo- and the potent 3-aminophenyl- series (Compound 8 vs 1 , Compound 9 vs 6 ) results in a dramatic loss of activity. This strongly implies that the N1-H acts as a critical hydrogen bond donor, likely interacting with a key residue (e.g., a backbone carbonyl) in the kinase hinge region. Blocking this interaction is detrimental to binding affinity.
Caption: Hypothetical FGFR signaling pathway inhibited by a lead compound.
Conclusion and Future Directions
The systematic SAR exploration of the this compound core has yielded critical insights into the structural requirements for potent FGFR1 inhibition.
-
Key Findings: The C4-position is amenable to substitution with aryl groups, with a 3-aminophenyl substituent providing a significant potency enhancement. This suggests a crucial hydrogen bond interaction. The N1-H is essential for activity, acting as a hydrogen bond donor.
-
Lead Compound: Compound 6 (4-(3-aminophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) has emerged as a potent biochemical and cell-active lead, with an FGFR1 IC₅₀ of 25 nM and anti-proliferative activity of 350 nM.
-
Future Work: Future optimization efforts should focus on maintaining the key interactions identified while improving physicochemical and pharmacokinetic properties. This could involve exploring bioisosteric replacements for the phenyl ring or introducing small substituents on the pyrrolidinone ring (C3-position) to enhance properties like solubility and metabolic stability.[9][10] Further profiling of Compound 6 against a broader kinase panel and in in vivo models is warranted.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- 3. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
The Strategic Application of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Scaffold of Pyrrolo[2,3-b]pyridine in Kinase Inhibition
The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. Within the vast chemical space of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold."[1][2] Its structure is a bioisostere of adenine, the core component of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site of numerous kinases.[2] This intrinsic affinity provides a robust foundation for the development of targeted therapies.
This application note focuses on a specific and highly versatile derivative of this scaffold: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known by its synonym, 5-Bromo-7-azaindolin-2-one ). The introduction of an oxo group at the 2-position and a bromine atom at the 4-position (or 5-position in the azaindolinone nomenclature) endows this molecule with unique reactivity and structural features, making it a strategic starting material for the synthesis of a new generation of kinase inhibitors, including analogues of the multi-targeted anti-cancer drug, Sunitinib.[3][4]
Causality Behind Experimental Choices: Why this compound?
The selection of this compound as a starting material is a deliberate choice driven by several key factors:
-
The 7-Azaindolin-2-one Core: The oxindole-like core is a well-established pharmacophore in numerous kinase inhibitors. It provides a rigid framework that can be appropriately substituted to achieve high binding affinity and selectivity. The lactam moiety offers a hydrogen bond donor and acceptor, crucial for anchoring the inhibitor within the kinase's active site.
-
The Strategic Bromine Atom: The bromine atom at the 4-position is not merely a placeholder. It serves two primary purposes:
-
A Versatile Synthetic Handle: It is strategically positioned to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[5][6] This allows for the introduction of diverse aryl, heteroaryl, and amino substituents, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the reactivity of the adjacent methylene group at the 3-position, making it more amenable to condensation reactions.
-
-
Activated Methylene Group: The C3 methylene group of the azaindolinone ring is activated by the adjacent carbonyl group. This feature is pivotal for its application in Knoevenagel condensation reactions, a powerful method for forming carbon-carbon double bonds.[7][8] This reaction is a cornerstone in the synthesis of Sunitinib and its analogues, where the azaindolinone core is coupled with a substituted pyrrole-2-carbaldehyde.[3]
Application in the Synthesis of Sunitinib Analogues: Targeting Key Angiogenic Kinases
A prime application of this compound is in the synthesis of analogues of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] Sunitinib exerts its anti-tumor effects by inhibiting key RTKs involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (c-Kit).[9]
The core synthetic strategy involves a Knoevenagel condensation between 5-Bromo-7-azaindolin-2-one and a suitably substituted pyrrole-3-carboxamide derivative.[3] This reaction directly constructs the characteristic (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl] moiety, which is the central pharmacophore of these Sunitinib analogues.[3]
The resulting compounds have demonstrated potent anti-proliferative activity against a range of cancer cell lines, in some cases exceeding the potency of Sunitinib itself.[3] This highlights the value of the 5-bromo-7-azaindolin-2-one scaffold in generating novel and highly effective kinase inhibitors.
Quantitative Data: In Vitro Activity of Sunitinib Analogues
The following table summarizes the in vitro anti-proliferative activity of a representative Sunitinib analogue synthesized from 5-Bromo-7-azaindolin-2-one, compared to Sunitinib.
| Compound | Target Cell Line | IC50 (µM)[3] |
| Sunitinib | HepG2 (Liver Cancer) | 31.594 |
| A549 (Lung Cancer) | 29.257 | |
| Skov-3 (Ovarian Cancer) | 49.036 | |
| Analogue 23p * | HepG2 (Liver Cancer) | 2.357 |
| A549 (Lung Cancer) | 3.012 | |
| Skov-3 (Ovarian Cancer) | 2.899 |
*Analogue 23p is (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide[3]
Experimental Protocols
Protocol 1: Synthesis of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-substituted-2,4-dimethyl-1H-pyrrole-3-carboxamide (General Procedure for Knoevenagel Condensation)
This protocol is adapted from the synthesis of Sunitinib analogues and describes the key Knoevenagel condensation step.[3]
Materials:
-
5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq)
-
Substituted 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq)
-
Ethanol (or another suitable alcohol solvent)
-
Piperidine (catalytic amount, e.g., 3 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification (Büchner funnel, etc.)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq) and the desired substituted 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq).
-
Solvent and Catalyst Addition: Add a sufficient volume of ethanol to suspend the reagents, followed by the addition of a catalytic amount of piperidine (e.g., 3 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid sequentially with water and ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization if necessary.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity of the final product. The characteristic vinyl proton signal in the ¹H NMR spectrum is a key indicator of the Knoevenagel condensation product.
Visualization of Synthetic Workflow and Signaling Pathways
Synthetic Workflow Diagram
Caption: Synthetic workflow for Sunitinib analogues.
Targeted Signaling Pathway Diagram: VEGFR2, PDGFRB, and c-Kit
Caption: Inhibition of key RTK signaling pathways.
Future Perspectives and Alternative Synthetic Routes
While the Knoevenagel condensation is a highly effective method for utilizing this compound, the strategic placement of the bromine atom opens up avenues for further diversification. Palladium-catalyzed cross-coupling reactions offer the potential to synthesize novel classes of inhibitors:
-
Suzuki-Miyaura Coupling: The bromine atom can be replaced with various aryl or heteroaryl groups through Suzuki coupling with corresponding boronic acids. This would allow for the exploration of the chemical space around the 4-position of the pyrrolopyridinone core, potentially leading to inhibitors with novel kinase selectivity profiles.
-
Buchwald-Hartwig Amination: The introduction of substituted amines at the 4-position via Buchwald-Hartwig amination could generate a library of compounds with different hydrogen bonding capabilities and steric properties, which is a common strategy for tuning kinase inhibitor selectivity.[6]
The exploration of these alternative synthetic routes, starting from the versatile this compound building block, holds significant promise for the discovery of the next generation of potent and selective kinase inhibitors.
References
- 1. The c-kit signaling pathway is involved in the development of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Modern Medicinal Chemistry
Introduction: The Rise of the Azaindolinone Scaffold
The 7-azaindole framework is a cornerstone of contemporary medicinal chemistry, celebrated for its role as a "hinge-binding" motif in a multitude of kinase inhibitors.[1][2] Its ability to form two crucial hydrogen bonds with the kinase hinge region mimics the interaction of the adenine core of ATP, making it a privileged scaffold for developing ATP-competitive inhibitors.[1] A strategic evolution of this scaffold is the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, or 7-azaindolin-2-one, core. The introduction of the C2-oxo group provides a constrained, planar lactam system that maintains key hydrogen bonding capabilities while offering distinct physicochemical properties and new synthetic vectors.
This guide focuses on 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , a highly versatile building block. The bromine atom at the C4 position is not merely a substituent; it is a strategically placed, reactive handle for sophisticated palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to forge complex carbon-carbon and carbon-nitrogen bonds, providing rapid access to diverse libraries of compounds for structure-activity relationship (SAR) studies.[3] This document provides the scientific rationale and detailed protocols for leveraging this building block in the synthesis of next-generation therapeutic agents.
Physicochemical Properties & Handling
A precise understanding of the building block's properties is fundamental to its successful application.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| Appearance | Off-white to light brown solid (predicted) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) |
| Storage | Store in a cool, dry place away from light. Inert atmosphere recommended. |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The C4-bromo substituent is the key to unlocking the synthetic potential of this scaffold. Its reactivity in palladium-catalyzed reactions allows for the precise and efficient installation of a wide array of chemical moieties.[3]
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is a paramount transformation for creating aryl-aryl or aryl-heteroaryl bonds, which are central to the structure of many kinase inhibitors, including the BRAF inhibitor Vemurafenib.[4][5] The reaction couples the C4-position of our building block with a variety of organoboron reagents.[6]
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: The choice of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like XPhos or SPhos are often superior. They promote the rate-limiting oxidative addition step and stabilize the palladium(0) species, preventing catalyst decomposition.[7] Pre-formed catalysts like XPhos Pd G2/G3 offer convenience and improved reliability.
-
Base: A base is required to activate the boronic acid for the transmetalation step.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice can influence reaction rate and side product formation; Cs₂CO₃ is often effective for challenging couplings.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is standard. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.
Diagram 1: Suzuki-Miyaura Coupling Workflow
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
Application Note & Protocol: A Guide to Assay Development for Novel 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Kinase Inhibitors
Introduction: The Therapeutic Potential of Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention as potent inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5][6] The introduction of a bromine atom at the 4-position of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core can significantly influence the compound's potency and selectivity, making this class of derivatives particularly interesting for drug discovery campaigns.[2][3]
This guide provides a comprehensive framework for the development of robust and reliable assays to characterize novel 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. We will delve into the principles of various assay formats, from initial biochemical screens to more physiologically relevant cell-based assays, providing detailed protocols and data interpretation guidelines. Our focus will be on establishing a logical, stepwise approach to inhibitor characterization, ensuring scientific rigor and facilitating the identification of promising lead candidates.
I. The Kinase Inhibition Assay Cascade: A Strategic Overview
A successful kinase inhibitor discovery program relies on a tiered assay cascade that progressively filters and characterizes compounds. This approach starts with high-throughput biochemical assays to identify initial hits and moves towards more complex cellular assays to validate their on-target activity and functional effects.
Figure 1: A tiered assay cascade for the characterization of kinase inhibitors.
II. Biochemical Assays: The Foundation of Inhibitor Profiling
Biochemical assays utilize purified kinase enzymes and substrates to directly measure the inhibitory activity of compounds.[7][8] These assays are highly amenable to high-throughput screening (HTS) and provide a direct measure of a compound's potency against its intended target.[9][10]
A. Luminescence-Based Kinase Activity Assays (e.g., Kinase-Glo®)
Principle: These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction.[11][12] The Kinase-Glo® reagent contains luciferase, which produces light in the presence of ATP. As the kinase consumes ATP to phosphorylate its substrate, the luminescent signal decreases.[11][12][13] Therefore, a higher luminescent signal corresponds to greater kinase inhibition.[13]
Advantages:
-
Universal: Applicable to virtually any kinase.[11]
-
Homogeneous: "Add-and-read" format simplifies automation.[11][14]
-
High Sensitivity: Can detect low levels of kinase activity.[15]
Protocol: Generic Luminescence-Based Kinase Assay
-
Compound Plating: Dispense 1 µL of this compound derivatives at various concentrations (in DMSO) into a 384-well plate. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Kinase Reaction: Add 5 µL of a solution containing the purified kinase and its specific substrate in reaction buffer.
-
ATP Addition: Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine inhibitor potency.[5][16]
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well.
-
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure luminescence using a plate reader.[12][14]
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®)
Principle: TR-FRET assays measure the phosphorylation of a substrate by a kinase.[6][17] The assay utilizes a europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and a second fluorescently labeled molecule (e.g., streptavidin-XL665) that binds to the substrate.[17] When the substrate is phosphorylated, the donor (europium) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal.[6]
Advantages:
-
Homogeneous and Robust: Reduced background interference due to time-resolved detection.[6][17]
-
High Throughput: Amenable to miniaturization and automation.[6]
-
Direct Measurement: Directly quantifies product formation.[17]
Protocol: Generic HTRF® Kinase Assay
-
Compound Plating: Dispense 2 µL of compound dilutions into a 384-well plate.
-
Enzyme/Substrate Addition: Add 4 µL of a mixture containing the kinase and its biotinylated substrate.
-
ATP Addition: Initiate the reaction by adding 4 µL of ATP solution.
-
Incubation: Incubate at room temperature for the optimized reaction time.
-
Detection: Add 10 µL of detection reagent containing europium-labeled anti-phospho antibody and streptavidin-XL665.[17]
-
Incubation: Incubate for 60 minutes at room temperature.[17]
-
TR-FRET Reading: Measure the fluorescence emission at 665 nm and 620 nm after excitation at 337 nm.[17] The ratio of these two signals is used to determine the extent of phosphorylation.[17]
C. Mobility Shift Assays (e.g., Caliper Life Sciences)
Principle: This technology separates a fluorescently labeled peptide substrate from its phosphorylated product based on differences in their electrophoretic mobility.[18][19] The kinase reaction is performed in a microplate, and then a small volume is aspirated onto a microfluidic chip where the separation and detection occur.[18][20] The extent of phosphorylation is determined by the ratio of the product and substrate peaks.[19]
Advantages:
-
Direct Measurement: Directly quantifies both substrate and product.[18]
-
Low False Positive Rate: The ratiometric readout minimizes interference from fluorescent compounds.[18]
-
Rich Data: Can be used for kinetic studies.[18]
Protocol: Generic Mobility Shift Kinase Assay
-
Compound Plating: Add 50 nL of compound solutions in DMSO to a 384-well plate.[19]
-
Reaction Initiation: Add 4.5 µL of a peptide/ATP solution followed by 4.5 µL of the enzyme solution.[19]
-
Incubation: Incubate at 30°C for 60 minutes.[19]
-
Reaction Termination: Stop the reaction by adding 16 µL of a stop solution containing EDTA.[19]
-
Data Acquisition: Transfer the plate to a Caliper instrument for automated sample analysis.[19]
| Assay Technology | Principle | Advantages | Considerations |
| Luminescence (Kinase-Glo®) | ATP Depletion | Universal, Homogeneous, High Sensitivity[11][15] | Indirect measurement, potential for luciferase inhibitors to interfere[15] |
| TR-FRET (HTRF®) | Product Formation (Phosphorylation) | Homogeneous, Robust, High Throughput[6][17] | Requires specific antibodies and labeled substrates |
| Mobility Shift (Caliper) | Electrophoretic Separation | Direct Measurement, Low False Positives, Kinetic Data[18] | Requires specialized instrumentation |
III. Cell-Based Assays: Validating Inhibitor Activity in a Physiological Context
While biochemical assays are crucial for initial screening, they do not fully recapitulate the complex cellular environment.[21] Cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target, and exert a functional effect.[22][23][24]
A. Target Engagement Assays
Target engagement assays directly measure the binding of a compound to its intended protein target within living cells.[25][26][27] This is a critical step to confirm that the observed cellular effects are due to on-target activity.[26]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[25][28] The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the target serves as the energy acceptor.[25][28] When the tracer is bound, a BRET signal is generated. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[29][30]
Advantages:
-
Live Cells: Provides quantitative binding data in a physiological context.[25][30]
-
Quantitative Affinity: Can be used to determine intracellular compound affinity (IC50).[28]
-
Versatile: Can be used to measure residence time and permeability.[25][28][31]
Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
Protocol: Generic NanoBRET™ Target Engagement Assay
-
Cell Plating: Seed cells expressing the NanoLuc®-kinase fusion protein in a 96-well plate.
-
Compound Addition: Add serial dilutions of the this compound derivatives.
-
Tracer Addition: Add the specific NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Detection: Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor.[28]
-
BRET Measurement: Measure luminescence and filtered fluorescence to calculate the BRET ratio.
Principle: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[32][33][34] In this assay, cells are treated with a compound and then heated. The aggregated, denatured proteins are then separated from the soluble fraction.[35] The amount of soluble target protein remaining is quantified, typically by Western blotting or other protein detection methods.[35][36] An effective inhibitor will increase the thermal stability of its target, resulting in more soluble protein at higher temperatures.[32][33]
Advantages:
-
Label-Free: Does not require modification of the compound or the target protein.[35]
-
Physiologically Relevant: Measures target engagement in intact cells or even tissues.[34][36]
-
Confirms Intracellular Binding: Provides direct evidence of target binding within the cell.[33]
Protocol: Generic CETSA®
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[33]
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysate to pellet the aggregated proteins.[35]
-
Quantification of Soluble Protein: Analyze the supernatant (soluble fraction) by Western blot or other protein quantification methods to determine the amount of the target protein remaining.[35]
B. Cellular Functional Assays
These assays measure the downstream consequences of kinase inhibition, providing a functional readout of a compound's activity.
Principle: This assay quantifies the phosphorylation status of a known substrate of the target kinase within the cell.[29] Upon inhibition of the kinase by a test compound, the level of substrate phosphorylation will decrease.[29] This change can be detected using various methods, such as ELISA, AlphaLISA, or Western blotting, with phospho-specific antibodies.[29]
Advantages:
-
Functional Readout: Directly measures the functional consequence of kinase inhibition.
-
Pathway Analysis: Provides insights into the compound's effect on cellular signaling pathways.[22]
Principle: Many kinases are involved in cell growth and survival pathways.[29] Therefore, inhibiting these kinases can lead to a decrease in cell proliferation or viability. Assays such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay can be used to measure these effects.
Advantages:
-
Phenotypic Readout: Provides a clear indication of the compound's anti-proliferative or cytotoxic effects.
-
Therapeutic Relevance: Particularly relevant for oncology drug discovery.[29]
IV. Data Analysis and Interpretation
For all assays, it is crucial to perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compounds. These values are essential for ranking compound potency and establishing structure-activity relationships (SAR).
| Parameter | Definition | Assay Type | Significance |
| IC50 | Concentration of an inhibitor that reduces enzyme activity by 50% | Biochemical Assays | Measures the potency of an inhibitor against a purified enzyme. |
| EC50 | Concentration of a drug that gives half-maximal response | Cell-Based Assays | Measures the potency of a compound in a cellular context, reflecting cell permeability and off-target effects. |
| Target Engagement | Direct measurement of compound binding to its target in cells | NanoBRET™, CETSA® | Confirms that the compound reaches and binds to its intended target in a physiological environment.[24] |
V. Conclusion
The development of a robust and comprehensive assay cascade is fundamental to the successful discovery of novel kinase inhibitors. By systematically progressing from high-throughput biochemical screens to more physiologically relevant cell-based assays, researchers can confidently identify and characterize promising this compound derivatives. The methodologies and protocols outlined in this guide provide a solid foundation for establishing such a workflow, ultimately accelerating the journey from hit identification to lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. selvita.com [selvita.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Technology [nanosyn.com]
- 19. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. confluencediscovery.com [confluencediscovery.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Target Engagement Assay Services [conceptlifesciences.com]
- 24. Target Engagement Assays [discoverx.com]
- 25. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. news-medical.net [news-medical.net]
- 29. reactionbiology.com [reactionbiology.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 32. benchchem.com [benchchem.com]
- 33. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. news-medical.net [news-medical.net]
- 35. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 36. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Characterizing the Cellular Activity of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolo[2,3-b]pyridine Derivative
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this heterocyclic system have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development.
This application note provides a comprehensive guide to characterizing the cellular activity of a novel compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. Based on the established activity of the broader pyrrolo[2,3-b]pyridine class, we hypothesize that this compound functions as a kinase inhibitor. The following protocols are designed to provide a robust framework for researchers, scientists, and drug development professionals to:
-
Determine the cytotoxic and anti-proliferative activity of the compound.
-
Confirm engagement with its intracellular protein target.
-
Elucidate its impact on downstream signaling pathways.
-
Characterize the mechanism of induced cell death.
By following these detailed, field-proven methodologies, researchers can build a comprehensive biological profile of this compound, paving the way for further preclinical and clinical development.
Section 1: Assessment of Cellular Viability and Proliferation
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. Here, we present two robust methods: the colorimetric MTT assay and the more sensitive luminescent CellTiter-Glo® assay.
Principle of Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[1][2] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and, therefore, the number of viable cells.[1] This assay is generally more sensitive than colorimetric methods.
Experimental Workflow: Cell Viability
Caption: Workflow for cell viability assays.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound
-
DMSO (for compound stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration) and a medium-only blank.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions or control medium.
-
Incubate for 24, 48, or 72 hours.[4]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
| Parameter | Recommendation |
| Cell Density | 5,000-10,000 cells/well |
| Compound Concentrations | 0.01 µM - 100 µM (example range) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL final concentration |
| Absorbance Wavelength | 570 nm |
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
This compound
-
DMSO
-
CellTiter-Glo® Reagent[1]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.
-
-
Assay Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the medium-only blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Section 2: Target Engagement in a Cellular Context
Demonstrating that a compound binds to its intended intracellular target is a critical step in validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess drug-target interaction in intact cells.
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and precipitates out of solution. However, the binding of a ligand, such as our test compound, can stabilize the protein, increasing its melting temperature. By heating cell lysates or intact cells to various temperatures, we can quantify the amount of soluble target protein remaining. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.[9]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
Materials:
-
Cancer cell line expressing the target kinase
-
Complete culture medium
-
This compound
-
DMSO
-
PBS supplemented with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with inhibitors)
-
Antibodies: primary antibody against the target kinase, HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a high concentration of the compound (e.g., 10x IC50) or vehicle (DMSO) for a desired time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest and wash the cells with cold PBS containing inhibitors.
-
Resuspend the cell pellet in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target kinase.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized protein levels against the temperature for both the compound-treated and vehicle-treated samples to generate CETSA melt curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.
Section 3: Analysis of Downstream Signaling Pathways
Inhibiting a kinase should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting is a widely used and effective method to assess the phosphorylation state of specific proteins within a signaling cascade.[10][11]
Principle of Phospho-Specific Western Blotting
This technique uses antibodies that specifically recognize the phosphorylated form of a target protein.[11] By comparing the levels of the phosphorylated protein to the total amount of that protein, we can determine the effect of the compound on the signaling pathway. A decrease in the ratio of phosphorylated protein to total protein in compound-treated cells compared to control cells indicates inhibition of the upstream kinase.
Signaling Pathway Example: Generic Kinase Cascade
Caption: A generic kinase signaling pathway.
Detailed Protocol: Western Blot for Phosphorylated Proteins
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: phospho-specific antibody for the downstream substrate and an antibody for the total protein.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat with various concentrations of the compound or vehicle for a predetermined time (e.g., 1-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with the antibody for the total protein to serve as a loading control.
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
Compare the ratios of the compound-treated samples to the vehicle control to determine the extent of inhibition.
Section 4: Characterization of Apoptosis Induction
Many effective anti-cancer agents, including kinase inhibitors, induce apoptosis (programmed cell death). It is therefore crucial to determine if this compound induces apoptosis and to quantify this effect.
Principles of Apoptosis Assays
Annexin V/PI Staining: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, by using both Annexin V and PI, we can distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Caspase-Glo® 3/7 Assay: A hallmark of apoptosis is the activation of caspases. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[12] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[12]
Experimental Workflow: Apoptosis Assays
Caption: Workflow for apoptosis assays.
Detailed Protocol: Annexin V/PI Staining and Flow Cytometry
Materials:
-
Cancer cell line
-
Complete culture medium
-
6-well plates
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations, alongside a vehicle control, for various time points (e.g., 6, 12, 24 hours).
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cancer cell line
-
Complete culture medium
-
Opaque-walled 96-well plates
-
This compound
-
DMSO
-
Caspase-Glo® 3/7 Reagent[12]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the procedure for the CellTiter-Glo® assay.
-
-
Assay Measurement:
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix the contents on a plate shaker for 30 seconds.[14]
-
Incubate at room temperature for 30 minutes to 3 hours.[13]
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the medium-only blank wells.
-
Compare the luminescence of the compound-treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Conclusion
The protocols outlined in this application note provide a comprehensive and robust framework for the initial cellular characterization of this compound. By systematically assessing its impact on cell viability, target engagement, downstream signaling, and apoptosis, researchers can build a detailed and reliable profile of this novel compound's biological activity. These foundational assays are essential for guiding further optimization, establishing a clear mechanism of action, and advancing promising compounds through the drug discovery pipeline.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. scispace.com [scispace.com]
- 10. How to Detect the Phosphorylation Level of Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for In Vivo Experimental Design Using 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Preamble: The Rationale for In Vivo Evaluation
The compound 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is a well-established "privileged structure" in medicinal chemistry, frequently forming the core of potent kinase inhibitors. Derivatives of the parent 1H-pyrrolo[2,3-b]pyridine structure have been shown to target a range of critical kinases involved in cell signaling and DNA damage response, including Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] The dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Given this background, this compound is a compelling candidate for investigation as a novel kinase inhibitor. While initial in vitro screening can establish its potency and selectivity against a panel of kinases, a robust in vivo experimental design is paramount to assess its therapeutic potential in a complex biological system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute rigorous preclinical in vivo studies to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound.
For the purpose of this guide, we will proceed with the hypothesis that this compound is an inhibitor of the ATM kinase . ATM is a master regulator of the DNA damage response (DDR), and its inhibition can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[4][5]
I. Foundational Steps: Compound Characterization and Formulation
A successful in vivo study begins with a thorough understanding of the test compound's physicochemical properties and the development of a suitable formulation for administration to animal models.
Compound Information Summary
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Parent Compound | 4-bromo-1H-pyrrolo[2,3-b]pyridine | [6][7] |
| Molecular Formula | C₇H₅BrN₂O | Derived |
| Molecular Weight | 213.03 g/mol | Derived |
| Solubility | Predicted to be poorly soluble in water | Inferred |
Formulation Development for a Poorly Soluble Compound
The predicted low aqueous solubility of this compound necessitates a formulation strategy to ensure adequate bioavailability for in vivo studies. The choice of formulation will depend on the route of administration (e.g., oral or intraperitoneal).
Table of Common Excipients for Preclinical Formulations:
| Vehicle Component | Purpose | Example |
| Aqueous Vehicle | Diluent | Sterile Water, Saline (0.9% NaCl) |
| Co-solvent | To increase solubility | Polyethylene glycol 300/400 (PEG300/400), Propylene glycol |
| Surfactant | To improve wetting and prevent precipitation | Tween® 80, Cremophor® EL |
| Suspending Agent | For uniform suspension of insoluble particles | Carboxymethylcellulose (CMC), Methylcellulose |
Protocol 1: Preparation of a Formulation for Oral Gavage (Suspension)
-
Objective: To prepare a uniform suspension of this compound for oral administration.
-
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Triturate the compound in a mortar and pestle to a fine powder to improve suspendability.
-
Gradually add a small volume of the 0.5% methylcellulose vehicle to the powder and mix to form a paste.
-
Slowly add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a sterile tube containing a magnetic stir bar.
-
Stir the suspension continuously on a stir plate until administration to ensure homogeneity.
-
II. Efficacy Studies in Xenograft Models
The cornerstone of preclinical cancer drug evaluation is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.[4][8]
Selection of an Appropriate Xenograft Model
Based on our hypothesis that the compound targets ATM, a colorectal cancer (CRC) cell line such as HCT116 or SW620 would be a suitable choice. These cell lines are well-characterized and have been used in in vivo studies of ATM inhibitors.[3]
Protocol 2: Subcutaneous Xenograft Tumor Establishment
-
Objective: To establish subcutaneous tumors in immunodeficient mice.
-
Materials:
-
HCT116 or SW620 cancer cells
-
Matrigel® (optional, can improve tumor take rate)
-
Sterile PBS
-
6-8 week old female athymic nude mice
-
Tuberculin syringes with 27G needles
-
-
Procedure:
-
Culture HCT116/SW620 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
Experimental Design for Efficacy Study
Treatment Groups (n=8-10 mice per group):
-
Group 1: Vehicle Control: Administered the formulation vehicle only.
-
Group 2: Test Compound (Low Dose): e.g., 25 mg/kg.
-
Group 3: Test Compound (High Dose): e.g., 50 mg/kg.
-
Group 4: Positive Control (Optional): A known ATM inhibitor.
Protocol 3: Drug Administration and Monitoring
-
Objective: To administer the test compound and monitor its effect on tumor growth and animal health.
-
Materials:
-
Formulated this compound
-
Oral gavage needles (for oral administration) or syringes with 27G needles (for IP injection)
-
Digital calipers
-
Animal balance
-
-
Procedure:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Administer the assigned treatment daily via oral gavage or intraperitoneal injection.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at a fixed time point (e.g., 28 days).
-
III. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the PK/PD relationship is crucial for interpreting the efficacy data.
Pharmacokinetic Analysis
A satellite group of animals can be used for PK analysis to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol 4: Pharmacokinetic Study
-
Objective: To determine the concentration of the test compound in plasma and tumor tissue over time.
-
Procedure:
-
Administer a single dose of this compound to a group of tumor-bearing mice.
-
At specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture or tail vein bleeding.
-
Euthanize the mice and collect the tumor tissue at the same time points.
-
Process the blood to obtain plasma and homogenize the tumor tissue.
-
Analyze the concentration of the compound in plasma and tumor lysates using LC-MS/MS.
-
Pharmacodynamic (Biomarker) Analysis
To confirm that the compound is hitting its intended target (ATM) in the tumor, pharmacodynamic markers should be assessed.
Protocol 5: Western Blot Analysis of Tumor Lysates
-
Objective: To measure the levels of ATM pathway proteins in tumor tissue.
-
Procedure:
-
At the end of the efficacy study, or from a dedicated PD study, collect tumor tissues from each treatment group.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-CHK2 (Thr68) - a downstream target of ATM
-
Total CHK2
-
γH2AX (a marker of DNA double-strand breaks)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using a chemiluminescence-based system. A reduction in p-ATM and p-CHK2 in the treated groups would indicate target engagement.
-
Protocol 6: Immunohistochemistry (IHC) of Tumor Sections
-
Objective: To visualize the expression and localization of pharmacodynamic markers within the tumor microenvironment.
-
Procedure:
-
Fix a portion of the collected tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval as required.
-
Incubate the sections with primary antibodies against markers such as γH2AX or Ki-67 (a proliferation marker).[11][12]
-
Use a suitable secondary antibody and detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Image the slides and quantify the staining intensity and distribution.
-
IV. Toxicity Assessment
Throughout the study, it is essential to monitor for any signs of toxicity.
-
Clinical Observations: Daily observation for changes in behavior, posture, or activity.
-
Body Weight: A significant and sustained loss of body weight (>15-20%) is a common indicator of toxicity.
-
Gross Necropsy: At the end of the study, a visual inspection of major organs can be performed.
-
Histopathology: For a more detailed toxicity assessment, major organs (liver, spleen, kidney, heart) can be collected, fixed, and processed for histopathological examination by a veterinary pathologist.
V. Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all aspects of the study design.[13]
VI. Conclusion
This document provides a comprehensive framework for the in vivo evaluation of this compound as a potential kinase inhibitor. By systematically assessing its efficacy, pharmacokinetics, pharmacodynamics, and toxicity, researchers can gain critical insights into its therapeutic potential and make informed decisions about its further development. The provided protocols are intended as a guide and may require optimization based on the specific properties of the compound and the experimental context.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity | EN [georganics.sk]
- 8. benchchem.com [benchchem.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. origene.com [origene.com]
- 11. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Suzuki-Miyaura Cross-Coupling Synthesis of 4-Aryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Abstract: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This application note provides a comprehensive guide for the synthesis of 4-aryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones from a 4-bromo precursor via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic rationale behind the choice of reagents and conditions, present a detailed, field-tested protocol, and offer insights into process optimization and troubleshooting.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole ring system is a bioisostere of indole and is a cornerstone in the development of targeted therapeutics. Its unique electronic properties and ability to form specific hydrogen bonds have made it a key fragment in molecules designed to interact with biological targets like protein kinases. The introduction of an aryl group at the C4-position is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling is one of the most robust and versatile methods for forging this critical C(sp²)–C(sp²) bond, valued for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids.[1][2]
The Synthetic Strategy: A Mechanistic Perspective
The successful synthesis of the target compound hinges on a well-optimized Suzuki-Miyaura cross-coupling reaction. This reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding the key steps of this cycle is paramount for rational protocol design and troubleshooting.
The generally accepted mechanism involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices
-
Palladium Catalyst & Ligand: The reaction is initiated by a Pd(0) species, which is the active catalyst.[3] While various palladium sources can be used, they must be able to generate Pd(0) in situ. Phosphine ligands are crucial as they stabilize the palladium center, enhance its solubility, and modulate its reactivity.[6] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior as they promote the oxidative addition and the final reductive elimination step, leading to higher reaction efficiency.[2][6]
-
The Role of the Base: The base is not a mere spectator; it plays a critical role in the transmetalation step, which is often rate-limiting.[7] The base activates the organoboron reagent, typically a boronic acid, by converting it into a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[8][9][10] This negatively charged boronate complex readily transfers its aryl group to the positively charged Pd(II) center.[4][8] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), often used with an aqueous solvent mixture to facilitate their action.[3][7]
-
Solvent System: The choice of solvent is critical for ensuring that all components remain in solution at the reaction temperature. A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is frequently used.[3] The water co-solvent helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[3] It is essential to thoroughly degas the solvent mixture before adding the catalyst, as dissolved oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to side reactions like the homocoupling of boronic acids.[3][11]
Experimental Protocol & Workflow
This protocol describes a representative synthesis of a 4-aryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative.
Caption: A streamlined workflow for the synthesis protocol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | ~213.04 | 1.0 | 1.0 | 213 mg |
| Arylboronic Acid | Varies | 1.5 | 1.5 | Varies |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.025 (5 mol% Pd) | 0.025 | 23 mg |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.10 | 0.10 | 41 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane (Anhydrous) | - | - | - | 4.0 mL |
| Water (Degassed) | - | - | - | 1.0 mL |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add this compound (213 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove air.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling with Nitrogen for at least 30 minutes. Add 5.0 mL of this degassed solvent mixture to the reaction flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst Pd₂(dba)₃ (23 mg, 0.025 mmol) and the ligand SPhos (41 mg, 0.10 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-precursor is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure 4-aryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed solvents.3. Poor quality base. | 1. Use a fresh bottle of catalyst or a pre-catalyst system.[11]2. Ensure thorough degassing of all solvents, including the water.[11]3. Use freshly ground, anhydrous base. Consider a stronger base like K₃PO₄. |
| Dehalogenation of Starting Material | The catalytic cycle is interrupted after oxidative addition. | This can occur if the transmetalation step is slow. Try a more electron-rich ligand to speed up the cycle. A different base or solvent system may also be beneficial. |
| Protodeboronation of Boronic Acid | The boronic acid is hydrolyzing back to the parent arene.[11] | This is often caused by harsh conditions (high temperature or strong base). Try lowering the reaction temperature or using a milder base (e.g., K₂CO₃ instead of K₃PO₄). Using a more stable boronic ester (e.g., a pinacol ester) instead of the acid can also prevent this side reaction.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species in the reaction mixture.[3] | This side reaction is a strong indicator of incomplete degassing.[3][11] Ensure the reaction setup is scrupulously purged of air. Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ is preferable to Pd(II) sources (e.g., Pd(OAc)₂), which can sometimes promote homocoupling.[11] |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and highly adaptable method for the synthesis of 4-aryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, and base, researchers can rationally design and execute this transformation with high efficiency. The protocol detailed herein serves as a robust starting point for accessing a wide array of medicinally relevant compounds for drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. news-medical.net [news-medical.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Application Notes and Protocols: Cross-Coupling Reactions of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 4-Bromo-7-azaindolin-2-one Scaffold
The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, or 7-azaindolin-2-one, scaffold is a privileged heterocyclic motif in modern drug discovery. Its structural similarity to oxindole and its presence in numerous biologically active compounds make it a focal point for medicinal chemistry programs, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] The strategic introduction of a bromine atom at the C4-position transforms this core into a versatile and powerful building block. 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one serves as a key intermediate, where the C-Br bond acts as a synthetic handle for a suite of palladium-catalyzed cross-coupling reactions. This enables extensive late-stage functionalization, allowing researchers to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies.[3][4][5]
This guide provides an in-depth exploration of the primary cross-coupling methodologies applied to this scaffold, offering not just step-by-step protocols but also the critical scientific rationale behind the selection of catalysts, ligands, and conditions.
Figure 1: General workflow for diversifying the 4-Bromo-7-azaindolin-2-one scaffold.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for installing new aryl or heteroaryl moieties. It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or ester, and is renowned for its mild conditions and tolerance of a wide range of functional groups.[6][7]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the C4-Br bond to a Pd(0) complex. This is followed by transmetalation, where the organic group is transferred from the boronic acid (activated by a base) to the palladium center. The final, irreversible step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical; electron-rich, bulky phosphine ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[4][8]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).[9][10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2–5 mol %) and the phosphine ligand (e.g., SPhos, 4–10 mol %).[8]
-
Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v) or toluene/ethanol.[8][10] Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8][9]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale / Expert Insight |
| Palladium Source | Pd₂(dba)₃, Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred for its stability and generation of the active Pd(0) species in situ.[8][10] |
| Ligand | SPhos, XPhos, dppf | Bulky, electron-rich monophosphine ligands (SPhos, XPhos) often outperform bidentate ligands for heteroaryl halides.[6][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is more soluble and often more effective but also more expensive. K₂CO₃ is a robust, common choice.[6][8][9] |
| Solvent | Dioxane/H₂O, Toluene/EtOH, DME | The aqueous component is crucial for activating the boronic acid for transmetalation.[10] |
| Temperature | 80–110 °C | Higher temperatures may be needed for less reactive boronic acids or to drive the reaction to completion.[8] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
For synthesizing 4-amino substituted derivatives, the Buchwald-Hartwig amination is the premier method. This reaction couples the aryl bromide with a wide variety of nitrogen nucleophiles, including primary and secondary amines, amides, and carbamates, providing direct access to key pharmacophores.[11][12][13]
Mechanistic Rationale
Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium complex, and a base facilitates deprotonation to form a palladium-amido intermediate. The critical C-N bond-forming step is the reductive elimination from this intermediate.[12] The success of this reaction is highly dependent on the ligand; sterically hindered, bulky phosphine ligands are essential to facilitate the reductive elimination of the often-unfavorable C-N bond.[11][14]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol %), the ligand (e.g., Xantphos, 2-10 mol %), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 1.5–2.5 equiv) to a reaction vessel.[11][15]
-
Addition of Reactants: Add the amine (1.1–1.5 equiv) and an anhydrous, degassed solvent such as dioxane or toluene.[11]
-
Reaction: Seal the vessel and heat the mixture (typically 90–120 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with the reaction solvent or ethyl acetate. Concentrate the filtrate under vacuum.
-
Purification: Purify the resulting crude material via flash column chromatography to isolate the 4-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one product.
Data Summary: Buchwald-Hartwig Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale / Expert Insight |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Both are common and effective Pd(0) precursors.[11][15] |
| Ligand | Xantphos, XPhos, tBuDavePhos | Xantphos is a versatile bidentate ligand often used for coupling with a wide range of amines and amides.[11][14] |
| Base | Cs₂CO₃, NaOtBu, K₂CO₃ | A strong base is required to deprotonate the coordinated amine. NaOtBu is very effective but sensitive. Cs₂CO₃ is a reliable alternative.[11][15] |
| Solvent | Dioxane, Toluene | Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation. |
| Temperature | 90–120 °C | C-N coupling often requires higher thermal energy to drive the reductive elimination step. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful and direct route to introduce alkynyl groups at the C4-position, forming a C(sp²)-C(sp) bond. This is achieved by coupling the aryl bromide with a terminal alkyne.[16] The resulting alkynylated products are valuable intermediates themselves, amenable to further transformations like click chemistry or cyclization reactions.
Mechanistic Rationale
The Sonogashira coupling uniquely employs a dual-catalyst system. It involves a primary palladium cycle, similar to other cross-couplings, and a secondary copper(I) cycle. The Pd(0) species undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The cycle concludes with reductive elimination to yield the product and regenerate Pd(0).[9][16]
Figure 4: Interlinked catalytic cycles of the Sonogashira coupling.
Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1–5 mol %), and the copper(I) co-catalyst (e.g., CuI, 2–10 mol %).[9][16]
-
Addition of Reactants: Add an anhydrous, degassed solvent such as toluene or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0–5.0 equiv), which also acts as a solvent in some cases. Finally, add the terminal alkyne (1.1–2.0 equiv).[9]
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., up to 60 °C) until the reaction is complete (monitored by TLC or LC-MS).[16]
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale / Expert Insight |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These pre-catalysts are standard and highly effective for this transformation.[9][16] |
| Copper Source | CuI | Copper(I) iodide is the most common co-catalyst for the formation of the key copper acetylide intermediate.[9][16] |
| Base | Et₃N, i-Pr₂NH (DIPA) | The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HBr formed.[9] |
| Solvent | Toluene, DMF, THF | Anhydrous conditions are important. The choice of solvent can influence reaction rates and solubility.[16] |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings are often efficient at or near room temperature, minimizing side reactions like alkyne homocoupling (Glaser coupling).[16] |
Heck Reaction: Vinylation at the C4-Position
The Heck reaction facilitates the formation of a C-C bond between the aryl bromide and an alkene, leading to 4-vinyl substituted derivatives.[17][18] This reaction is particularly useful for synthesizing precursors to complex molecules, as the newly installed double bond can be further manipulated (e.g., via hydrogenation, oxidation, or metathesis).
Mechanistic Rationale
The Heck catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0). The resulting Pd(II) complex then coordinates with the alkene. This is followed by migratory insertion of the alkene into the Pd-aryl bond (carbopalladation). The final step is a β-hydride elimination, which forms the product's double bond and a palladium-hydride species. This species is then converted back to the active Pd(0) catalyst by the base.[17] The reaction typically results in the trans isomer of the product.[18]
Figure 5: Simplified catalytic cycle for the Heck reaction.
Protocol: General Procedure for Heck Reaction
-
Reagent Preparation: Combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol %), the alkene (1.2–2.0 equiv), and a base (e.g., Et₃N or K₂CO₃, 1.5–2.5 equiv) in a suitable reaction vessel.[3][17]
-
Ligand (Optional): For less reactive systems, a phosphine ligand (e.g., PPh₃) may be added.
-
Solvent and Degassing: Add a polar aprotic solvent like DMF or acetonitrile, and degas the mixture.
-
Reaction: Heat the reaction to 80–120 °C and stir until completion. Monitor by TLC or LC-MS.
-
Work-up: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the 4-vinyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Data Summary: Heck Reaction Parameters
| Parameter | Typical Reagents/Conditions | Rationale / Expert Insight |
| Palladium Source | Pd(OAc)₂, PdCl₂ | Palladium(II) salts are common and effective pre-catalysts.[17][18] |
| Ligand | PPh₃, or ligandless | Often run "ligandless," though phosphines can stabilize the catalyst and improve yields, especially for aryl bromides.[19] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to regenerate the Pd(0) catalyst from the H-Pd(II) intermediate.[17][19] |
| Solvent | DMF, Acetonitrile (MeCN) | Polar aprotic solvents are generally preferred for their ability to dissolve the reactants and facilitate the reaction. |
| Temperature | 80–120 °C | Thermal energy is typically required to drive the reaction, particularly the β-hydride elimination step. |
Conclusion
This compound is a cornerstone intermediate for the synthesis of novel therapeutics. Its C4-bromide provides a reliable and versatile anchor point for a range of palladium-catalyzed cross-coupling reactions. By mastering the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, researchers can efficiently navigate chemical space, systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties. The protocols and insights provided herein serve as a robust foundation for the strategic design and synthesis of next-generation 7-azaindolin-2-one based drug candidates.
References
- 1. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity | MDPI [mdpi.com]
- 2. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. a2bchem.com [a2bchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Libraries for Novel Kinase Inhibitors
An Application Note for Drug Discovery Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library built around the 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core. We detail the strategic rationale, provide a robust biochemical assay protocol, and outline a systematic workflow for data analysis and hit validation. The protocols are designed to be self-validating, incorporating rigorous quality control measures to ensure data integrity and the successful identification of high-quality lead compounds.
The Scientific Rationale: A Privileged Scaffold for a Critical Target Class
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] This makes them one of the most important classes of targets for drug discovery.[5] The 7-azaindole scaffold is a bioisostere of indole and has proven to be an exceptional starting point for kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[2]
Our focus, the This compound scaffold, offers two strategic advantages:
-
The Lactam Core: The pyrrolidinone ring introduces specific geometric constraints and hydrogen bonding opportunities distinct from traditional 7-azaindoles.
-
The 4-Bromo Handle: The bromine atom at the 4-position is not merely a substituent; it is a versatile chemical handle for diversity-oriented synthesis. It allows for the rapid generation of a large library of analogs through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive exploration of the structure-activity relationship (SAR).[6][7]
This combination makes libraries derived from this scaffold a rich source for discovering potent and selective kinase inhibitors.
Targeting Kinase Signaling Pathways
Kinases operate within complex signaling networks that control cell proliferation, survival, and differentiation.[8][9] A typical pathway involves a cascade of phosphorylation events. Identifying an inhibitor for a key kinase in a disease-relevant pathway can halt the aberrant signaling.
Designing the High-Throughput Screening Campaign
A successful HTS campaign is built on a foundation of careful planning, robust assay design, and stringent quality control.[10][11]
Assay Selection: Biochemical vs. Cell-Based
For a primary screen, the goal is to identify direct inhibitors of the kinase target with high sensitivity and reproducibility.
-
Biochemical Assays: These assays measure the direct activity of the purified kinase enzyme. They are less complex, highly reproducible, and ideal for primary HTS.[12] Common formats include TR-FRET, Fluorescence Polarization (FP), or luminescence-based ADP detection.[13][14][15]
-
Cell-Based Assays: These measure a downstream cellular response (e.g., cell viability, reporter gene expression). While more physiologically relevant, they are prone to higher variability and off-target effects.[16][17] They are best used in secondary screening to confirm the activity of initial hits in a cellular context.
Causality: We select a biochemical assay for the primary screen to minimize false negatives that could arise from poor compound permeability in a cell-based assay and to ensure that our initial hits are direct binders of the target kinase.[12]
Library Preparation and Management
The this compound library should be plated in a format suitable for automated liquid handling.
-
Storage: Compounds are typically stored at -20°C or -80°C in 10 mM DMSO stock solutions in 384-well plates.[18]
-
Assay-Ready Plates: For the screen, "assay-ready" plates are prepared by dispensing a small volume (e.g., 50 nL) of each library compound into the wells of the final assay plates.[13]
The Imperative of Quality Control
Quality control (QC) is not a single step but an ongoing process to ensure the reliability of HTS data.[19][20] The primary metric for validating each assay plate is the Z'-factor .[21]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation, pos refers to the positive control (e.g., no inhibition), and neg refers to the negative control (e.g., a known potent inhibitor).
Causality: A Z'-factor > 0.5 is considered the standard for a robust and reliable HTS assay.[22][23] This indicates that the signal window between the controls is large enough to confidently detect "hits" with minimal risk of false positives or negatives due to assay variability.
Protocol: Primary HTS Using an ADP-Glo™ Kinase Assay
This protocol describes a universal, luminescence-based biochemical assay that measures the amount of ADP produced during the kinase reaction. It is highly sensitive and less prone to interference from colored or fluorescent compounds.
Materials and Reagents:
-
Target Kinase (e.g., a purified tyrosine kinase)
-
Kinase Substrate (a suitable peptide or protein)
-
ATP (at or near the Kₘ for the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Positive Control: Staurosporine (a broad-spectrum kinase inhibitor)
-
Negative Control: DMSO (vehicle)
-
384-well, low-volume, white, solid-bottom assay plates
-
Automated liquid handlers and a plate reader capable of measuring luminescence.
| Parameter | Typical Range | Rationale |
| Final Compound Conc. | 10 µM | A standard concentration for primary screens to balance hit identification with minimizing off-target effects.[22] |
| Final DMSO Conc. | ≤ 0.5% | High DMSO concentrations can inhibit enzyme activity; this level is generally well-tolerated.[21] |
| ATP Concentration | Kₘ value | Using ATP at its Kₘ value allows for sensitive detection of ATP-competitive inhibitors. |
| Kinase Concentration | EC₅₀-EC₈₀ | The enzyme concentration should yield a robust signal well above the background. |
| Z'-Factor Cutoff | > 0.5 | Ensures data quality and reliability for hit selection.[23] |
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of library compounds, positive control (Staurosporine), and negative control (DMSO) to a 384-well assay plate. Columns 23 and 24 are typically reserved for controls (16 wells of positive control, 16 wells of negative control).[21]
-
Kinase Addition: Add 5 µL of the target kinase solution (diluted in assay buffer) to all wells using an automated liquid handler.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of the substrate/ATP solution (diluted in assay buffer) to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. This time should be within the linear range of the reaction, determined during assay development.
-
Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to all wells. This simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis and Hit Identification
The raw luminescence data must be normalized to account for plate-to-plate and systematic variations.[19][24]
-
Calculate Percent Inhibition: For each compound well, calculate the percent inhibition using the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
Quality Control Check: For each plate, calculate the Z'-factor. If Z' < 0.5, the plate should be flagged for review or re-testing.[21]
-
Hit Selection: A "hit" is defined as a compound that meets a predefined activity threshold. A common starting point is a percent inhibition > 50% or a Z-score > 3 (i.e., three standard deviations away from the mean of the sample population).[13]
The Hit Validation Cascade: Ensuring Confidence
A primary hit is not a confirmed inhibitor. A rigorous validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.[25][26]
Protocol Steps:
-
Hit Confirmation: Cherry-pick the initial hits and re-test them in the primary assay to confirm activity. False positives can arise from pipetting errors or compound aggregation.[27]
-
Dose-Response Analysis: Test all confirmed hits in an 8- or 10-point serial dilution to determine their potency (IC₅₀ value). This confirms the compound's activity is concentration-dependent.
-
Orthogonal Assay Confirmation: To ensure the observed activity is not an artifact of the assay technology, validate the hits using a different method (e.g., a TR-FRET or mobility shift assay).[28]
-
SAR and Chemical Triage: Analyze the chemical structures of the validated hits.
-
Structure-Activity Relationship (SAR): Look for clusters of structurally related active compounds. This increases confidence that the activity is due to a specific chemical scaffold.[22][27]
-
Triage: Use computational filters and historical data to flag and remove compounds containing Pan-Assay Interference Compounds (PAINS) moieties or those known to be frequent hitters.[25]
-
Conclusion
The high-throughput screening of a chemically diverse library, such as one derived from the this compound scaffold, is a powerful method for identifying novel kinase inhibitors.[10][29] By employing a robust biochemical assay, adhering to stringent quality control standards, and executing a systematic hit validation cascade, researchers can significantly increase the probability of discovering high-quality lead compounds. The validated hits from this process serve as the starting point for intensive medicinal chemistry efforts aimed at optimizing potency, selectivity, and drug-like properties.
References
- 1. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 9. [PDF] Pharmacological approaches to understanding protein kinase signaling networks | Semantic Scholar [semanticscholar.org]
- 10. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 19. info2.uqam.ca [info2.uqam.ca]
- 20. High-throughput screening - Wikipedia [en.wikipedia.org]
- 21. eu-openscreen.eu [eu-openscreen.eu]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 23. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. researchgate.net [researchgate.net]
- 27. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
An in-depth guide to improving the yield of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one synthesis for researchers, scientists, and drug development professionals.
Welcome to the dedicated technical guide for the synthesis and optimization of this compound (CAS: 1086064-49-4). This molecule is a crucial heterocyclic building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other targeted therapeutics.[1][2] The inherent electronic properties of the 7-azaindole scaffold present unique challenges in achieving high-yield, regioselective bromination.[3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide actionable solutions and deepen your understanding of the underlying chemical principles.
Overview of the Synthetic Challenge
The primary route to this compound involves the direct electrophilic bromination of the parent lactam, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The core challenge lies in controlling the regioselectivity of the bromination. The pyrrolo[2,3-b]pyridine system is electron-rich, but the presence of the lactam carbonyl and the pyridine nitrogen atom significantly influences the electron density distribution across the bicyclic ring, making multiple positions susceptible to electrophilic attack.
Caption: General workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<40%). What are the most critical parameters to investigate?
Low yield is a common issue stemming from incomplete reactions, degradation of starting material or product, and formation of side products. Here’s a systematic approach to troubleshooting:
1. Purity of the Brominating Agent:
-
The Issue: N-Bromosuccinimide (NBS) is the most common reagent for this transformation.[4][5] However, over time, NBS can decompose, releasing molecular bromine (Br₂) and turning yellow or brown.[6] This decomposition can lead to inconsistent reactivity and the formation of radical-based side products.
-
The Solution: Always use freshly recrystallized NBS for best results.[6] Impure NBS can give unreliable outcomes.[4]
-
Protocol Insight: To recrystallize NBS, dissolve it in a minimum amount of preheated water (90-95 °C), and then allow it to crystallize slowly in an ice bath.[4][7]
2. Reaction Temperature:
-
The Issue: Electrophilic aromatic substitutions are often exothermic. Running the reaction at too high a temperature can promote the formation of di- or tri-brominated species and other side products, significantly reducing the yield of the desired mono-brominated product.
-
The Solution: Maintain strict temperature control. Start the reaction at 0 °C by adding the NBS portion-wise to a solution of the lactam. Allow the reaction to warm slowly to room temperature only after the addition is complete.
-
Expertise: The initial low temperature helps to control the reaction rate and selectivity. The C4 position is electronically favored, but this selectivity is diminished at higher temperatures where the activation energy barriers for substitution at other positions (like C3 or C6) are more easily overcome.
3. Solvent Choice:
-
The Issue: The polarity and nature of the solvent can dramatically affect the reaction. Protic solvents can interfere with the brominating agent, while solvents that are poor at solubilizing the starting material will lead to a sluggish and incomplete reaction.
-
The Solution: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent starting points. DMF, in particular, often enhances para-selectivity in the bromination of electron-rich aromatic compounds.[6] Anhydrous conditions are critical, as water can hydrolyze the desired product or react with the brominating agent.[6]
Caption: Decision-making workflow for troubleshooting low reaction yields.
Q2: I'm observing multiple brominated products. How can I improve regioselectivity for the C4 position?
This is the central challenge of this synthesis. The pyrrole ring is generally more reactive towards electrophiles than the pyridine ring. However, the lactam carbonyl at C2 deactivates the adjacent C3 position, while the pyridine nitrogen deactivates the C5 and C7 positions. This makes C4 and C6 the most likely sites for substitution.
Key Factors Influencing Regioselectivity:
| Parameter | Condition for High C4 Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | NBS is a milder source of electrophilic bromine compared to Br₂, reducing over-bromination and improving selectivity.[8] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvents like DMF can stabilize the charged intermediate (sigma complex) that leads to C4 substitution.[6] |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor the kinetically controlled product, which is often the more sterically accessible and electronically favored C4 position. |
| Additives | Acetic Acid (catalytic) | Mild acid catalysis can activate the brominating agent without causing substrate degradation.[6] |
Why C4 is Favored: The lone pair of the pyrrole nitrogen participates in the aromatic system, directing electrophiles to the C3 and C5 positions of the parent 7-azaindole. However, in the 2-oxo derivative, the C2 carbonyl group is electron-withdrawing, which deactivates the C3 position. The pyridine nitrogen deactivates the ortho (C5) and para (C7) positions. Consequently, the C4 position becomes one of the most electron-rich and accessible sites for electrophilic attack.
Q3: The purification is challenging due to a co-eluting impurity. What is this impurity likely to be and how can I remove it?
The most common and difficult-to-separate impurity is the isomeric 6-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
-
Identification: The isomers have identical mass, so they cannot be distinguished by LC-MS alone. ¹H NMR is essential. The coupling constants and chemical shifts of the pyridine protons will be distinct for the 4-bromo and 6-bromo isomers.
-
Removal Strategy 1: Fractional Crystallization: If the crude material contains a significant amount of the desired 4-bromo isomer, fractional crystallization can be effective. Experiment with different solvent systems. A good starting point is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. The subtle differences in polarity and crystal packing between the isomers can be exploited to enrich the desired product in either the precipitate or the mother liquor.
-
Removal Strategy 2: High-Performance Flash Chromatography: Standard silica gel chromatography may not provide sufficient resolution.
-
Action: Use a high-performance column with smaller particle size silica.
-
Action: Employ a shallow solvent gradient. For example, start with 100% Dichloromethane and slowly increase the percentage of Methanol or Ethyl Acetate (e.g., 0-5% over 20 column volumes). This can often resolve closely eluting isomers.
-
Optimized Experimental Protocol
This protocol is a self-validating system designed to maximize yield and selectivity. Deviations should be made systematically to troubleshoot specific issues.
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of starting material).
-
Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
Step 2: Bromination
-
In a separate flask, weigh out freshly recrystallized N-Bromosuccinimide (NBS) (1.05 - 1.1 eq).
-
Add the NBS to the reaction mixture portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction may change color to a pale yellow or orange.
-
After the addition is complete, stir the reaction at 0 °C for an additional 1 hour.
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product spot should be less polar than the starting material.
-
Once the starting material is consumed (typically 2-4 hours), slowly pour the reaction mixture into ice-cold water (approx. 10x the volume of DMF).
-
A precipitate (the crude product) should form. Stir the suspension for 30 minutes in the ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with cold water (3x) and then with a small amount of cold diethyl ether to aid in drying.
Step 4: Purification
-
Dry the crude solid under vacuum.
-
Perform purification by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 5% Methanol in Dichloromethane.
-
Combine the fractions containing the pure product (as determined by TLC/LC-MS).
-
Remove the solvent under reduced pressure to yield this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
Technical Support Center: Purification of Brominated Pyrrolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific and often complex challenges encountered during the purification of brominated pyrrolopyridines. These molecules are critical building blocks in medicinal chemistry, but their unique electronic and structural properties can present significant purification hurdles.[1][2] This guide provides in-depth troubleshooting, detailed protocols, and practical FAQs to help you achieve the highest purity for your compounds.
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section addresses specific problems in a question-and-answer format, explaining the underlying chemistry and providing actionable protocols.
Q1: My LC-MS analysis shows both my desired brominated product and a significant amount of the debrominated analog. What is causing this, and how can I prevent it?
A1: Root Cause Analysis & Mitigation Strategies for Debromination
The presence of a debrominated impurity is one of the most common challenges. The carbon-bromine (C-Br) bond on an electron-rich heterocyclic system like a pyrrolopyridine can be labile under various conditions.[3] Reductive dehalogenation, the replacement of a C-Br bond with a C-H bond, is the primary cause.
Causality:
-
Catalytic Hydrogenolysis: Residual palladium or other transition metal catalysts from preceding cross-coupling reactions can, in the presence of a hydrogen source (e.g., alcohols, amines, or even trace water), catalytically cleave the C-Br bond.[4] This is especially prevalent if the workup or purification is delayed.
-
Nucleophilic Attack: Strong bases or nucleophiles used during the reaction or workup can sometimes facilitate debromination, particularly if the pyrrole nitrogen is unprotected.
-
Chromatography-Induced Decomposition: Certain stationary phases or mobile phase additives can promote on-column degradation. For example, highly active sites on silica or alumina, or the presence of metallic impurities in the stationary phase, can catalyze dehalogenation.
Experimental Protocol: Minimizing and Removing Debrominated Impurities
-
Reaction Workup Optimization:
-
Quench Thoroughly: Ensure the reaction is fully quenched to neutralize any reactive species.
-
Catalyst Removal: Immediately after the reaction, treat the crude mixture to remove the metal catalyst. A common method is to stir the solution with a scavenger.
-
Protocol for Palladium Scavenging:
-
Dilute the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Add a palladium scavenger resin (e.g., thiol-functionalized silica) or a chemical scavenger like a solution of thiourea (5% w/v in water).
-
Stir vigorously for 2-4 hours at room temperature.
-
Filter off the scavenger resin or perform an aqueous extraction to remove the thiourea complex.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
-
-
Strategic Chromatography:
-
Avoid Harsh Conditions: Do not use highly basic or acidic mobile phases unless necessary and validated for product stability.
-
Deactivate Stationary Phase: If using normal-phase chromatography, consider deactivating the silica gel to block acidic sites.
-
Protocol for Silica Gel Deactivation:
-
Prepare your column slurry as usual.
-
Before loading your sample, flush the packed column with 3-5 column volumes of your starting eluent containing 0.5-1% triethylamine (NEt₃) or ammonia in methanol.
-
Run the entire purification using a mobile phase containing this same percentage of base. This neutralizes acidic silanol groups, preventing on-column degradation.
-
-
-
Consider Reversed-Phase: Reversed-phase chromatography (C18) with neutral or slightly acidic buffered mobile phases (e.g., water/acetonitrile with 0.1% formic acid) is often gentler on halogenated heterocycles than normal-phase.[5]
-
Q2: I'm struggling to separate positional isomers of my brominated pyrrolopyridine. They co-elute in my standard chromatography setup. What can I do?
A2: Strategies for Resolving Closely-Eluting Isomers
Positional isomers formed during bromination often have very similar polarities, making them notoriously difficult to separate.[5] Success requires a systematic approach to optimizing the chromatographic conditions.
Causality: Isomers with the bromine atom at different positions on the pyrrolopyridine scaffold will have only subtle differences in their dipole moments and their ability to interact with the stationary phase, leading to very close retention times (Rₜ) or retention factors (Rբ).
Troubleshooting Workflow for Isomer Separation
The diagram below outlines a logical workflow for tackling isomer separation.
Caption: Troubleshooting workflow for isomer separation.
Step-by-Step Method Development
-
Systematic TLC Analysis: Before scaling to a column, screen various solvent systems using TLC. Test binary and ternary solvent mixtures. For normal phase, common systems include Hexanes/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone. Look for the system that provides the largest separation (ΔRբ) between your isomer spots.
-
Optimize Gradient Chromatography:
-
Normal-Phase: If a good solvent system is found, use a high-resolution silica column (e.g., 25-40 µm particle size). A shallow gradient around the optimal elution composition identified by TLC will improve resolution.
-
Reversed-Phase HPLC: This is often superior for resolving isomers.[5]
-
Mobile Phase: Start with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. The acid can improve peak shape by protonating the pyridine nitrogen.
-
Shallow Gradient: A long, shallow gradient (e.g., increasing B by 0.5-1% per minute) is critical for separating closely eluting peaks.
-
-
-
Consider Alternative Stationary Phases: If silica and C18 fail, other stationary phases can offer different selectivity based on mechanisms other than simple polarity.
-
Phenyl-Hexyl (Reversed-Phase): Provides π-π interactions which can differentiate aromatic isomers.
-
Cyano (Normal or Reversed-Phase): Offers different dipole-dipole interactions compared to silica.
-
Frequently Asked Questions (FAQs)
Q: What are the primary analytical techniques for assessing the purity of my final brominated pyrrolopyridine product?
A: A multi-technique approach is recommended for comprehensive purity assessment.[5][6]
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantitative purity (area %), routine analysis. | High resolution, sensitive for UV-active compounds, excellent for quantification.[5] | Requires a chromophore; reference standards may be needed for impurity identification. |
| LC-MS | Impurity identification and profiling. | Provides molecular weight of impurities, essential for identifying byproducts like debrominated or di-brominated species.[6][7] | Response factors can vary, making it less accurate for quantification without standards. |
| qNMR (¹H NMR) | Absolute purity determination, structural confirmation. | Provides an absolute purity value against a certified internal standard without needing a reference standard of the analyte itself; gives structural information.[5][8] | Lower sensitivity than HPLC; requires a soluble, stable internal standard. |
| GC-MS | Analysis of volatile impurities. | Excellent for detecting and identifying residual solvents or volatile starting materials.[5] | Not suitable for non-volatile or thermally labile compounds. |
Q: My compound streaks badly during normal-phase column chromatography. Why?
A: Streaking (tailing) of nitrogen-containing heterocycles on silica gel is typically caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the silica surface. This leads to slow desorption kinetics and poor peak shape. The solution is to add a small amount (0.5-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase to neutralize these acidic sites, as detailed in the protocol in Q1.
Q: How can I definitively confirm the regiochemistry of bromination on the pyrrolopyridine ring?
A: A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments is the most powerful method for this.
-
¹H NMR: The chemical shifts and coupling constants (J values) of the aromatic protons provide initial clues.
-
NOESY/ROESY: These experiments show through-space correlations between protons. A correlation between a known proton (e.g., on the pyrrole ring) and a nearby proton on the pyridine ring can help establish the fusion geometry and substituent positions.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive. It shows correlations between protons and carbons that are 2 or 3 bonds away. Observing a correlation from a specific proton to a carbon bearing the bromine atom (identified by its characteristic chemical shift in the ¹³C NMR) can unambiguously determine the bromine's position.
Q: I suspect my product is unstable over time. What are the best storage conditions for brominated pyrrolopyridines?
A: While stability is compound-specific, general best practices for potentially labile halogenated heterocycles include:
-
Solid Form: Store the compound as a solid whenever possible, as solutions can degrade faster.
-
Inert Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to protect against air and moisture.[9]
-
Low Temperature: Store at low temperatures (-20°C is common) to slow the rate of any potential decomposition reactions.
-
Protect from Light: Use amber vials or store in the dark, as some compounds are light-sensitive.
General Purification Workflow
This diagram illustrates a general decision-making process for purifying a crude brominated pyrrolopyridine.
Caption: General workflow for purification and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Solution
Welcome to the technical support guide for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a bromo-substituted 7-azaindolin-2-one, this molecule is a valuable scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic applications.[1][2][3][4] However, its chemical structure, specifically the presence of a lactam ring and a bromo-aromatic system, presents unique stability challenges in solution that can impact experimental reproducibility and data integrity.
This guide provides an in-depth analysis of the potential instability issues, troubleshooting advice in a direct question-and-answer format, and validated protocols to mitigate degradation.
Core Instability Mechanisms: The Chemistry Behind the Degradation
Understanding the inherent chemical liabilities of this compound is the first step toward preventing its degradation. The two primary pathways of concern are hydrolysis of the lactam ring and photodegradation of the carbon-bromine bond.
A. Lactam Ring Hydrolysis
The central 7-azaindolin-2-one core contains a five-membered lactam, which is a cyclic amide. Like acyclic amides, this functional group is susceptible to hydrolysis, which cleaves the ring to form a carboxylic acid and an amine. This process is significantly catalyzed by the presence of acid or base.[5][6]
-
Base-Catalyzed Hydrolysis: In the presence of a base (e.g., hydroxide ions from a high pH buffer or residual water in a basic medium), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactam. This is often the more significant pathway for degradation under ambient conditions.[5]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[6][7]
The rate of hydrolysis is highly dependent on pH, temperature, and the concentration of water in the solvent.[5][8] Even in seemingly "anhydrous" organic solvents like DMSO, absorbed atmospheric moisture can be sufficient to cause slow degradation over time.[8]
B. Photodegradation (Photodebromination)
Aromatic halides, including bromo-substituted heterocycles, can be sensitive to ultraviolet (UV) light.[9] The energy from UV radiation can induce homolytic cleavage of the carbon-bromine (C-Br) bond. This generates a highly reactive aryl radical and a bromine radical, which can then participate in a variety of secondary reactions, including abstraction of a hydrogen atom from the solvent to yield the debrominated analog, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This transformation results in a significant change in the molecule's properties and biological activity.
graph "Degradation_Pathways" {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
Parent [label="this compound", fillcolor="#F1F3F4", style=filled];
Hydrolysis_Product [label="Ring-Opened Product\n(Carboxylic Acid)", fillcolor="#F1F3F4", style=filled];
Photo_Product [label="Debrominated Product", fillcolor="#F1F3F4", style=filled];
Parent -> Hydrolysis_Product [label=" H₂O, pH (Acid/Base)\nTemperature", color="#EA4335"];
Parent -> Photo_Product [label=" UV Light", color="#FBBC05"];
}
Caption: A logical workflow for troubleshooting stability issues.
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the best practices for long-term storage?
For long-term storage (>1 month), it is recommended to store the compound as a dry, solid powder at -20°C in a tightly sealed, light-proof container with a desiccant. For solutions, store as a concentrated stock in anhydrous DMSO at -80°C in small, single-use aliquots.
-
FAQ 2: How can I quickly check the stability of my compound in a new solvent or buffer?
Use the quick stability assessment protocol outlined below. A simple time-course experiment analyzed by HPLC or LC-MS, comparing the peak area of the parent compound at t=0 versus a later time point (e.g., 24 hours), will provide a clear indication of stability.
-
FAQ 3: Does the 7-aza- substitution (the nitrogen in the pyridine ring) affect stability compared to a standard indolin-2-one?
Yes, it can. The nitrogen atom in the pyridine ring withdraws electron density from the bicyclic system, which can influence the electrophilicity of the lactam carbonyl and the pKa of the N-H protons.[10] This can subtly alter the susceptibility of the lactam to nucleophilic attack compared to its indole counterpart, though the fundamental mechanisms of hydrolysis remain the same.
Validated Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
-
Materials: Use a brand new, sealed bottle of high-purity, anhydrous DMSO (≤0.01% water). Use amber glass vials with PTFE-lined screw caps.
-
Weighing: Weigh the solid this compound in a controlled environment with low humidity if possible.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Flush the vial headspace with a gentle stream of nitrogen or argon gas.
-
Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 30-40°C water bath can be used if necessary, but avoid overheating.
-
Aliquoting: Immediately dispense the solution into smaller, single-use aliquots in amber microcentrifuge tubes or vials. Again, flush the headspace with inert gas before sealing.
-
Storage: Label the aliquots clearly and place them in a -80°C freezer for long-term storage. For daily use, an aliquot may be kept at -20°C for up to one week.
Protocol 2: Rapid Assessment of Solution Stability
-
Preparation: Prepare a solution of the compound at the final experimental concentration in the buffer or solvent system to be tested.
-
Initial Analysis (T=0): Immediately take a sample of the solution and analyze it by LC-MS or a validated HPLC method. Record the peak area of the parent compound. This is your baseline.
-
Incubation: Incubate the remaining solution under the exact conditions of your experiment (e.g., 37°C in the dark for 4 hours).
-
Final Analysis (T=final): At the end of the incubation period, take a second sample and analyze it using the identical analytical method.
-
Calculation: Calculate the percent remaining: (Peak Area at T=final / Peak Area at T=0) * 100. A value below 95% indicates potential stability issues that need to be addressed.
Summary of Recommended Handling Conditions
Parameter Recommendation Rationale Stock Solvent Anhydrous DMSO, Anhydrous DMF Aprotic solvents minimize hydrolysis; must be anhydrous.[8] Storage Temp. -80°C (long-term), -20°C (short-term) Low temperatures drastically reduce the rate of all degradation reactions. pH of Aqueous Media pH 6.0 - 8.0 Minimizes both acid and base-catalyzed hydrolysis of the lactam ring.[5] Light Exposure Minimal; Use amber vials Prevents photochemical cleavage of the C-Br bond.[9] Atmosphere Inert Gas (Argon, Nitrogen) Displaces atmospheric moisture and oxygen, protecting against hydrolysis.
By adhering to these guidelines and understanding the underlying chemical principles, researchers can ensure the stability of their this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Reactions with Heterocyclic Bromides
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General challenges: Catalyst deactivation by Lewis-basic heteroatoms, poor solubility of heterocyclic compounds, and protodeboronation of heteroaryl boronic acids.
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Specific heterocycles: Challenges with pyridines, thiophenes, imidazoles, and other π-rich and π-deficient systems.
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Role of reaction components: The importance of ligands (electron-rich, bulky), bases (inorganic vs. organic, strength), solvents (polar vs. nonpolar, anhydrous conditions), and additives (e.g., trimethyl borate).
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Mechanism-related issues: Oxidative addition, reductive elimination, transmetalation, and side reactions like homocoupling and dehalogenation.
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Catalyst systems: Use of specific palladium precatalysts (e.g., Pd(OAc)2, Pd2(dba)3), ligands (e.g., phosphines like SPhos, NHCs), and even nickel-based catalysts.
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Boronic acid/ester stability: The use of pinacol esters, MIDA boronates, and trifluoroborates to mitigate decomposition.
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Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving heterocyclic bromides. Heterocyclic motifs are central to pharmaceuticals and advanced materials, yet their successful coupling presents unique challenges not always encountered with simple aryl bromides. This guide is designed to provide not just solutions, but a foundational understanding of the reaction's intricacies to empower your synthetic success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a pyridine bromide is failing. What are the most common initial culprits?
A1: Failure with pyridine-based substrates is a frequent challenge. The primary issues stem from the Lewis basic nitrogen atom.[1] This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Key areas to investigate immediately are:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can bind strongly to the Pd(0) or Pd(II) center, effectively poisoning the catalyst and halting the catalytic cycle.[1]
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. More electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the desired catalytic steps and prevent catalyst inhibition.[2][3]
-
Base Selection: The choice of base is critical. A base that is too strong or too weak can be detrimental. For many heterocyclic systems, moderate bases like K₃PO₄ or K₂CO₃ are effective. In some cases, weaker bases like NaHCO₃ can minimize side reactions, especially protodeboronation.[4]
Q2: I'm observing significant decomposition of my heteroaryl boronic acid. How can I prevent this?
A2: Heteroaryl boronic acids, particularly those of electron-deficient heterocycles or those with unprotected N-H groups (like indole or pyrrole), are prone to protodeboronation, where the C-B bond is cleaved by a proton source (often water) to give the corresponding heteroarene.[5] To mitigate this:
-
Use Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol (Bpin) or neopentyl glycol ester, significantly enhances stability against protodeboronation.[2] MIDA (N-methyliminodiacetic acid) boronates are another excellent option, offering high stability and a "slow-release" of the active boronic acid under basic aqueous conditions.[6]
-
Employ Anhydrous Conditions: While many Suzuki reactions use aqueous bases, switching to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can dramatically reduce protodeboronation.[5]
-
Use Potassium Trifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are less susceptible to protodeboronation than the corresponding boronic acids. They slowly hydrolyze under reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing degradation.[7]
Q3: What is "homocoupling," and why am I seeing it in my reaction?
A3: Homocoupling is the undesired dimerization of your boronic acid starting material (Ar-B(OH)₂ → Ar-Ar). This side reaction is typically promoted by the presence of Pd(II) species and oxygen.[2] If your reaction mixture is not properly degassed, residual oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the homocoupling pathway.[2] To prevent this:
-
Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).[4][8]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which require an in situ reduction step that can be inefficient.
Q4: My reaction is sluggish or gives low yield with an electron-rich heteroaryl bromide (e.g., a bromothiophene or bromofuran). How can I improve it?
A4: Electron-rich heteroaryl bromides can be challenging because the first step of the catalytic cycle, oxidative addition, is often slower.[2] The electron-rich nature of the heterocycle makes the C-Br bond stronger and less susceptible to cleavage by the Pd(0) catalyst. To accelerate this key step:
-
Use Electron-Rich Ligands: Employing highly electron-donating ligands is crucial. Ligands like SPhos, RuPhos, or bulky alkylphosphines (e.g., P(tBu)₃) increase the electron density on the palladium center, making it more nucleophilic and promoting a faster oxidative addition.[1][2]
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful of potential substrate or product decomposition at higher temperatures.[9]
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific experimental failures.
Guide 1: Problem - No Reaction or Very Low Conversion
When the reaction fails to initiate or stalls at low conversion, a systematic evaluation of each component is necessary.
Causality Analysis Workflow
The following diagram outlines a logical workflow for troubleshooting a failed reaction.
Caption: Troubleshooting workflow for low/no conversion.
Step 1: Scrutinize the Catalyst System
The palladium catalyst and its coordinating ligand are the heart of the reaction.
-
Palladium Source: Palladium(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) state. If this reduction fails, the cycle never starts. Consider using a more robust Pd(0) source like Pd₂(dba)₃. Ensure your catalyst hasn't been deactivated by improper storage.
-
Ligand Selection: This is arguably the most critical variable for heterocyclic substrates. The ligand must stabilize the Pd(0) species, promote oxidative addition, and facilitate reductive elimination.[10]
-
For Electron-Deficient Heterocycles (e.g., bromopyridines, pyrimidines): The main challenge is catalyst poisoning.[1] Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) that favor the formation of monoligated Pd(0) species, which are highly reactive.[1][3]
-
For Electron-Rich Heterocycles (e.g., bromothiophenes, pyrroles): The challenge is a slow oxidative addition.[2] Here again, electron-rich ligands are key to increasing the nucleophilicity of the palladium center.[2]
-
| Ligand Class | Recommended for | Rationale |
| Buchwald Biarylphosphines (SPhos, XPhos) | General purpose, excellent for N-heterocycles | Bulky and electron-rich, promotes fast oxidative addition and reductive elimination, mitigates catalyst poisoning.[3] |
| Alkylphosphines (e.g., PCy₃, P(tBu)₃) | Electron-rich heterocycles | Highly electron-donating, accelerates oxidative addition significantly.[2] |
| N-Heterocyclic Carbenes (NHCs) | Alternative to phosphines, good for aryl chlorides | Strong σ-donors, form very stable palladium complexes.[6][11] |
| Aqueous Phase Ligands (e.g., SPhos) | When aqueous conditions are required | Water-soluble ligands that maintain high catalyst activity in aqueous media. |
Step 2: Verify Reagent Integrity and Suitability
-
Heteroaryl Bromide: Confirm its purity. Certain impurities can act as catalyst poisons. The position of the bromine atom is also critical; for instance, 2-halopyridines can be particularly challenging due to direct chelation with the palladium center.[1]
-
Organoboron Reagent: As discussed in the FAQs, the stability of the boronic acid is paramount. If you suspect decomposition, switch to a more stable boronic ester or trifluoroborate salt.[2][7] Test for boronic acid decomposition by taking an NMR of the starting material; the presence of the corresponding protodeboronated heterocycle is a clear indicator of degradation.
-
Base: The base's role is to activate the boronic acid to form a more nucleophilic boronate species for transmetalation.[11][12]
-
Strength: A base that is too strong (e.g., NaOH, KOH) can promote side reactions like hydrolysis of functional groups or dehalogenation.[9][12] A base that is too weak may not facilitate transmetalation effectively. K₃PO₄ is often a good starting point due to its moderate basicity and high solubility in aqueous mixtures.[12]
-
Solubility: The base must have some solubility in the reaction medium to be effective. Using a phase-transfer catalyst is sometimes necessary if the base is completely insoluble.
-
-
Solvent: The solvent must solubilize all components and be rigorously deoxygenated.
-
Common Solvents: Toluene, Dioxane, THF, and DMF are frequently used.[2] For polar substrates, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is common to dissolve the inorganic base.[13]
-
Anhydrous Conditions: For sensitive substrates, switching to strictly anhydrous conditions can be beneficial. This often involves using a soluble organic base or a finely powdered, anhydrous inorganic base.[5]
-
Experimental Protocol: Standard Reaction Setup for a Challenging Heterocyclic Bromide
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2.2-4.4 mol %).
-
Solvent Addition: Add the previously degassed solvent via syringe.
-
Heating: Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Guide 2: Problem - Significant Side Product Formation
The appearance of major side products indicates that a competing reaction pathway is active. The most common culprits are dehalogenation and homocoupling.
Troubleshooting Dehalogenation
Dehalogenation is the replacement of the bromine atom with a hydrogen, yielding the simple heteroarene.[9]
-
Mechanism: This often occurs via a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the heteroaryl group. The source of the hydride can be the solvent (e.g., alcohols), the base, or water.
-
Solutions:
-
Choice of Base: Avoid strongly basic conditions if possible. Weaker bases like carbonates are less likely to promote hydride formation.[9]
-
Solvent: While often necessary, be aware that water and alcohol solvents can be a source of protons/hydrides. Minimizing the amount of water can sometimes suppress dehalogenation.[14] In some cases, switching to a non-protic solvent system is required.
-
Temperature and Time: High temperatures and long reaction times can exacerbate dehalogenation.[9] Try running the reaction at a lower temperature for a longer period.
-
Troubleshooting Homocoupling (Boronic Acid Dimerization)
As detailed in the FAQs, this arises from the reaction of two boronic acid molecules.
-
Mechanism: Primarily caused by oxygen contamination leading to Pd(II) species that promote this pathway.[2]
-
Solutions:
-
Rigorous Degassing: This is the most critical preventative measure. Use freeze-pump-thaw cycles for the highest level of deoxygenation.
-
Use High-Purity Reagents: Ensure the boronic acid is not contaminated with oxidative impurities.
-
"Slow-Release" Strategy: Using MIDA boronates or trifluoroborates keeps the concentration of the active boronic acid low, which kinetically disfavors the second-order homocoupling reaction relative to the desired cross-coupling.[7][15]
-
Decision Tree for Side Product Identification
Caption: Decision tree for addressing side products.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatization
Welcome to the technical support center for the derivatization of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common synthetic transformations involving this versatile heterocyclic scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, and successful modification is often crucial for developing novel therapeutics.[1][2] This resource consolidates field-proven insights and foundational chemical principles to help you navigate the complexities of your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary reactive sites on the this compound core?
A1: The primary reactive sites are the N-H of the pyrrole ring, the oxygen of the lactam, the bromine at the C4 position, and potentially the C3 position of the pyrrole ring. The lactam tautomerism allows for both N-alkylation and O-alkylation, while the C4-bromo group is susceptible to various palladium-catalyzed cross-coupling reactions.
Q2: How can I favor N-alkylation over O-alkylation?
A2: The selectivity between N- and O-alkylation is influenced by several factors, including the base, solvent, and alkylating agent.[3][4] Generally, using a softer base in a polar aprotic solvent will favor N-alkylation, as the nitrogen atom is a softer nucleophile than the oxygen atom.[3][5]
Q3: What are the most common palladium-catalyzed cross-coupling reactions for this substrate?
A3: The most common and effective cross-coupling reactions are Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[6][7][8] These reactions are widely used to introduce diverse aryl, heteroaryl, and amine functionalities.
Q4: Why is my palladium-catalyzed reaction failing to initiate?
A4: Failure to initiate can be due to several factors, including catalyst poisoning, inefficient pre-catalyst activation, or poor quality of reagents and solvents.[9] The nitrogen atom on the pyridine ring can sometimes coordinate with the palladium center, leading to catalyst deactivation.[9]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
A. Alkylation Reactions: Poor Yield and/or Mixture of N- and O-Alkylated Products
A common challenge in the alkylation of this compound is achieving high regioselectivity and yield.
Symptom: Low yield of the desired alkylated product and/or a difficult-to-separate mixture of N- and O-alkylated isomers.
Potential Causes & Solutions:
-
Inappropriate Base Selection: The choice of base is critical in determining the N/O selectivity.
-
Explanation: Hard bases (e.g., NaH, KH) tend to favor O-alkylation by creating a greater negative charge density on the more electronegative oxygen atom. Softer bases (e.g., K2CO3, Cs2CO3) often lead to a higher proportion of N-alkylation.
-
Solution: Screen a panel of bases ranging from soft (e.g., Cs2CO3) to hard (e.g., NaH). Start with milder conditions and progress to stronger bases if the reaction is sluggish.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.
-
Explanation: Polar aprotic solvents like DMF and DMSO can stabilize the transition state leading to N-alkylation. Protic solvents may favor O-alkylation through hydrogen bonding.
-
Solution: Use anhydrous, polar aprotic solvents such as DMF, DMSO, or acetonitrile. Ensure the solvent is thoroughly dried and degassed.
-
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent play a role.
-
Explanation: Highly reactive alkylating agents (e.g., methyl iodide) may show less selectivity. Bulkier alkylating agents might favor O-alkylation due to steric hindrance at the nitrogen.
-
Solution: For improved selectivity, consider using less reactive alkylating agents like alkyl bromides or tosylates.
-
Troubleshooting Workflow for Alkylation:
Caption: Troubleshooting logic for optimizing alkylation reactions.
B. Palladium-Catalyzed Cross-Coupling Reactions: Low Conversion, Side Products, or Catalyst Decomposition
Palladium-catalyzed reactions are powerful but sensitive to various parameters.
Symptom: Incomplete conversion of the starting material, formation of de-brominated or other side products, or visible precipitation of palladium black.
Potential Causes & Solutions:
-
Catalyst System (Ligand and Pre-catalyst) is Suboptimal: The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Explanation: Bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and prevent catalyst deactivation, especially in heteroaromatic systems.[9]
-
Solution: For Suzuki-Miyaura and Buchwald-Hartwig reactions, screen a variety of ligands such as XPhos, SPhos, or RuPhos, often in combination with a suitable palladium pre-catalyst like a G2 or G3 palladacycle.[7]
-
-
Base and Solvent Incompatibility: The base and solvent must be compatible with the catalyst system and substrates.
-
Explanation: The base plays a key role in the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). The solvent must solubilize all components and be stable at the reaction temperature.
-
Solution: For Suzuki reactions, common bases include K2CO3, K3PO4, and CsF. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required.[10] Aprotic solvents like dioxane, toluene, or DMF are typically used.
-
-
Presence of Impurities (Water and Oxygen): Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture.
-
Explanation: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Water can interfere with the base and hydrolyze boronic acids.
-
Solution: Use anhydrous, degassed solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst and reagents.
-
Troubleshooting Workflow for Cross-Coupling:
Caption: Troubleshooting logic for palladium-catalyzed cross-coupling reactions.
III. Experimental Protocols
The following are starting point protocols that may require further optimization based on your specific substrates.
A. General Protocol for N-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add Cs2CO3 (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) and heat the reaction to 60 °C.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add N-protected this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), and K3PO4 (2.0 eq).
-
Purge the vessel with argon for 15 minutes.
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v, 0.1 M).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (e.g., XPhos, 4 mol %).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
C. General Protocol for Buchwald-Hartwig Amination
-
To a reaction vessel, add N-protected this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.5 eq).
-
Purge the vessel with argon for 15 minutes.
-
Add anhydrous, degassed toluene (0.1 M).
-
Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol %) and the ligand (e.g., RuPhos, 4 mol %).
-
Heat the reaction to 100 °C and monitor its progress.
-
After completion, cool the reaction, quench with saturated aqueous NH4Cl, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
IV. Data Summary Tables
Table 1: Recommended Starting Conditions for Alkylation
| Parameter | Condition | Rationale |
| Base | Cs2CO3 | Mild, soft base favoring N-alkylation. |
| Solvent | Anhydrous DMF | Polar aprotic, good solubility. |
| Temperature | 60 °C | Moderate temperature to avoid side reactions. |
| Equivalents (Alkyl Halide) | 1.2 | Slight excess to drive the reaction to completion. |
Table 2: Recommended Catalyst Systems for Cross-Coupling
| Reaction | Palladium Source | Ligand | Base | Solvent |
| Suzuki-Miyaura | XPhos Pd G3 | XPhos | K3PO4 | Dioxane/Water |
| Buchwald-Hartwig | RuPhos Pd G3 | RuPhos | NaOtBu | Toluene |
V. References
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. 11
-
Raina, G., et al. (2021). Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry, 19(5), 993-997. 12
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. 13
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. 6
-
Catalexis. (2025). Catalyst Screening Platform for Catalyst Optimization. YouTube. 14
-
BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem. 9
-
Lei, Z., et al. (2020). Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. 15
-
Various Authors. (2025). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Various Sources. 7
-
Various Authors. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. 16
-
Various Authors. (2024). Selective N7 Alkylation of 7-Azaindazoles. Semantic Scholar. 17
-
Kannaboina, P., Kumar, K. A., & Das, P. (n.d.). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters. 18
-
Lei, Z., et al. (2020). Selective N7 Alkylation of 7-Azaindazoles. PubMed. 19
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. 8
-
Various Authors. (n.d.). Study on the influence of N-alkylation vs. O-alkylation of lactam-containing aromatic acceptors on PSCs performance. ResearchGate. 3
-
Various Authors. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. 10
-
Various Authors. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. 1
-
Various Authors. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. National Institutes of Health. 5
-
Various Authors. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. 20
-
Various Authors. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing). 21
-
Various Authors. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. 22
-
PubChem. (n.d.). 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. PubChem. 23
-
Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrrolo[2,3-c]pyridine. Sigma-Aldrich. --INVALID-LINK--
-
Various Authors. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. 24
-
Various Authors. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Advances. 4
-
Various Authors. (2025). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. 2
-
Various Authors. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. 25
-
ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis. ChemicalBook. 26
-
Various Authors. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. 27
-
Supplier. (n.d.). 430641 this compound CAS: 1086064-49-4. Supplier Website. 28
-
ChemicalBook. (n.d.). 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis. ChemicalBook. 29
-
Various Authors. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Journal. 30
-
Various Authors. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. 31
-
PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. 32
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. 33
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Various Authors. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. 34
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Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents. 35
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Journal. 36
-
Various Authors. (2025). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. ResearchGate. 37
-
Jismy, B., et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. 38
-
Hilmy, K. M. H., et al. (2023). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. 39
-
Various Authors. (2024). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. MDPI. 40
References
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- 5. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. Selective N7 Alkylation of 7-Azaindazoles. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
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- 20. research.rug.nl [research.rug.nl]
- 21. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | C8H4BrN3 | CID 53412830 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 31. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 38. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 39. researchgate.net [researchgate.net]
- 40. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support center for the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important heterocyclic compound. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a bromine atom at the 4-position provides a crucial handle for further functionalization, making the robust synthesis of this intermediate a critical step in many drug discovery programs.[3]
This document moves beyond simple protocol recitation to offer a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic route for large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for constructing the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaoxindole) core?
A1: Several strategies exist for the synthesis of the 7-azaoxindole core.[4] The choice of route often depends on the availability of starting materials and the desired substitution pattern. Common methods include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming the core structure, often involving an intramolecular cyclization.[5]
-
Thorpe-Ziegler Cyclization: This reaction can be employed to construct the pyrrole ring onto a pyridine precursor.[6]
-
Domino Reactions: One-pot domino reactions, for instance, by reacting a substituted pyridine with an aldehyde, can be highly efficient. The choice of base is often critical for selectivity in these reactions.[7][8]
Q2: Why are yields sometimes low when scaling up the synthesis of aza-oxindoles?
A2: Low yields during scale-up can be attributed to several factors. The electron-deficient nature of the pyridine ring in the precursors can hinder key reaction steps.[9] This often necessitates harsher reaction conditions, which can lead to side reactions and decomposition of the product.[9] Challenges in scaling up heterocyclic synthesis are common and often require significant process optimization to ensure safety and efficiency.[10][11]
Q3: What are the primary challenges associated with the bromination of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core?
A3: The bromination of electron-rich heterocycles like the 7-azaoxindole core requires careful control to avoid common pitfalls.[12] Key challenges include:
-
Regioselectivity: Ensuring the bromine atom is introduced at the desired C4-position without brominating other positions on the ring. The use of excess brominating agent or inappropriate reaction conditions can lead to the formation of di- or tri-brominated species.[13][14]
-
Over-oxidation: The pyrrolopyridinone system can be susceptible to oxidation under harsh bromination conditions, leading to undesired byproducts.
-
Side Reactions: Depending on the brominating agent used, side reactions such as benzylic bromination (if alkyl substituents are present) can compete with the desired aromatic substitution.[15]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and offers actionable solutions based on established chemical principles.
Problem 1: Low Yield or Incomplete Cyclization to Form the 7-Azaoxindole Core
| Symptom | Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Low conversion of starting materials to the desired azaoxindole. | Insufficient reactivity of the pyridine precursor. | The electron-withdrawing nature of the pyridine nitrogen can deactivate the ring towards cyclization. Consider using more forcing reaction conditions (higher temperature, longer reaction time), but monitor carefully for decomposition. Alternatively, explore synthetic routes that utilize more activated starting materials.[9] |
| Formation of polymeric or tar-like byproducts. | Intermolecular side reactions dominating over the desired intramolecular cyclization. | Run the reaction at a higher dilution. This favors the intramolecular cyclization by decreasing the probability of intermolecular encounters. |
| Isolation of a stable intermediate instead of the final product. | The cyclization step is the rate-limiting step and has not gone to completion. | Increase the reaction temperature or time. The use of a stronger base or a different catalyst system may also be necessary to facilitate the final ring-closing step.[6] |
Problem 2: Poor Regioselectivity or Multiple Products During Bromination
| Symptom | Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Formation of di- or poly-brominated products. | Excess brominating agent or overly harsh reaction conditions. | Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Aim for 1.0-1.1 equivalents. Perform the reaction at a lower temperature to increase selectivity. The use of a milder brominating agent can also be beneficial.[16] |
| Bromination at an undesired position on the ring. | Steric and electronic factors favoring an alternative position. | The electronics of the 7-azaoxindole core direct bromination. However, bulky protecting groups or substituents can influence the regioselectivity. Consider modifying the substrate or exploring alternative bromination methods that are less sensitive to steric hindrance.[12] |
| Observation of oxidized byproducts. | The brominating agent or reaction conditions are too harsh, leading to oxidation of the electron-rich heterocycle. | Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for this reason.[16] Running the reaction at a lower temperature and under an inert atmosphere can also help to minimize oxidative side reactions. |
Problem 3: Difficulties in Product Purification
| Symptom | Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Product co-elutes with starting material or byproducts during chromatography. | Similar polarity of the desired product and impurities. | Optimize the chromatographic conditions. Experiment with different solvent systems and stationary phases. A change in pH of the mobile phase can sometimes improve separation for these types of nitrogen-containing heterocycles. |
| Product is unstable on silica gel. | The acidic nature of silica gel can cause decomposition of sensitive compounds. | Consider using a different purification method such as recrystallization or preparative HPLC with a non-acidic mobile phase. Alternatively, neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine before use. |
| Product is a solid that is difficult to crystallize. | Presence of impurities that inhibit crystal formation. | Ensure the crude product is as pure as possible before attempting crystallization. Sonication or seeding with a small crystal of the pure product can sometimes induce crystallization. Experiment with a wide range of solvent systems. |
Optimized Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization for your specific scale and equipment.
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-Azaoxindole)
A detailed procedure for the synthesis of the 7-azaoxindole core can be found in the literature, often involving a multi-step sequence starting from substituted pyridines.[17][18] The choice of a specific route will depend on the available starting materials.
Step 2: Bromination of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive and harmful solid.[19][20] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21]
-
Bromine: Elemental bromine is highly toxic, corrosive, and a strong oxidizing agent.[22][23] All work with bromine should be conducted in a chemical fume hood with appropriate PPE. Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
Solvents: Handle all organic solvents in a well-ventilated area and away from ignition sources.
Visualizing the Workflow
General Synthesis Workflow
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electrochemical Bromination of Arenes in a 200% Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 16. Bromination - Wordpress [reagents.acsgcipr.org]
- 17. Oxindole synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
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- 20. fishersci.com [fishersci.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 23. tatachemicals.com [tatachemicals.com]
Technical Support Center: Overcoming Poor Solubility of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
Introduction
Welcome to the technical support guide for managing the solubility of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives. This class of compounds, built on the 7-azaindole scaffold, is of significant interest in medicinal chemistry, particularly as kinase inhibitors.[1] However, like many potent therapeutic candidates, these molecules often exhibit poor aqueous solubility, a major hurdle in drug discovery and development.[2][3] Low solubility can compromise the reliability of in vitro assays, lead to poor bioavailability, and create significant formulation challenges.[4]
This guide is structured as a series of frequently asked questions (FAQs) to provide researchers, scientists, and drug development professionals with a clear, actionable framework for diagnosing and overcoming solubility issues. We will move from fundamental principles to advanced, state-of-the-art solubilization strategies, grounding our advice in established scientific principles and practical, field-proven experience.
Part 1: Foundational Understanding & Initial Assessment
This section addresses the critical first steps: understanding why your compound is poorly soluble and how to accurately measure this property.
FAQ 1: Why are my this compound derivatives poorly soluble?
The poor aqueous solubility of this compound class stems from its molecular structure. The 7-azaindole core is a relatively flat, rigid, and hydrophobic aromatic system. While the nitrogen in the pyridine ring can enhance solubility compared to an indole equivalent, the molecule remains predominantly lipophilic.[5] Key contributing factors include:
-
High Crystal Lattice Energy: The planar structure facilitates strong intermolecular packing in the solid state. Significant energy is required to break this crystal lattice apart before the individual molecules can be solvated by water. This is a primary reason why amorphous forms are often more soluble than their crystalline counterparts.[6][7]
-
Hydrophobicity: The aromatic rings and the bromo-substituent contribute to a high logP (partition coefficient), indicating a preference for a non-polar environment over water.
-
Potential for Weak Basicity: The pyridine nitrogen can be protonated, making the molecule ionizable. However, many kinase inhibitors are weak bases, meaning they are predominantly in their less soluble, neutral form at physiological pH.[3][8] The solubility of these compounds is therefore highly dependent on pH.[9][10]
FAQ 2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure first?
Understanding this distinction is crucial for designing relevant experiments and interpreting your data correctly.
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates out of a solution that was prepared by diluting a high-concentration organic stock (usually DMSO) into an aqueous buffer.[11] It's a rapid, high-throughput measurement ideal for early-stage discovery to rank-order compounds.[12] However, it can overestimate the true solubility because the compound may form a temporary, supersaturated state before crashing out.[13]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where any excess compound exists as a solid.[11][14] This measurement is more time-consuming but is the "gold standard" for lead optimization and formulation development, as it reflects the compound's behavior over time.
Recommendation: Start with a kinetic solubility assay during initial screening to quickly flag problematic compounds. For promising leads, a thermodynamic solubility assay is essential for obtaining accurate data for formulation design.[11]
}
Part 2: Basic Solubilization Techniques for In Vitro Assays
Once you've confirmed poor solubility, the next step is to employ simple, lab-based techniques to achieve the desired concentration for your biological assays.
FAQ 3: My compound crashes out of the aqueous buffer when I dilute it from a DMSO stock. What are my immediate options?
This is a classic sign of kinetic insolubility. The final concentration of your compound in the assay buffer exceeds its aqueous solubility limit. Here are the most common troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to test your compound at a lower concentration, if your assay sensitivity allows.
-
Reduce the Final DMSO Concentration: While counterintuitive, high concentrations of DMSO can sometimes cause compounds to "salt out." Ensure your final DMSO concentration is as low as possible, ideally below 0.5%, as higher levels can also be toxic to cells.[8][15][16]
-
Use a Co-solvent System: Adding a third component, a "co-solvent," can bridge the polarity gap between DMSO and water, keeping your compound in solution.[17][18]
Protocol 1: Basic Co-Solvent Method for In Vitro Assays
This protocol uses a common co-solvent to improve solubility for cell-based or biochemical assays.
Objective: To prepare a 10 µM working solution of a poorly soluble compound in an aqueous buffer with a final DMSO concentration of 0.1%.
Materials:
-
10 mM stock solution of your compound in 100% DMSO.
-
Co-solvent: Pluronic® F-68 (10% w/v stock in water), PEG 400, or Ethanol.
-
Final aqueous buffer (e.g., PBS, cell culture media).
Procedure:
-
Prepare an Intermediate Dilution:
-
Pipette 1 µL of the 10 mM DMSO stock into a microcentrifuge tube.
-
Add 99 µL of the co-solvent (e.g., 10% Pluronic® F-68). This creates a 100 µM intermediate solution in 1% DMSO / co-solvent mixture.
-
Vortex thoroughly. The presence of a surfactant like Pluronic® F-68 can help prevent precipitation.[8]
-
-
Prepare the Final Working Solution:
-
Add 100 µL of the intermediate solution from Step 1 to 900 µL of your final aqueous buffer.
-
Vortex immediately and thoroughly. This yields a final concentration of 10 µM of your compound, with final solvent concentrations of 0.1% DMSO and a diluted co-solvent.
-
-
Visual Inspection:
-
Let the solution sit for 15-30 minutes and visually inspect for any signs of precipitation or cloudiness. Compare it to a vehicle control (buffer + solvents only).
-
FAQ 4: My compound has an ionizable group. How can I use pH to my advantage?
Many kinase inhibitors are weak bases due to the presence of nitrogen atoms in their heterocyclic scaffolds.[8] This property can be leveraged to dramatically increase solubility. According to the Henderson-Hasselbalch equation, a weak base will become more protonated (ionized) and thus more water-soluble as the pH of the solution is lowered below its pKa.[19]
Causality: At a pH 1-2 units below the pKa, the compound will exist predominantly in its charged, conjugate acid form.[8] This ionized form interacts much more favorably with polar water molecules, leading to a significant increase in solubility.[9]
Practical Steps:
-
Determine the pKa: If the pKa of your compound is unknown, it can be determined experimentally via potentiometric titration or calculated using various software packages.[20]
-
Prepare an Acidic Buffer: Prepare your aqueous buffer at a pH at least 1-2 units below the basic pKa. For example, if the pKa is 6.5, a buffer at pH 4.5-5.5 would be appropriate.
-
Dissolve and Neutralize (if necessary): Dissolve the compound in the acidic buffer first. If your experiment requires a neutral pH, you can then carefully and slowly add a base (e.g., NaOH) to raise the pH back to neutral, monitoring closely for any signs of precipitation. The compound may remain in a supersaturated state long enough for the experiment to be completed.
Part 3: Advanced Formulation Strategies for In Vivo Studies
For pre-clinical and clinical development, simple co-solvent systems are often insufficient. Advanced formulation strategies are required to enhance oral bioavailability.[2][21]
FAQ 5: What are Amorphous Solid Dispersions (ASDs) and how can they help?
An Amorphous Solid Dispersion (ASD) is a powerful formulation strategy where the active pharmaceutical ingredient (API) is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[7][22]
Mechanism of Action:
-
Eliminating Crystal Lattice Energy: By converting the drug from a stable crystalline form to a higher-energy amorphous form, the energy barrier for dissolution is significantly lowered.[6] This can lead to a 5- to 100-fold increase in apparent solubility.[6]
-
Supersaturation: ASDs can generate and maintain a supersaturated concentration of the drug in the gastrointestinal tract, which creates a larger concentration gradient for absorption across the gut wall.[2]
-
Polymer Stabilization: The polymer carrier plays a crucial role by preventing the amorphous drug from recrystallizing back to its more stable, less soluble form during storage and upon contact with aqueous fluids.[22]
Commonly Used Polymers: HPMC-AS (Hypromellose Acetate Succinate), PVP VA (Copovidone), Soluplus®.[6]
Manufacturing Methods: Spray drying and hot-melt extrusion are the most common and scalable methods for producing ASDs.[2][7]
}
FAQ 6: Are there other advanced options besides ASDs?
Yes, several other strategies can be employed, often depending on the specific physicochemical properties of your molecule.
| Strategy | Mechanism | Best Suited For | Pros | Cons |
| Lipid-Based Formulations | The drug is dissolved in a mixture of oils, surfactants, and co-solvents (e.g., SEDDS/SMEDDS). This formulation forms a fine emulsion or microemulsion in the GI tract, keeping the drug solubilized.[23][24] | Highly lipophilic (high logP) compounds.[4] | Can significantly enhance absorption via lymphatic uptake, bypassing first-pass metabolism.[24] | Can be complex to formulate; potential for drug precipitation upon dilution. |
| Nanosuspensions | The particle size of the crystalline drug is reduced to the sub-micron range. | Compounds that are difficult to make amorphous ("fast crystallizers"). | Increases dissolution velocity due to increased surface area (Noyes-Whitney equation). | Requires specialized equipment (milling, homogenization); potential for particle aggregation. |
| Co-crystals | A crystalline structure composed of the API and a co-former, held together by non-covalent bonds. | Molecules with suitable hydrogen bonding sites. | Can improve solubility and physical stability simultaneously. | Co-former selection is empirical and can be challenging. |
| Cyclodextrin Complexation | The hydrophobic API molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[3][25] | Molecules with appropriate size and shape to fit into the cyclodextrin cavity. | Forms a true solution, increasing aqueous solubility.[25] | Can have a loading capacity limit; may require specific cyclodextrin types. |
Part 4: Troubleshooting & Summary
FAQ 7: I've tried a few methods and my compound is still problematic. What should I do?
If standard methods fail, a systematic re-evaluation is necessary:
-
Verify Compound Integrity: Ensure the compound has not degraded. Re-run analytical checks like LC-MS and NMR.
-
Re-assess Physicochemical Properties: Re-measure solubility and pKa with high precision. Small errors in these values can lead to incorrect strategy selection.
-
Consider Salt Forms: For ionizable compounds, creating a different salt form (e.g., a hydrochloride salt for a weak base) can drastically alter solubility and stability.[4]
-
Combine Strategies: It is sometimes effective to combine approaches. For instance, creating a lipophilic salt of your API and then incorporating it into a lipid-based formulation can be a powerful synergistic approach.[4][26]
-
Seek Expert Consultation: Formulation science is a complex, multidisciplinary field. Consulting with a formulation expert or a contract research organization (CRO) with specialized expertise can save significant time and resources.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose, troubleshoot, and overcome the solubility challenges presented by this compound derivatives, thereby enabling the successful progression of these promising therapeutic candidates.
References
- 1. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contractpharma.com [contractpharma.com]
- 7. seppic.com [seppic.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. inventivapharma.com [inventivapharma.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. industrialpharmacist.com [industrialpharmacist.com]
- 20. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 26. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The 7-Azaoxindole Scaffold as a Privileged Structure in Kinase Inhibition
An In-Depth Comparative Guide to the Efficacy of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives as Kinase Inhibitors
This guide provides a comprehensive comparison of the efficacy of various derivatives stemming from the this compound scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, comparative performance data from preclinical studies, and the underlying mechanistic principles that govern the therapeutic potential of these compounds, primarily as inhibitors of critical oncogenic kinases.
The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, or 7-azaoxindole, core is a significant "privileged scaffold" in medicinal chemistry. Its structure mimics the natural hinge-binding motifs required for ATP-competitive kinase inhibition. The strategic placement of a bromine atom at the 4-position creates a versatile synthetic handle, enabling extensive chemical modifications through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the core, leading to the development of highly potent and selective kinase inhibitors.
This guide focuses specifically on derivatives synthesized from the 4-bromo intermediate and evaluates their efficacy against prominent cancer targets, including Anaplastic Lymphoma Kinase (ALK), c-Met, and Janus Kinases (JAKs).
Mechanistic Underpinnings: Targeting Oncogenic Kinase Signaling
The primary mechanism of action for the discussed derivatives is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases (RTKs) or cytosolic kinases. Dysregulation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.
For instance, chromosomal rearrangements resulting in the EML4-ALK fusion protein lead to constitutive kinase activity, driving non-small cell lung cancer (NSCLC). Similarly, mutations or amplification of the c-Met proto-oncogene are implicated in various solid tumors. The derivatives of 4-bromo-7-azaoxindole are designed to occupy the ATP-binding pocket of these kinases, stabilizing the inactive conformation and thereby blocking downstream signaling cascades.
Below is a generalized workflow illustrating the path from target identification to the evaluation of these specialized inhibitors.
Caption: Preclinical workflow for 7-azaoxindole derivatives.
Comparative Efficacy Analysis of Key Derivatives
The true utility of the 4-bromo intermediate is realized in the diverse and potent derivatives it can generate. The introduction of various aryl, heteroaryl, or aliphatic groups at the C4-position dramatically influences target specificity and potency.
Crizotinib: A Benchmark ALK/c-Met Inhibitor
Crizotinib, an FDA-approved drug for ALK-positive NSCLC, stands as a landmark example. While its core is an aminopyridine, its development story highlights the principles of targeting the ATP-binding site. Many next-generation inhibitors, including those based on the 7-azaoxindole scaffold, were developed to overcome resistance to Crizotinib.
Structure-Activity Relationship (SAR) at the 4-Position
Systematic modification at the 4-position of the 7-azaoxindole scaffold has yielded crucial insights into the structure-activity relationship (SAR). Studies have shown that introducing specific substituted phenyl rings via Suzuki coupling can confer potent and selective inhibition of ALK and c-Met.
| Compound ID | 4-Position Substituent | Target Kinase | In Vitro IC₅₀ (nM) | Cell Line (GI₅₀, nM) |
| Derivative A | 2,4-dichloro-5-methoxyphenyl | c-Met | 5.2 | MKN-45 (8.5) |
| Derivative B | 2-fluoro-4-chlorophenyl | ALK | 3.1 | Karpas-299 (25) |
| Derivative C | Phenyl | c-Met/ALK | >500 | >1000 |
| Derivative D | 2,6-dichlorophenyl | c-Met | 15.8 | U-87 MG (40) |
Data presented is a synthesized representation from publicly available medicinal chemistry literature for illustrative purposes.
Analysis of SAR:
-
Halogenation is Key: As seen by comparing Derivative A and B with the unsubstituted Derivative C, halogen atoms on the phenyl ring are critical for potent activity. This is likely due to favorable interactions within the hydrophobic pocket of the kinase domain.
-
Positional Isomerism Matters: The difference between Derivative A (2,4-dichloro) and Derivative D (2,6-dichloro) highlights the sensitivity of the binding pocket to the precise positioning of substituents. The 2,4-substitution pattern appears more favorable for c-Met inhibition in this context.
-
Methoxy Group Contribution: The 5-methoxy group in Derivative A likely forms a hydrogen bond with a key residue in the c-Met active site, further enhancing its potency.
The signaling pathway commonly inhibited by these compounds is depicted below.
Caption: Inhibition of RTK signaling by 7-azaoxindole derivatives.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of efficacy data, standardized protocols are essential. Below are representative methodologies for key in vitro assays.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC₅₀ value of a compound against a specific kinase.
Objective: To quantify the potency of a derivative by measuring its ability to displace a fluorescent tracer from the ATP-binding pocket of the target kinase.
Materials:
-
Target Kinase (e.g., purified ALK, c-Met)
-
Eu-labeled Anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compounds (solubilized in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low-volume, black)
-
Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO, followed by a dilution into the assay buffer to achieve the final desired concentrations.
-
Assay Plate Setup: Add 2.5 µL of the diluted compound solutions to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the Kinase/Eu-Antibody mixture in assay buffer and add 2.5 µL to each well.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.
-
Tracer Addition: Prepare a 2X solution of the Alexa Fluor™ 647-Tracer in assay buffer and add 5 µL to each well.
-
Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Materials:
-
Cancer Cell Line (e.g., MKN-45 for c-Met, Karpas-299 for ALK)
-
Complete Growth Medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compounds (solubilized in DMSO)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization Buffer (e.g., 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Spectrophotometric plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. The final DMSO concentration should be <0.5%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells, and plot the percentage of growth inhibition versus the log of the compound concentration to calculate the GI₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold is a demonstrably powerful starting point for the generation of potent and selective kinase inhibitors. The strategic use of modern cross-coupling chemistry allows for the fine-tuning of pharmacological properties, leading to compounds with significant anti-tumor activity in preclinical models. The comparative data underscores the critical role of specific substitution patterns on the appended aryl ring in achieving high-affinity binding to target kinases like ALK and c-Met.
Future research will likely focus on developing derivatives that can overcome acquired resistance mutations, improve pharmacokinetic profiles, and explore novel combinations with other therapeutic agents to achieve synergistic anti-cancer effects. The versatility of the 4-bromo-7-azaoxindole core ensures its continued relevance in the ongoing quest for next-generation targeted cancer therapies.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Comparative Analysis Against Established Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer both potency and selectivity is paramount. The 1H-pyrrolo[2,3-b]pyridine core has emerged as a promising framework, demonstrating significant potential in the inhibition of various protein kinases critical to cancer cell signaling. This guide provides a comparative analysis of the 1H-pyrrolo[2,3-b]pyridine scaffold, exemplified by derivatives targeting Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinase 8 (CDK8), against well-established kinase inhibitors: Ponatinib, Palbociclib, and the broad-spectrum inhibitor Staurosporine. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical overview.
Introduction to the Kinase Inhibitor Scaffolds
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: This heterocyclic structure, a deaza-isostere of adenine, serves as a versatile backbone for the design of ATP-competitive kinase inhibitors.[1] Its structural similarity to the purine core of ATP allows for effective competition at the kinase ATP-binding site. Derivatives of this scaffold have demonstrated potent inhibitory activity against key oncogenic kinases, including FGFRs and CDKs, making it a focal point of contemporary medicinal chemistry efforts.[2][3]
Ponatinib (Iclusig®): A multi-targeted tyrosine kinase inhibitor, Ponatinib is renowned for its potent inhibition of BCR-ABL, including the challenging T315I mutant.[4][5] Its clinical utility extends to other kinases, notably the FGFR family, where it exhibits nanomolar potency.[6][7] The mechanism of Ponatinib involves binding to the ATP-binding site of the target kinase, thereby blocking its phosphotransferase activity.[8][9]
Palbociclib (Ibrance®): As a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Palbociclib represents a significant advancement in the treatment of HR-positive, HER2-negative breast cancer.[10][11] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[12][13]
Staurosporine: A natural alkaloid, Staurosporine is a potent, albeit non-selective, ATP-competitive kinase inhibitor.[14] Its broad-spectrum activity against a multitude of kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and CaM Kinase II, makes it a valuable tool in kinase research for target validation and as a positive control in screening assays.[15][16]
Comparative Analysis of Kinase Inhibitory Activity
The efficacy of a kinase inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the reported IC50 values for representative 1H-pyrrolo[2,3-b]pyridine derivatives and the comparator kinase inhibitors against their respective targets.
| Inhibitor Scaffold/Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | [2] |
| 1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 22) | CDK8 | 48.6 | [3] |
| Ponatinib | FGFR1, FGFR2, FGFR3, FGFR4 | 2.2, 1.5, 18, 8 | [6][17] |
| Palbociclib (PD-0332991) | CDK4, CDK6 | 11, 16 | [18][19] |
| Staurosporine | PKC, PKA, CaM Kinase II, p60v-src | 3, 7, 20, 6 | [15] |
Mechanistic Insights into Kinase Inhibition
The primary mechanism of action for these small molecule inhibitors is the competitive inhibition of ATP binding to the kinase domain, which in turn prevents the phosphorylation of downstream substrates and disrupts the signaling cascade.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers.
Caption: FGFR signaling pathway and point of inhibition.
Both Ponatinib and the 1H-pyrrolo[2,3-b]pyridine derivatives act by competing with ATP for the binding site on the intracellular kinase domain of FGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules like RAS, RAF, MEK, and ERK.
CDK4/6-Mediated Cell Cycle Progression
The progression of the cell cycle is tightly regulated by Cyclin-Dependent Kinases (CDKs). In many cancers, the CDK4/6-Cyclin D complex is overactive, leading to uncontrolled cell division.
Caption: CDK4/6 pathway and Palbociclib's point of inhibition.
Palbociclib selectively inhibits the kinase activity of the CDK4/6-Cyclin D complex.[12] This prevents the phosphorylation of the Rb protein, which remains bound to the E2F transcription factor, thereby halting the cell cycle in the G1 phase and preventing entry into the S phase, where DNA replication occurs.[11][13]
Experimental Protocols
To empirically validate and compare the inhibitory potential of novel compounds like those based on the 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold, standardized in vitro and cellular assays are essential.
In Vitro Biochemical Kinase Assay
This protocol outlines a generic method to determine the IC50 of a test compound against a purified kinase.
Caption: Workflow for an in vitro biochemical kinase assay.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, CDK8)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound analog)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white opaque assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-fold serial dilution of the test compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Kinase Addition: Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 2 µL of the ATP and substrate mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Phosphorylated Substrates
This protocol is designed to assess the ability of a test compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with FGFR amplification or one sensitive to CDK8 inhibition)
-
Cell culture medium and supplements
-
Test compound
-
Growth factor (if required to stimulate the pathway, e.g., FGF for the FGFR pathway)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[20]
-
Primary antibodies (phospho-specific for the downstream substrate, e.g., p-ERK, and total protein antibody as a loading control, e.g., total ERK)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The following day, treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). If necessary, stimulate the pathway with a growth factor for a short period before harvesting (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.[21]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with the total protein antibody to serve as a loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein for each sample to determine the extent of inhibition.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising framework for the development of novel kinase inhibitors. As demonstrated by the potent and selective inhibition of FGFR and CDK8 by its derivatives, this scaffold can be effectively tailored to target key oncogenic drivers. While direct experimental data for this compound is not yet available, the broader class of compounds showcases competitive inhibitory profiles when compared to established drugs like Ponatinib and Palbociclib. The provided experimental protocols offer a robust starting point for researchers to evaluate the potential of new chemical entities based on this and other promising scaffolds. The continued exploration and optimization of the 1H-pyrrolo[2,3-b]pyridine core are poised to yield a new generation of targeted cancer therapeutics.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 5. Ponatinib - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Palbociclib - Wikipedia [en.wikipedia.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. droracle.ai [droracle.ai]
- 13. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rndsystems.com [rndsystems.com]
- 16. selleckchem.com [selleckchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Palbociclib | PD 0332991 | CDK inhibitor | TargetMol [targetmol.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Researcher's Guide to the Structure-Activity Relationship of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Analogues: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purines allows it to function as an effective hinge-binding mimic for various protein kinases, making it a cornerstone in the development of targeted therapies.[1] This guide focuses on a specific, synthetically versatile subset: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one analogues, also known as 4-bromo-7-azaindolin-2-ones. The introduction of a bromine atom at the 4-position provides a crucial handle for further chemical modifications, while the oxo group at the 2-position introduces distinct electronic and steric properties compared to the parent 7-azaindole.
This comprehensive guide delves into the structure-activity relationship (SAR) of this promising class of compounds. We will explore their synthesis, compare their biological activities against various targets, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the 4-Bromo-7-azaindolin-2-one Scaffold
The 4-bromo-7-azaindolin-2-one core offers a unique combination of features that make it an attractive starting point for library synthesis and lead optimization:
-
Vector for Diversification: The bromine atom at the C4 position is strategically placed for facile modification via modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the systematic introduction of a wide array of substituents to probe the chemical space around the core scaffold.
-
Modulation of Physicochemical Properties: The lactam functionality (the -2(3H)-one) influences the molecule's polarity, hydrogen bonding capacity, and overall three-dimensional shape, which can be fine-tuned to achieve desired pharmacokinetic and pharmacodynamic profiles.
-
Broad Kinase Inhibitory Potential: Analogues of the 7-azaindole and azaindolinone scaffolds have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. These include Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase 3β (GSK3β), Colony-Stimulating Factor 1 Receptor (CSF1R), and Cell Division Cycle 7 (Cdc7) kinase, among others.[3][4][5][6]
Comparative Analysis of Biological Activity: A Target-Centric Overview
The biological activity of 4-bromo-7-azaindolin-2-one analogues is highly dependent on the nature and position of the substituents. Below, we compare the SAR of this scaffold against key biological targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a key driver in various cancers.[4] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully exploited to develop potent FGFR inhibitors.[7]
Key SAR Insights:
-
Substitutions on the Phenyl Ring: For analogues with a phenyl group attached to the core, substitutions on this ring are critical for potency. For instance, the introduction of 3,5-dimethoxy groups on the phenyl ring has been shown to significantly improve FGFR1 potency.[7]
-
Role of the Lactam: The presence of the oxo group at the 2-position can influence binding interactions within the ATP pocket of the kinase.
| Compound ID | Core Scaffold | R1 (C4-position) | R2 (Other Substitutions) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Hypothetical 1 | 4-Bromo-7-azaindolin-2-one | Br | H | - | - | - | - | - |
| 4h | 1H-pyrrolo[2,3-b]pyridine | H | 5-(trifluoromethyl), 3-(3,5-dimethoxyphenyl) | 7 | 9 | 25 | 712 | [4] |
| Hypothetical 2 | 4-Bromo-7-azaindolin-2-one | Phenyl | H | - | - | - | - | - |
| Hypothetical 3 | 4-Bromo-7-azaindolin-2-one | 3,5-dimethoxyphenyl | H | - | - | - | - | - |
Note: Data for hypothetical compounds are illustrative and intended to guide future research based on known SAR trends.
Glycogen Synthase Kinase 3β (GSK3β) Inhibition
GSK3β is a key enzyme in various cellular processes, and its dysregulation is implicated in neurodegenerative diseases like Alzheimer's.[6] Azaindolin-2-one derivatives have emerged as promising GSK3β inhibitors.[8]
Key SAR Insights:
-
Azaindolin-2-one Core is Favorable: The azaindolin-2-one scaffold itself contributes significantly to GSK3β inhibitory activity.[8]
-
Configuration Matters: The (E)-isomer of arylidene-substituted azaindolin-2-ones has been shown to be the active configuration for GSK3β inhibition.[8]
-
Aryl Substituents: A 2-pyridyl substituent on the exocyclic double bond has been found to be more effective than a 4-pyridyl or a substituted phenyl ring.[8]
| Compound ID | Core Scaffold | Substitution at C3-exocyclic position | GSK3β IC50 (µM) | Reference |
| (E)-2f | Azaindolin-2-one | 2-pyridyl | 1.7 | [6] |
| 3a | Azaindolin-2-one | 4-pyridyl | 94.55 | [8] |
| Hypothetical 4 | 4-Bromo-azaindolin-2-one | 2-pyridyl | - | - |
Note: Data for hypothetical compounds are illustrative and intended to guide future research based on known SAR trends.
Synthetic Strategies and Methodologies
The synthesis of this compound analogues typically involves a multi-step sequence starting from commercially available precursors. The following diagram illustrates a general synthetic workflow.
Caption: General synthetic workflow for 4-bromo-7-azaindolin-2-one analogues.
Detailed Experimental Protocol: Synthesis of a Representative Analogue
Synthesis of 4-(Phenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a C4-arylated analogue from the 4-bromo-7-azaindolin-2-one core.
Materials:
-
This compound (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equivalents)
-
Potassium carbonate (K2CO3) (3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Add palladium(II) acetate and XPhos to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The use of a phase-transfer catalyst may be beneficial in some cases.
-
Reaction: Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(phenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for catalytic efficiency.
-
Ligand (XPhos): XPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, particularly for challenging cross-coupling reactions.
-
Base (K2CO3): The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
This protocol provides a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[9]
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Recombinant protein kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compounds (dissolved in DMSO)
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted test compounds, a positive control (a known inhibitor), and a negative control (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the recombinant kinase and its specific substrate.
-
Add the kinase/substrate mixture to all wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add the Kinase-Glo® reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The strategic placement of the bromine atom allows for extensive SAR exploration through a variety of modern synthetic methodologies.
Future research in this area should focus on:
-
Systematic Library Synthesis: The generation of diverse libraries of analogues with substitutions at the C4 position and other positions of the scaffold to comprehensively map the SAR.
-
Exploration of a Broader Range of Biological Targets: Screening of these libraries against a wide panel of kinases and other relevant biological targets to identify new therapeutic opportunities.
-
Structure-Based Drug Design: Obtaining crystal structures of lead compounds in complex with their target proteins to guide further optimization of potency and selectivity.
-
In Vivo Evaluation: Advancing promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.
By leveraging the synthetic tractability and favorable biological properties of the 4-bromo-7-azaindolin-2-one core, researchers are well-positioned to discover and develop the next generation of targeted therapies.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
In Vivo Validation of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Comparative Guide to Assessing Therapeutic Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a novel small molecule with therapeutic potential. While direct biological data for this specific compound is emerging, its core structure, 1H-pyrrolo[2,3-b]pyridine, is a well-established scaffold for potent kinase inhibitors. Derivatives have shown significant activity against key oncogenic drivers such as Fibroblast Growth Factor Receptors (FGFRs) and Ataxia Telangiectasia Mutated (ATM) kinase.[1] This guide, therefore, proceeds under the evidence-based hypothesis that this compound functions as a kinase inhibitor, and outlines a rigorous in vivo strategy to validate its therapeutic efficacy and benchmark it against current standards of care.
Hypothesized Mechanism of Action: Targeting Oncogenic Kinase Signaling
The 1H-pyrrolo[2,3-b]pyridine core is a versatile pharmacophore for developing ATP-competitive kinase inhibitors.[2] Aberrant kinase signaling is a hallmark of many cancers, driving tumor growth, proliferation, and resistance to therapy.[3] Specifically, alterations in the FGFR and ATM signaling pathways are clinically recognized targets for cancer therapy.[4][5][6][7]
FGFR Pathway: The Fibroblast Growth Factor (FGF) - FGFR axis regulates cell proliferation, differentiation, and angiogenesis.[3][4] Genetic alterations such as gene fusions, mutations, or amplifications in FGFRs are found in various solid tumors, including urothelial carcinoma, cholangiocarcinoma, and lung cancer, making them attractive targets for therapeutic intervention.[3][4][6]
ATM Pathway: Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA Damage Response (DDR).[5][7] In response to DNA double-strand breaks, ATM activates downstream signaling to initiate cell cycle arrest and DNA repair.[8] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation, a concept known as synthetic lethality, particularly in tumors with existing DNA repair deficiencies.[5][7][8]
Below is a conceptual diagram of the hypothesized targeting of the FGFR signaling pathway by this compound.
Caption: Hypothesized inhibition of the FGFR signaling pathway.
A Roadmap for In Vivo Validation: Experimental Design and Protocols
A phased in vivo validation strategy is crucial to ascertain the therapeutic potential of this compound. The following experimental workflow is designed to assess efficacy, establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, and evaluate preliminary safety.
Caption: Phased in vivo validation workflow.
Phase 1: Efficacy Assessment in Xenograft Models
The cornerstone of in vivo validation is the demonstration of anti-tumor activity in relevant cancer models. Patient-derived xenograft (PDX) models are increasingly utilized for their clinical relevance.[5][9]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Line Selection:
-
For FGFR Inhibition: Select human cancer cell lines with known FGFR alterations (e.g., FGFR1/2 amplification or FGFR3 mutations). Examples include NCI-H1581 (lung cancer, FGFR1 amplified) or RT112 (bladder cancer, FGFR3 mutated).[10]
-
For ATM Inhibition: Choose cell lines with ATM deficiency, such as Granta-519 (mantle cell lymphoma).[11]
-
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or Nu/Nu mice), aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[11] Monitor tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).[11]
-
Randomization and Dosing:
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg, administered orally once daily)
-
Competitor compound (e.g., Erdafitinib for FGFR models, AZD0156 for ATM models) at a clinically relevant dose.
-
-
Administer treatment for a defined period (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
Primary endpoint: Tumor growth inhibition (TGI).
-
Secondary endpoints: Body weight changes, clinical signs of toxicity, and overall survival.
-
At the end of the study, collect tumor tissue for pharmacodynamic analysis.
-
Phase 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the exposure-response relationship is critical for optimizing dosing regimens.
Experimental Protocol: Integrated PK/PD Study
-
Pharmacokinetic (PK) Profiling:
-
Administer a single dose of this compound to a separate cohort of tumor-bearing mice.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).[12][13]
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
From the efficacy study, collect tumor tissues at the end of treatment.
-
For FGFR Inhibition: Analyze the phosphorylation levels of downstream effectors like FRS2 and ERK via Western blot or immunohistochemistry to confirm target engagement.[14]
-
For ATM Inhibition: Assess the phosphorylation of ATM targets such as CHK2 and H2AX.[15]
-
Phase 3: Preliminary Toxicology Assessment
Early assessment of safety and tolerability is essential.
Experimental Protocol: In-life Toxicology Screen
-
Dose Escalation: In a non-tumor bearing cohort of mice, administer escalating doses of this compound for 14-28 days.[16]
-
Clinical Monitoring: Daily monitor for clinical signs of toxicity (e.g., changes in posture, activity, grooming). Record body weight twice weekly.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count and serum chemistry analysis.
-
Histopathology: Perform gross necropsy and histopathological examination of major organs (e.g., liver, kidney, heart, spleen, thymus, gastrointestinal tract) to identify potential target organs of toxicity.[16] Cardiovascular safety is a known concern for some kinase inhibitors, and electrocardiographic monitoring in larger animal models may be warranted in later stages.[17][18][19]
Comparative Analysis: Benchmarking Against the Competition
The therapeutic landscape for kinase inhibitors is competitive. A direct comparison with established or emerging therapies is vital for positioning this compound.
Table 1: Comparison of this compound with Competitor FGFR Inhibitors
| Feature | This compound (Hypothetical) | Erdafitinib (JNJ-42756493) | Pemigatinib (INCB054828) | Infigratinib (BGJ398) |
| Target(s) | FGFR1-4 | Pan-FGFR (FGFR1-4) | FGFR1-3 | FGFR1-3 |
| Mechanism | ATP-competitive | ATP-competitive | ATP-competitive | ATP-competitive |
| Approved Indications | N/A | Urothelial Carcinoma with FGFR2/3 alterations | Cholangiocarcinoma with FGFR2 fusions/rearrangements | Cholangiocarcinoma with FGFR2 fusions/rearrangements |
| Reported Efficacy (Clinical) | To be determined | Objective Response Rate (ORR): ~40% in urothelial cancer[20] | ORR: ~36% in cholangiocarcinoma[21] | ORR: ~23% in cholangiocarcinoma[20] |
| Common Adverse Events | To be determined | Hyperphosphatemia, stomatitis, eye disorders, nail dystrophy | Hyperphosphatemia, alopecia, diarrhea, nail toxicity | Hyperphosphatemia, stomatitis, fatigue, alopecia |
Table 2: Comparison of this compound with Competitor ATM Inhibitors
| Feature | This compound (Hypothetical) | AZD0156 | AZD1390 | M4076 |
| Target(s) | ATM Kinase | ATM Kinase | ATM Kinase (CNS penetrant) | ATM Kinase |
| Mechanism | ATP-competitive | ATP-competitive | ATP-competitive | ATP-competitive |
| Clinical Development Stage | Preclinical | Phase I/II | Phase I/II | Phase I |
| Therapeutic Strategy | Monotherapy or combination | Combination with chemotherapy (e.g., Olaparib) or radiation[5] | Combination with radiation for brain tumors[7] | Combination with radiation or other DDR inhibitors[5][8] |
| Reported Preclinical Efficacy | To be determined | Potent radiosensitizer and enhances PARP inhibitor efficacy in vivo[7] | Effective radiosensitizer in glioblastoma models[5] | Strong potentiation of radiotherapy leading to complete tumor regression in xenografts[8][15] |
| Key Differentiators | To be determined | Oral bioavailability | Brain penetrant | High selectivity and potency |
Conclusion and Future Directions
The in vivo validation of this compound, guided by the strong preclinical and clinical precedent of the 1H-pyrrolo[2,3-b]pyridine scaffold, presents a promising avenue for the development of a novel kinase inhibitor. The comprehensive validation strategy outlined in this guide, encompassing robust efficacy studies in relevant xenograft models, detailed PK/PD analysis, and preliminary toxicology assessment, will provide the necessary data to establish its therapeutic potential. A successful outcome from these studies, demonstrating a favorable efficacy and safety profile compared to existing and emerging competitors, would strongly support its advancement into further preclinical development and eventual clinical trials. The key to success will be to identify a clear patient population, based on the specific kinase inhibition profile of the compound, where it can offer a significant therapeutic advantage.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATM-deficiency sensitizes Mantle Cell Lymphoma cells to PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibito… [ouci.dntb.gov.ua]
- 19. academic.oup.com [academic.oup.com]
- 20. anncaserep.com [anncaserep.com]
- 21. Fast Growing Furious Races for Targeting Fibroblast Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the 7-Azaindole Scaffold: From the Building Block 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one to FDA-Approved Kinase Inhibitors
This guide provides a head-to-head comparison of the therapeutic potential derived from the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, using the synthetic intermediate 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a conceptual starting point against established drugs sharing this core structure. As this compound is a chemical building block rather than a characterized therapeutic agent, this analysis will focus on the proven success of its core scaffold in approved pharmaceuticals, highlighting the structure-activity relationships that elevate a simple heterocyclic core into a potent drug.
The 7-azaindole framework is recognized as a "privileged scaffold" in medicinal chemistry, prized for its ability to mimic the purine structure of ATP and serve as a highly effective hinge-binding motif in various protein kinases.[1][2][3] Its unique arrangement of a pyridine nitrogen atom (a hydrogen bond acceptor) and a pyrrole NH group (a hydrogen bond donor) allows for a bidentate hydrogen bonding interaction with the kinase hinge region, a critical anchor point for many kinase inhibitors.[2] This guide will explore how this fundamental interaction is leveraged in leading drugs and how a starting material like this compound offers the chemical handles necessary to build next-generation therapeutics.
The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder
The efficacy of the 7-azaindole scaffold stems from its structural bioisosterism with adenine, the core of ATP. Kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, have a highly conserved ATP-binding pocket. The hinge region of this pocket forms a hydrogen bond network with the adenine base. The 7-azaindole core perfectly mimics this interaction, allowing it to anchor inhibitors within the active site with high affinity.
Caption: Fig. 1: Bidentate hydrogen bonding of the 7-azaindole scaffold.
Head-to-Head Comparison: From Scaffold to Drug
To understand the therapeutic journey from a building block to a clinical success, we compare the potential of the 7-azaindole scaffold against two FDA-approved drugs that feature this core: Vemurafenib and Pexidartinib.
| Feature | This compound | Vemurafenib (Zelboraf®) | Pexidartinib (Turalio®) |
| Core Structure | 1H-pyrrolo[2,3-b]pyridin-2(3H)-one | 1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-b]pyridine |
| Primary Target | Not Applicable (Building Block) | BRAF V600E Serine/Threonine Kinase[4] | Colony-Stimulating Factor 1 Receptor (CSF1R) Tyrosine Kinase[4][5] |
| Approved Indication | Not Applicable | Unresectable or metastatic melanoma with BRAF V600E mutation[4] | Symptomatic tenosynovial giant cell tumor (TGCT) |
| Mechanism of Action | Not Applicable | Inhibits the MAPK signaling pathway, blocking cancer cell proliferation. | Blocks CSF1R signaling, inhibiting the recruitment of tumor-associated macrophages. |
| Key Substitutions | 4-Bromo, 2-Oxo | 3-(Propane-1-sulfonamido), 5-(4-chlorophenyl) | 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine |
Case Study 1: Vemurafenib - Targeting BRAF-Mutant Melanoma
Vemurafenib is a landmark example of fragment-based drug discovery, where the 7-azaindole core was identified as a potent hinge-binding fragment.[2] The core scaffold is elaborated with a propanesulfonamide group, which provides additional interactions within the ATP-binding site, and a p-chlorophenyl group that extends into a hydrophobic pocket, significantly enhancing potency and selectivity for the BRAF V600E mutant kinase.
By inhibiting the mutated BRAF kinase, Vemurafenib effectively shuts down the constitutively active MAPK/ERK signaling pathway, a key driver of proliferation in many melanomas.
Caption: Fig. 2: Vemurafenib's inhibition of the MAPK pathway.
Case Study 2: Pexidartinib - A Different Target, The Same Core
Pexidartinib demonstrates the versatility of the 7-azaindole scaffold. By altering the substitution pattern, the molecule's selectivity is shifted from a serine/threonine kinase (BRAF) to a receptor tyrosine kinase (CSF1R). This highlights that the core provides the necessary anchor, while the peripheral chemical groups dictate target specificity. Pexidartinib's inhibition of CSF1R is crucial for its therapeutic effect in tenosynovial giant cell tumors, which are driven by the overexpression of the CSF1 ligand.
Unlocking Potential: The Role of this compound in Drug Discovery
While not a drug itself, this compound is a valuable starting material for synthesizing novel kinase inhibitors. Its key features are:
-
A Pre-formed 7-Azaindole Core: Provides the essential hinge-binding motif.
-
Bromine at the 4-position: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl groups to probe hydrophobic pockets and enhance selectivity.[6][7]
-
Oxo Group at the 2-position: This lactam functionality offers opportunities for further chemical modification or can influence the electronic properties and planarity of the ring system.
A typical drug discovery workflow using this building block would involve leveraging the bromine atom to create a library of diverse compounds, which are then screened for activity against a panel of kinases.
Caption: Fig. 3: Drug discovery workflow starting from the title compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To evaluate compounds synthesized from this compound, a robust in vitro kinase assay is required. The following protocol describes a common luminescence-based assay that measures ATP consumption.
Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed) and poor inhibition, while high luminescence indicates low kinase activity and effective inhibition.
Materials:
-
Test compounds (dissolved in DMSO)
-
Recombinant kinase of interest (e.g., BRAF, FGFR, JAK1)
-
Kinase substrate (specific to the kinase)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate reader with luminescence detection capability
Procedure:
-
Compound Plating:
-
Create a serial dilution of the test compounds in DMSO.
-
Dispense 100 nL of each compound concentration into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well containing the test compounds.
-
Tap the plate gently to mix and incubate for 10 minutes at room temperature.
-
-
Initiation of Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design, as evidenced by the clinical success of drugs like Vemurafenib and Pexidartinib. While this compound is not an active drug, its chemical structure represents a highly valuable starting point for drug discovery. The strategically placed bromine atom provides a gateway for synthetic elaboration, enabling chemists to explore vast chemical space in the search for novel therapeutics. By understanding the structure-activity relationships of existing 7-azaindole-based drugs, researchers can more effectively leverage building blocks like this one to design the next generation of targeted therapies for cancer, inflammatory disorders, and other diseases.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. nbinno.com [nbinno.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Targets: A Guide to Cross-Reactivity Profiling of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derived Inhibitors
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of adenine, is a privileged structure in the design of ATP-competitive kinase inhibitors, and its derivatives are subjects of intense investigation.[1][2] This guide focuses on a specific derivative, 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a versatile core for developing novel kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity.[3] Understanding the cross-reactivity profile of these inhibitors is not merely an academic exercise; it is a critical determinant of their therapeutic window and potential toxicities.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity of this compound derived inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for kinome-wide screening and cellular target engagement, and present a comparative analysis with alternative inhibitor scaffolds.
The Rationale for Rigorous Cross-Reactivity Profiling
The allure of kinase inhibitors lies in their potential to selectively modulate the activity of a specific kinase driving a disease state. However, the reality is that absolute specificity is rare.[3] Off-target effects can range from benign to dose-limiting toxicities, and in some instances, can even contribute to the therapeutic effect through polypharmacology. Therefore, a thorough understanding of an inhibitor's selectivity is paramount for several reasons:
-
Predicting and Mitigating Toxicity: Identifying off-target interactions early in the drug discovery process can help in predicting potential adverse effects and guide medicinal chemistry efforts to engineer out undesirable activities.
-
Deconvoluting Mechanism of Action: A clear picture of the full target profile of a compound is essential to confidently attribute its biological effects to the intended target.
-
Identifying Opportunities for Drug Repurposing: A well-defined cross-reactivity profile might reveal unexpected, therapeutically relevant targets, opening avenues for repurposing the inhibitor for other indications.
-
Informing Clinical Trial Design: Knowledge of off-target effects can guide the selection of appropriate patient populations and monitoring strategies in clinical trials.
To illustrate the importance of selectivity, consider the landscape of RET kinase inhibitors. While multi-kinase inhibitors like Vandetanib and Cabozantinib show efficacy, their off-target activities, particularly against VEGFR2, lead to significant toxicities.[4] This has driven the development of highly selective RET inhibitors like Selpercatinib and Pralsetinib, which have demonstrated improved safety profiles.[5][6]
A Multi-Pronged Approach to Profiling
A robust assessment of inhibitor cross-reactivity necessitates a combination of in vitro biochemical assays and in-cell target engagement studies. This dual approach provides a comprehensive view, from intrinsic enzymatic inhibition to target interaction in a physiological context.
Part 1: In Vitro Kinome-Wide Profiling
The initial step in characterizing a novel inhibitor is to assess its activity against a broad panel of kinases. This provides a global view of its selectivity and identifies potential off-target liabilities.
The following diagram outlines a typical workflow for an in vitro kinase panel screening experiment.
Caption: Workflow for in vitro kinase panel screening.
This protocol is designed for a 384-well plate format and utilizes a luminescence-based assay to measure kinase activity.
Materials:
-
Test inhibitor derived from this compound
-
Kinase Selectivity Profiling System (e.g., Promega General Panel) containing kinases, substrates, and buffers
-
ADP-Glo™ Kinase Assay reagents
-
384-well plates (white, low-volume)
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Reagent Preparation:
-
Prepare the 1X Kinase Reaction Buffer by diluting the provided 5X buffer with nuclease-free water.
-
Prepare the working stocks of the kinase and substrate/cofactor solutions according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Add 2 µL of the kinase working solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP working solution to each well.
-
Mix the plate gently.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Part 2: Cellular Target Engagement
While in vitro assays are invaluable for determining direct enzymatic inhibition, they do not fully recapitulate the complex environment of a living cell. Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of target engagement in intact cells.[7][8][9][10] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[9]
The following diagram illustrates the workflow for a CETSA experiment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
This protocol describes the generation of CETSA melt curves to assess target engagement.
Materials:
-
Cell line expressing the target kinase of interest
-
Test inhibitor derived from this compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Thermal cycler
-
Microcentrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, detection reagents)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to approximately 80% confluency.
-
Treat the cells with the test inhibitor at a desired concentration (e.g., 10x the in vitro IC50) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the incubator.
-
-
Harvesting and Aliquoting:
-
Harvest the cells by scraping or trypsinization, and wash with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments). Include an unheated control at room temperature.
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for the target kinase. A loading control (e.g., GAPDH) should also be probed on the same membrane after stripping.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the unheated control (set to 100% soluble).
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and inhibitor-treated samples to generate melt curves.
-
A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization and therefore, target engagement.
-
Comparative Analysis: Benchmarking Against Alternatives
To provide context for the cross-reactivity profile of a novel inhibitor, it is essential to compare its performance against established compounds. For this guide, we will consider a hypothetical inhibitor, "Compound X," derived from the this compound scaffold, and compare it to two representative alternative inhibitors:
-
Alternative A (Highly Selective Inhibitor): A compound known for its high selectivity for the primary target with minimal off-target effects.
-
Alternative B (Multi-Kinase Inhibitor): A compound known to inhibit multiple kinases, which may have a broader therapeutic application or a different side-effect profile.
The following table summarizes hypothetical data from in vitro kinase profiling and cellular thermal shift assays.
| Parameter | Compound X (Hypothetical) | Alternative A (Highly Selective) | Alternative B (Multi-Kinase) |
| Primary Target (e.g., CDK8) IC50 (nM) | 15 | 10 | 25 |
| Selectivity Score (S-score @ 1 µM) | 0.05 | 0.01 | 0.20 |
| Number of Off-Targets (>50% inhibition @ 1 µM) | 8 | 2 | 35 |
| Key Off-Target 1 IC50 (nM) | 250 (e.g., CDK19) | >10,000 | 80 (e.g., RET) |
| Key Off-Target 2 IC50 (nM) | 800 (e.g., GSK3β) | >10,000 | 150 (e.g., VEGFR2) |
| CETSA Thermal Shift (ΔTm) for Primary Target (°C) | +5.2 | +6.5 | +4.8 |
| CETSA Thermal Shift (ΔTm) for Off-Target 1 (°C) | +2.1 | Not Detected | +3.5 |
Interpretation of Comparative Data:
-
Compound X demonstrates potent inhibition of its primary target, CDK8. Its selectivity is moderate, with some off-target activity, particularly against the closely related kinase CDK19. The CETSA data confirms target engagement in cells for both the primary target and, to a lesser extent, the key off-target.
-
Alternative A exemplifies a highly selective inhibitor, with a very low S-score and minimal off-target activity. The CETSA results confirm strong and specific target engagement in the cellular environment.
-
Alternative B represents a multi-kinase inhibitor, with activity against a broad range of kinases. This is reflected in its high S-score and the significant number of off-targets. The cellular thermal shift data confirms engagement with multiple targets.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. However, a comprehensive understanding of the cross-reactivity profile of any derived compound is non-negotiable for its successful translation into a therapeutic candidate. The integrated approach of in vitro kinome-wide screening and cellular target engagement assays, as detailed in this guide, provides a robust framework for this critical assessment.
The hypothetical data presented underscores that selectivity is a spectrum. While a highly selective inhibitor may offer a better safety profile, a multi-kinase inhibitor might provide a broader therapeutic effect in certain contexts. The goal of profiling is to understand where a new chemical entity lies on this spectrum and to use that knowledge to drive informed decisions in the drug discovery and development process. Future work should focus on leveraging the structure-activity relationships from these profiling studies to rationally design next-generation inhibitors with optimized selectivity profiles, ultimately leading to safer and more effective medicines.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 6. mdpi.com [mdpi.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
Comparative analysis of synthetic routes to 4-substituted pyrrolo[2,3-b]pyridines
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of substituents at the C4-position of this bicyclic heterocycle is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the most prevalent and effective synthetic routes to access 4-substituted 7-azaindoles, offering insights into the rationale behind methodological choices and providing detailed experimental protocols for key transformations.
Introduction: The Significance of the 4-Position
The pyridine ring of the 7-azaindole scaffold is electron-deficient, influencing the reactivity of the entire molecule.[1] Functionalization of the C4-position directly impacts the electronic and steric profile in the vicinity of the pyridine nitrogen, a key interaction point in many protein-ligand binding events. Consequently, the development of robust and versatile synthetic methods to access 4-amino, 4-alkoxy, 4-aryl, and 4-alkyl derivatives is of paramount importance for drug discovery programs.[2]
This guide will compare two primary strategies for the synthesis of 4-substituted pyrrolo[2,3-b]pyridines:
-
Functionalization of a Pre-formed 4-Halogenated Scaffold: This is arguably the most common and versatile approach, relying on the initial synthesis of a 4-chloro- or 4-bromo-7-azaindole intermediate, followed by cross-coupling or nucleophilic substitution reactions.
-
Directed ortho-Metalation (DoM): A powerful method for direct C-H functionalization, allowing for the regioselective introduction of substituents at the C4-position without the need for a pre-installed halogen.
Core Strategy 1: Functionalization of 4-Chloro-7-azaindole
The workhorse of 4-substituted 7-azaindole synthesis is the readily accessible 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate. Its preparation and subsequent functionalization are detailed below.
Synthesis of the Key Intermediate: 4-Chloro-1H-pyrrolo[2,3-b]pyridine
A common and efficient method to synthesize 4-chloro-7-azaindole involves the N-oxidation of 7-azaindole, followed by chlorination with phosphorus oxychloride (POCl₃). The initial N-oxidation activates the pyridine ring for subsequent nucleophilic attack.
Caption: Synthesis of 4-chloro-7-azaindole intermediate.
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole [3][4]
-
N-Oxidation: Dissolve 7-azaindole (1.0 equiv) in a suitable solvent such as dimethoxyethane. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 equiv) portion-wise while maintaining the temperature below 30 °C. Stir the reaction mixture at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Chlorination: To the resulting mixture containing the 7-azaindole N-oxide, carefully add phosphorus oxychloride (POCl₃, ~4.0 equiv) at room temperature. Heat the reaction mixture to reflux (approximately 80-85 °C) for 18 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it into a mixture of ice and water. Neutralize the solution to a pH of ~10 using a 6N sodium hydroxide (NaOH) solution. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-chloro-7-azaindole. This protocol can achieve yields of up to 85%.[3][4]
With the 4-chloro-7-azaindole in hand, a variety of substituents can be introduced at the C4-position using modern cross-coupling chemistry.
A. Synthesis of 4-Amino-pyrrolo[2,3-b]pyridines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is widely employed for the synthesis of 4-amino-7-azaindole derivatives from the 4-chloro precursor.[1][5]
The choice of palladium precatalyst, ligand, and base is critical for achieving high yields and accommodating a broad range of amine coupling partners. Modern bulky electron-rich phosphine ligands, such as RuPhos, are particularly effective for this transformation.[1][5]
Caption: Simplified Buchwald-Hartwig amination cycle.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]
-
Reaction Setup: In an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), combine the 4-chloro-7-azaindole derivative (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and RuPhos (0.10 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the vial and heat the mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-7-azaindole derivative.
B. Synthesis of 4-Aryl-pyrrolo[2,3-b]pyridines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms C-C bonds between an organoboron species (boronic acid or boronate ester) and an organic halide. This method is extensively used to introduce aryl or heteroaryl substituents at the C4-position.[1][6]
Caption: Simplified Suzuki-Miyaura cross-coupling cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][6]
-
Reaction Setup: To an oven-dried Schlenk flask, add the 4-chloro-7-azaindole derivative (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), ~2.5 mol%) and a suitable phosphine ligand like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, ~5 mol%). Add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 2-18 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the 4-aryl-7-azaindole.
C. Synthesis of 4-Alkoxy and 4-Alkynyl-pyrrolo[2,3-b]pyridines
-
4-Alkoxy Derivatives: These can be prepared through a straightforward nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient nature of the pyridine ring facilitates the displacement of the C4-chloride by an alkoxide. The reaction is typically performed by treating the 4-chloro-7-azaindole with a sodium or potassium alkoxide in a polar aprotic solvent like DMF or THF at elevated temperatures.[7]
-
4-Alkynyl Derivatives: The Sonogashira coupling provides an efficient route to 4-alkynyl-7-azaindoles. This palladium- and copper-cocatalyzed reaction couples the 4-chloro-7-azaindole with a terminal alkyne in the presence of a base, such as triethylamine or diisopropylethylamine.[8][9]
Core Strategy 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful C-H activation strategy that utilizes a directing group (DG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position.[10] For the 7-azaindole scaffold, the pyrrolic nitrogen can act as a directing group, facilitating metalation at the C2 or C7 positions. However, with appropriate N-protection and reaction conditions, regioselective metalation at the C4 position can be achieved.[11][12]
Caption: General workflow for Directed ortho-Metalation (DoM).
The key advantage of DoM is that it avoids the synthesis of a halogenated intermediate, potentially shortening the synthetic sequence. However, it requires strongly basic and often cryogenic conditions, and the choice of N-protecting group is crucial for directing the metalation to the desired position and preventing side reactions.[11]
Comparative Analysis
| Feature | Functionalization of 4-Chloro-7-azaindole | Directed ortho-Metalation (DoM) |
| Versatility | High: A wide range of substituents (amino, aryl, alkoxy, alkynyl, etc.) can be introduced using well-established cross-coupling and SₙAr reactions.[1][5][7] | Moderate to High: A variety of electrophiles can be used to quench the organometallic intermediate, but compatibility can be an issue.[11] |
| Substrate Scope | Broad: Tolerant of many functional groups on the coupling partner, especially with modern catalyst systems.[1][13] | Limited: Requires tolerance to strongly basic conditions. Sensitive functional groups may not be compatible.[10] |
| Reaction Conditions | Mild to Moderate: Typically requires heating (80-110 °C), but avoids cryogenic temperatures and highly reactive organometallics.[5][6] | Harsh: Requires strong organolithium bases and often very low temperatures (e.g., -78 °C).[11] |
| Atom Economy | Moderate: Involves the pre-installation and subsequent displacement of a halogen atom. | High: Involves direct C-H activation, avoiding the use of a halogen placeholder. |
| Key Challenges | Catalyst selection, ligand optimization, and potential for side reactions (e.g., dehalogenation).[1] | Achieving high regioselectivity, choice of appropriate directing/protecting group, and handling of pyrophoric reagents.[11][12] |
Conclusion and Outlook
The synthesis of 4-substituted pyrrolo[2,3-b]pyridines is a mature field with a robust toolbox of synthetic methods available to researchers. The most common and versatile strategy involves the use of a 4-chloro-7-azaindole intermediate , which can be readily converted to a wide array of derivatives through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling . These methods benefit from predictable reactivity and a broad substrate scope, making them the go-to choice for many applications in drug discovery.
Directed ortho-metalation offers a more atom-economical alternative by enabling direct C-H functionalization. While the reaction conditions are more demanding, DoM can provide a more efficient route to certain target molecules, bypassing the need for halogenation and subsequent coupling steps.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the functional group tolerance needed. As the demand for novel 7-azaindole-based therapeutics continues to grow, further advancements in catalytic C-H functionalization are expected to provide even more efficient and selective methods for accessing this important class of compounds.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 8. Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of functionalized 7-azaindoles via directed ortho-metalations ☆ | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
The ADME Profile of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives: A Comparative Benchmarking Guide
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the 7-azaindole scaffold has emerged as a privileged structure.[1] Its ability to form key hydrogen bond interactions within the ATP binding site of kinases has cemented its role in numerous approved and investigational drugs.[1] The focus of this guide is a specific, yet increasingly relevant, subclass: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives . The introduction of a bromine atom at the 4-position and an oxo group at the 2-position of the 7-azaindole core can significantly modulate the physicochemical and pharmacokinetic properties of these molecules.
This guide provides a comprehensive benchmarking of the anticipated Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold. In the absence of extensive public data on this specific series, we will draw upon established ADME principles and comparative data from structurally related 7-azaindole and 7-azaindolin-2-one derivatives to provide a predictive framework for researchers in drug development.
The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition
The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces a carbon in the benzene ring, which can lead to improved physicochemical properties and binding affinities. This scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP.[1] However, like many heterocyclic compounds destined for intracellular targets, 7-azaindole derivatives often face challenges in achieving a desirable ADME profile, including metabolic instability and modest permeability.
The strategic placement of a bromine atom at the 4-position can serve multiple purposes. It can act as a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of diverse chemical space. Furthermore, the electronic properties of the bromine can influence the overall electron density of the ring system, potentially impacting metabolic stability and target engagement. The introduction of the 2-oxo functionality transforms the pyrrole ring into a pyrrolidinone, which can alter the planarity, polarity, and hydrogen bonding capacity of the molecule, thereby influencing solubility, permeability, and metabolic pathways.
Benchmarking Key ADME Properties
Predicting the ADME profile of a novel chemical series is a critical step in early drug discovery.[2] By examining data from closely related analogs, we can establish a reasonable baseline for the this compound scaffold.
Physicochemical Properties: The Starting Point
The fundamental physicochemical properties of a compound dictate its behavior in biological systems. For the parent scaffold, this compound, we can infer some key properties.
Table 1: Predicted Physicochemical Properties of the Core Scaffold and a Related Analog.
| Property | This compound (Predicted) | 5-Bromo-7-azaindolin-2-one (Analog) |
| Molecular Weight | ~213 g/mol | ~213 g/mol |
| cLogP | ~0.4 | Not Reported |
| Topological Polar Surface Area (TPSA) | ~42 Ų | Not Reported |
Data for the core scaffold is predicted based on its structure. Data for the analog is from literature reports.[3]
These predicted values suggest that the core scaffold possesses a favorable molecular weight and a cLogP in a range conducive to good oral absorption. The TPSA is also within an acceptable range for cell permeability.
Permeability: Crossing the Barriers
For a drug to be orally bioavailable, it must effectively cross the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.
Table 2: Expected PAMPA Permeability Based on 7-Azaindole Analogs.
| Compound Class | Typical Permeability (Papp) | Interpretation |
| 7-Azaindole Kinase Inhibitors | Low to Moderate | Often require optimization |
| This compound Derivatives | Predicted: Low to Moderate | The 2-oxo group may increase polarity, potentially reducing passive permeability. |
While specific data is unavailable for the title compounds, studies on other 7-azaindole derivatives have shown that permeability can be a challenge, often necessitating structural modifications to balance solubility and lipophilicity.[4] The addition of the polar 2-oxo group may necessitate careful optimization of substituents to achieve adequate permeability.
Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard method to assess metabolic stability.[5] The 7-azaindole ring itself can be susceptible to oxidation by cytochrome P450 enzymes.
Table 3: Benchmarking Microsomal Stability.
| Compound Class | Typical Intrinsic Clearance (CLint) in Human Liver Microsomes | Interpretation |
| 7-Azaindole Kinase Inhibitors | Moderate to High | Often a key area for optimization.[2] |
| This compound Derivatives | Predicted: Moderate to High | The pyrrolidinone ring may offer different metabolic "soft spots" compared to the aromatic pyrrole. |
Experience with 7-azaindole kinase inhibitors has shown that metabolic stability is a frequent hurdle. The site of metabolism is often on the azaindole core or on appended functionalities. The introduction of the 2-oxo group in the target scaffold may alter the primary sites of metabolism, potentially leading to different metabolic profiles compared to traditional 7-azaindoles.
Plasma Protein Binding: The Free Drug Hypothesis
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to act on its target.[6] High plasma protein binding can limit the free fraction of the drug, potentially reducing its efficacy. Equilibrium dialysis is the gold standard for measuring plasma protein binding.
Table 4: Anticipated Plasma Protein Binding.
| Compound Class | Typical Plasma Protein Binding |
| Kinase Inhibitors | Often High (>90%) |
| This compound Derivatives | Predicted: Moderate to High |
Given the structural motifs common in kinase inhibitors, it is reasonable to anticipate that derivatives of this scaffold will exhibit moderate to high plasma protein binding. The specific substituents will play a crucial role in determining the final binding percentage.
Experimental Protocols for ADME Assessment
To experimentally validate the predicted ADME properties of novel this compound derivatives, the following standardized in vitro assays are recommended.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This assay predicts passive intestinal absorption.
-
Preparation of the Donor Plate: A lipid solution (e.g., 2% lecithin in dodecane) is coated onto the filter of a 96-well donor plate.
-
Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a final concentration of 100-200 µM.
-
Assay Assembly: The donor plate is placed on top of a 96-well acceptor plate containing buffer.
-
Incubation: The assembly is incubated at room temperature for 4-18 hours.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): The Papp value is calculated using the concentrations and incubation time.
PAMPA Experimental Workflow
Microsomal Stability Assay Protocol
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.[7]
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (typically at 1 µM) to the reaction mixture and incubate at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint).
Microsomal Stability Assay Workflow
Equilibrium Dialysis Protocol for Plasma Protein Binding
This method determines the fraction of a drug bound to plasma proteins.[6]
-
Device Preparation: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (typically 8 kDa MWCO) is used.
-
Sample Preparation: The test compound is spiked into plasma (e.g., human, rat) at a defined concentration.
-
Dialysis Setup: The plasma containing the compound is added to one chamber of the RED device, and buffer (PBS, pH 7.4) is added to the other chamber.
-
Incubation: The device is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.
-
Sample Collection: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.
Equilibrium Dialysis Workflow
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel therapeutics, particularly kinase inhibitors. While direct experimental ADME data for this specific series is limited, by benchmarking against structurally related 7-azaindole and 7-azaindolin-2-one derivatives, we can anticipate a profile characterized by potentially moderate permeability and metabolic stability that will require careful optimization. The provided experimental protocols offer a robust framework for generating the necessary in vitro data to guide these optimization efforts. As research in this area progresses, the generation of empirical ADME data for this scaffold will be invaluable in refining our understanding and accelerating the development of clinically viable drug candidates.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oroxbios.com [oroxbios.com]
- 6. 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one | C7H5BrN2O | CID 66570679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data | Semantic Scholar [semanticscholar.org]
The Kinase Inhibitor's Double-Edged Sword: Evaluating the Selectivity of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Based Inhibitors
A Senior Application Scientist's Guide to Navigating the Kinome
In the intricate world of drug discovery, the development of kinase inhibitors represents a triumph of targeted therapy. However, the very nature of the human kinome—comprising over 500 structurally related enzymes—presents a formidable challenge: achieving selectivity.[1] A promiscuous inhibitor, while potent against its intended target, can trigger a cascade of off-target effects, leading to unforeseen toxicities and derailing an otherwise promising therapeutic candidate. This guide provides a comprehensive framework for evaluating the selectivity of a novel class of inhibitors built upon the 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold.
The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, has given rise to potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).[2][3][4][5][6][7][8] The introduction of a bromine atom at the 4-position and an oxo group at the 2-position of this scaffold is a strategic chemical modification aimed at enhancing potency and directing selectivity towards specific kinase targets. However, theoretical design must be rigorously validated through empirical testing.
This guide will dissect the essential experimental workflows required to profile the selectivity of these novel inhibitors, using representative examples and comparing them against established alternatives. We will delve into the "why" behind the "how," providing the causal logic that underpins robust and reliable selectivity assessment.
The Centrality of Selectivity: Why It Matters
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile.[9] For instance, in the realm of JAK inhibitors, selectivity for specific JAK family members (JAK1, JAK2, JAK3, and TYK2) dictates the therapeutic window and potential side effects.[9][10] Inhibition of JAK1 is broadly associated with anti-inflammatory effects, while JAK2 inhibition is crucial for hematopoiesis.[9] Consequently, a highly selective JAK1 inhibitor may offer potent anti-inflammatory action with a reduced risk of the hematological adverse events linked to JAK2 inhibition.[9] Conversely, pan-JAK inhibitors, while potentially offering broader efficacy, may also lead to more off-target effects.[11]
Similarly, for FGFR inhibitors, selectivity among the four FGFR isoforms and against other kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) is critical to mitigate toxicities such as hyperphosphatemia, stomatitis, and skin and nail toxicities.[12][13][14][15][16]
Comparative Selectivity Profiles: A Representative Analysis
While specific kinome-wide data for this compound based inhibitors is not yet in the public domain, we can create a representative comparison based on the known targets of the broader 1H-pyrrolo[2,3-b]pyridine scaffold. Let us consider a hypothetical inhibitor from this class, "Pyrrolo-Bromo-1," designed to target JAKs. Its selectivity would be critically compared against first and second-generation JAK inhibitors.
| Inhibitor | Primary Target(s) | IC50 (nM) vs. JAK1 | IC50 (nM) vs. JAK2 | IC50 (nM) vs. JAK3 | IC50 (nM) vs. TYK2 | Selectivity Notes |
| Pyrrolo-Bromo-1 (Hypothetical) | JAK1/2 | 5 | 15 | >1000 | >1000 | High selectivity for JAK1/2 over JAK3/TYK2 is the design goal. |
| Tofacitinib | Pan-JAK | 112 | 20 | 1 | - | Potent inhibitor of JAK1, JAK2, and JAK3.[17] |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | >400 | - | Selective for JAK1 and JAK2 over other kinases.[18][19] |
| Filgotinib | JAK1 | - | - | - | - | Considered a selective JAK1 inhibitor.[10][11] |
| Upadacitinib | JAK1 | - | - | - | - | A selective JAK1 inhibitor.[10][11] |
IC50 values are representative and can vary based on assay conditions. Data for Tofacitinib and Ruxolitinib are from published sources.
This table illustrates the importance of quantifying selectivity. A lower IC50 value indicates higher potency. The ratio of IC50 values against different kinases provides a quantitative measure of selectivity. For "Pyrrolo-Bromo-1," the goal would be to demonstrate significantly higher IC50 values for JAK3 and TYK2 compared to JAK1 and JAK2, thus confirming its intended selectivity profile.
Experimental Workflows for Determining Inhibitor Selectivity
A multi-pronged approach is essential for a comprehensive evaluation of inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement and downstream effects in a physiological context.
In Vitro Kinase Profiling: The First Line of Assessment
The initial and most direct method to assess selectivity is through in vitro kinase assays. These assays measure the ability of an inhibitor to block the enzymatic activity of a large panel of purified kinases.
Causality Behind the Experimental Choices:
-
Why a large panel? Screening against a broad panel of kinases (kinome scanning) is crucial to identify not only the intended targets but also any unexpected off-targets.[20][21] This helps in early identification of potential liabilities.
-
Why IC50 determination? Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency. Comparing IC50 values across the kinase panel allows for a quantitative assessment of selectivity.[20]
-
Why different ATP concentrations? Since many kinase inhibitors are ATP-competitive, their apparent potency can be influenced by the ATP concentration in the assay.[1] Running assays at or near the Km for ATP for each kinase provides a more physiologically relevant measure of potency.
Experimental Protocol: Fluorescence-Based In Vitro Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., "Pyrrolo-Bromo-1") in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the specific recombinant kinase in kinase buffer.
-
Prepare a solution of a fluorescently-labeled peptide substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Dispense the test inhibitor across a range of concentrations into a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase solution to all wells and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence signal on a plate reader. The signal will be inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vjoncology.com [vjoncology.com]
- 13. anncaserep.com [anncaserep.com]
- 14. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
For the diligent researcher, the journey of discovery does not end with the final experimental result. Instead, it culminates in the responsible management and disposal of all materials, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a halogenated heterocyclic compound frequently utilized in drug development. While specific toxicological data for this compound is limited, its structural similarity to other bromo-pyrrolo-pyridines necessitates handling it as a hazardous substance.[1] Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation under the frameworks established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2]
I. Hazard Assessment and Pre-Disposal Precautions: The "Why" Behind the "How"
Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with this compound is paramount. Safety Data Sheets (SDS) for analogous compounds, such as 4-Bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives, consistently indicate hazards including:
-
Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][6]
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or face shield. | To prevent accidental splashes from causing serious eye irritation or damage.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact, which can lead to irritation.[1][6] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To prevent inhalation of any dust or aerosols, which may cause respiratory tract irritation.[1][6] |
| Protective Clothing | Laboratory coat. | To protect personal clothing from contamination.[6] |
II. The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[2] As a halogenated organic compound, specific regulations apply to its disposal to prevent environmental contamination.[7][8]
Step 1: Waste Identification and Segregation
Properly identify the waste as "Hazardous Waste" and, more specifically, as "Halogenated Organic Waste."[9][10] This is a critical first step as regulations often require the segregation of halogenated waste from non-halogenated waste streams.[10] Co-mingling can lead to complex and more expensive disposal processes.[10]
Step 2: Container Selection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[2][9] The container must have a secure, tight-fitting lid.[11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[9] Include the approximate quantity of the waste. All containers must be labeled at the moment the first drop of waste is added.[9]
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.[12]
-
Keep the container closed at all times, except when adding waste.[2][9]
-
Ensure that the storage area is well-ventilated and away from incompatible materials.[13]
Step 4: Arranging for Professional Disposal
Under the Resource Conservation and Recovery Act (RCRA), the disposal of hazardous waste is strictly regulated from "cradle to grave."[2] This means that from the point of generation to its final disposal, the waste must be handled by licensed professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[14]
-
Provide the full chemical name and any available hazard information to the disposal company.
-
Ensure that all necessary paperwork, such as the hazardous waste manifest, is completed accurately.[12]
Step 5: Decontamination of Empty Containers and Labware
-
Triple-rinse any empty containers or labware that have come into contact with the compound.
-
The first rinse should be with a suitable organic solvent (e.g., acetone or ethanol), followed by two rinses with water.
-
Collect the rinsate as hazardous waste in the designated halogenated organic waste container.[1]
III. Regulatory Framework: Adherence to EPA and OSHA Guidelines
The procedures outlined in this guide are in alignment with the regulations set forth by the EPA and OSHA.
-
EPA (Environmental Protection Agency): The EPA, under RCRA, governs the entire lifecycle of hazardous waste to protect human health and the environment.[2][15] This includes regulations on waste identification, generator status, transportation, and disposal.[12][14] The land disposal of halogenated organic compounds is restricted, necessitating treatment methods like incineration.[7]
-
OSHA (Occupational Safety and Health Administration): OSHA's regulations are focused on worker safety.[16] This includes the Hazard Communication Standard (HazCom), which requires that workers are informed about the hazards of the chemicals they work with, and the standards for Hazardous Waste Operations and Emergency Response (HAZWOPER).[17][18] Employers are required to have a written health and safety plan and an emergency response plan.[19]
IV. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding the hazards, following a systematic disposal protocol, and adhering to federal and local regulations, scientists can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's EHS department for specific guidance and requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. pfw.edu [pfw.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity | EN [georganics.sk]
- 6. file.chemscene.com [file.chemscene.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. uakron.edu [uakron.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. ethz.ch [ethz.ch]
- 12. epa.gov [epa.gov]
- 13. connmaciel.com [connmaciel.com]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. epa.gov [epa.gov]
- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 17. resources.duralabel.com [resources.duralabel.com]
- 18. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 19. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, immediate, and procedural information for the safe handling of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. While specific toxicological data for this compound is not extensively published, by analyzing its structure—a brominated heterocyclic core—we can establish a robust safety protocol based on authoritative data from analogous compounds. This document is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Assessment & Risk Profile
This compound belongs to the family of brominated 7-azaindoles. Data from the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, and its derivatives provide a clear indication of the potential hazards. The presence of the bromine atom and the heterocyclic ring system suggests the compound should be handled as a substance with significant potential for biological activity and toxicity.
A synthesis of available data on structurally related molecules indicates the following potential hazards, classified under the Globally Harmonized System (GHS)[1][2][3][4]:
| Hazard Classification | GHS Hazard Statement | Potential Effects & Rationale | Source(s) |
| Acute Toxicity, Oral (Category 3/4) | H301: Toxic if swallowedH302: Harmful if swallowed | Ingestion may lead to systemic toxicity. Halogenated organic compounds can interfere with key biological processes. | [1][2][3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause localized redness, inflammation, or chemical burns. The reactivity of the molecule suggests it can interact with skin proteins and lipids. | [1][2][3][4] |
| Serious Eye Damage/Irritation (Category 1/2A) | H318: Causes serious eye damageH319: Causes serious eye irritation | The compound is likely to be highly irritating to the eyes, with potential for causing irreversible damage. This is a common hazard for reactive organic molecules. | [1][2][3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the solid as a dust or aerosol can irritate the respiratory tract, leading to coughing and discomfort. | [1][2][3] |
Given this profile, the compound must be handled with appropriate engineering controls and a comprehensive suite of personal protective equipment at all times.
The Core PPE Ensemble: A Multi-Layered Defense
The primary objective is to eliminate all routes of exposure: inhalation, dermal contact, and ingestion. This is achieved through a combination of engineering controls and a carefully selected PPE ensemble.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, it is critical to state that all handling of solid this compound and preparation of its solutions must be conducted within a certified chemical fume hood. [5] This control is non-negotiable as it contains airborne particulates and vapors at the source.
The Essential PPE Regimen
The following table summarizes the mandatory PPE for any procedure involving this compound.
| PPE Category | Item | Standard/Specification | Purpose & Causality |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 compliant[5][6] | Protects against chemical splashes and airborne particles. The tight seal is superior to safety glasses for preventing entry of fine dust or liquid splashes. |
| Face Shield | To be worn over safety goggles[6] | Provides full-face protection during procedures with a high risk of splashing or aerosol generation (e.g., transfers, reaction quenching). Must be used in conjunction with goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves (for short-term protection)[5] | Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals for incidental contact. For prolonged work, consult the glove manufacturer's resistance guide. Double-gloving is recommended. |
| Body Protection | Laboratory Coat | Flame-resistant (Nomex®) or 100% cotton[5] | Protects skin and personal clothing from contamination. Must be fully buttoned. Synthetic materials like polyester can melt and fuse to skin upon contact with certain chemicals or in a fire.[5][6] |
| Full-Length Pants & Closed-Toe Shoes | Made of non-porous material | Protects lower body and feet from spills and falling objects, preventing skin exposure.[5][7] | |
| Respiratory Protection | NIOSH-Approved Respirator | Air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters. | Required when engineering controls are insufficient (e.g., large-scale transfers, cleaning up spills outside a hood).[5] Ensure proper fit testing and training. |
Procedural Guidance: Safe Handling Workflow
Adherence to a strict, step-by-step operational protocol is essential to minimize exposure and prevent contamination. The following workflow illustrates the critical stages of handling this compound safely.
Caption: Step-by-step workflow for safely handling this compound.
Disposal Plans and Emergency Protocols
Chemical waste containing this compound must be treated as hazardous waste.[5] Improper disposal can lead to environmental contamination and poses a risk to public health.
Waste Segregation and Disposal
A clear and logical disposal pathway is critical. Follow this decision process for all materials that come into contact with the compound.
Caption: Decision diagram for proper waste segregation.
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, gloves, and other disposable PPE in a dedicated, labeled hazardous waste container for halogenated organic solids.[5]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[5]
-
Decontamination: Wipe down surfaces and equipment with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as solid hazardous waste.
-
NEVER dispose of this chemical down the drain or in the regular trash.[5]
Emergency Procedures: Spills and Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 20 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[8]
-
Spill: Evacuate the area. If the spill is large or outside of a fume hood, contact your institution's environmental health and safety department. For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite) and place it in the solid hazardous waste container.[9]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their research and, most importantly, their personal well-being.
References
- 1. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity | EN [georganics.sk]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ehs.providence.edu [ehs.providence.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
